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  • Product: 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid
  • CAS: 1015845-77-8

Core Science & Biosynthesis

Foundational

The Pharmacological Potential of 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic Acid and its Analogs: A Technical Guide for Drug Discovery Professionals

Abstract The pyrazole-4-carboxylic acid scaffold represents a privileged pharmacophore in medicinal chemistry, underpinning a diverse array of biologically active molecules. This technical guide provides an in-depth expl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole-4-carboxylic acid scaffold represents a privileged pharmacophore in medicinal chemistry, underpinning a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the pharmacological landscape of this heterocyclic core, with a specific focus on the potential contributions of a 1-(2-methoxyphenyl) substituent. While direct biological data for 1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is limited in publicly accessible literature, this document synthesizes the extensive research on related analogs to project its potential activities and guide future research. We will delve into the established anti-inflammatory, antimicrobial, and anticancer properties of pyrazole-4-carboxylic acid derivatives, elucidating their mechanisms of action and structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed experimental protocols to facilitate the exploration of this promising class of compounds.

Introduction: The Pyrazole-4-Carboxylic Acid Core - A Versatile Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of numerous pharmaceuticals.[1][2] The incorporation of a carboxylic acid moiety at the 4-position endows the scaffold with a critical functional group for interacting with biological targets, often through hydrogen bonding or salt bridge formation. The substituents at the 1, 3, and 5-positions of the pyrazole ring offer vast opportunities for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

The subject of this guide, 1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, features a methoxy-substituted phenyl ring at the 1-position. The methoxy group, with its electron-donating and lipophilic characteristics, can significantly influence the molecule's ADME (absorption, distribution, metabolism, and excretion) properties and its interaction with target proteins. This guide will explore the known biological activities of analogous compounds to build a predictive framework for the therapeutic potential of this specific derivative.

Key Biological Activities and Mechanisms of Action

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

A significant body of research has established pyrazole derivatives as potent anti-inflammatory agents, with many exhibiting selective inhibition of cyclooxygenase-2 (COX-2).[1][3] The selective inhibition of COX-2 over COX-1 is a key objective in the development of non-steroidal anti-inflammatory drugs (NSAIDs) to minimize gastrointestinal side effects.

Mechanism of Action: Pyrazole-containing compounds can mimic the binding of the natural substrate, arachidonic acid, to the active site of COX enzymes. The carboxylic acid moiety is often crucial for anchoring the molecule within the active site, while the substituents on the pyrazole ring can confer selectivity for the larger, more accommodating active site of COX-2 compared to COX-1.[3]

Structure-Activity Relationship (SAR):

  • 1-Aryl Substituent: The nature of the aryl group at the 1-position is critical for COX-2 selectivity. Bulky and hydrophobic groups are generally favored. The 2-methoxyphenyl group in our target compound could potentially occupy a hydrophobic pocket in the COX-2 active site.

  • 4-Carboxylic Acid: As mentioned, this group is a key pharmacophoric feature for binding to the active site.

  • Other Substituents: Modifications at the 3 and 5-positions can further enhance potency and selectivity.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay [4]

This protocol outlines a common method for determining the inhibitory activity of a compound against COX-1 and COX-2.

  • Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing a heme cofactor and a reducing agent (e.g., glutathione).

  • Compound Incubation: Add various concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding the COX-1 or COX-2 enzyme to the mixture and incubate at 37°C.

  • Substrate Addition: After a short pre-incubation, add the substrate, arachidonic acid, to start the enzymatic reaction.

  • Reaction Termination and Detection: Stop the reaction after a defined period (e.g., by adding a strong acid). The product, prostaglandin E2 (PGE2), can be quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Antimicrobial Activity: A Broad Spectrum of Action

Pyrazole-4-carboxylic acid derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[5][6] Their mechanism of action in microorganisms is not as well-defined as their anti-inflammatory effects but is thought to involve the disruption of essential cellular processes.

Potential Mechanisms of Action:

  • Enzyme Inhibition: Pyrazole derivatives may inhibit key enzymes involved in microbial metabolism or cell wall synthesis.

  • Disruption of Membrane Potential: Some heterocyclic compounds can interfere with the electrochemical gradients across microbial cell membranes.

Structure-Activity Relationship (SAR):

  • Substituents on the Aryl Ring: The presence and position of electron-withdrawing or electron-donating groups on the 1-aryl substituent can significantly impact antimicrobial potency.

  • Modifications of the Carboxylic Acid: Conversion of the carboxylic acid to amides or esters can influence the antimicrobial spectrum and potency.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [7]

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 1.5 × 10^8 CFU/mL).

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: Targeting Proliferative Pathways

Several pyrazole-4-carboxylic acid derivatives have exhibited cytotoxic activity against various cancer cell lines.[8][9] Their anticancer effects are often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

Potential Mechanisms of Action:

  • Kinase Inhibition: Many pyrazole-based compounds are known to inhibit protein kinases that are often dysregulated in cancer.

  • Induction of Apoptosis: These compounds can trigger programmed cell death through various intrinsic and extrinsic pathways.

  • Cell Cycle Arrest: They can halt the progression of the cell cycle at different checkpoints, preventing uncontrolled cell division.

Structure-Activity Relationship (SAR):

  • Aryl Substituents: The substitution pattern on the 1-aryl ring is crucial for anticancer activity. Lipophilic and electron-withdrawing groups have been shown to be beneficial in some cases.[8]

  • Amide and Ester Derivatives: Modification of the carboxylic acid to amides and esters has yielded compounds with potent anticancer effects.[8]

Experimental Protocol: MTT Assay for Cytotoxicity [10][11]

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC50 value.

Data Presentation: A Survey of Biological Activities

The following tables summarize the reported biological activities of various pyrazole-4-carboxylic acid derivatives from the literature. This data provides a valuable reference for understanding the potential of this scaffold.

Table 1: Anti-inflammatory Activity of Pyrazole-4-Carboxylic Acid Derivatives (COX-2 Inhibition)

Compound/DerivativeR1-SubstituentR3/R5-SubstituentsIC50 (COX-2) (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Reference)4-Sulfonamidophenyl3-Trifluoromethyl, 5-(p-tolyl)0.30>303[2]
Benzoxazine Derivative 3eBiphenyl-0.57242.4[2]
Benzoxazine Derivative 3fBiphenyl-0.61226.5[2]
Pyrazole Derivative 5uBenzene sulfonamideBenzyloxyphenyl--[3]
Pyrazole Derivative 5sBenzene sulfonamideBenzyloxyphenyl--[3]

Table 2: Antimicrobial Activity of Pyrazole-4-Carboxylic Acid Derivatives (MIC in µg/mL)

Compound/DerivativeR1-SubstituentR3/R5-SubstituentsS. aureusB. subtilisE. coliK. pneumoniaeC. albicansA. nigerReference
Pyrazole-carboxamide 6a--++++++++++++++++++[5]
Pyrazole-carboxamide 6f--++++++++++++++++++[5]
Pyrazole-carboxamide 6g--++++++++++++++++++[5]
Pyrazole Derivative 8b--Good---GoodGood[9]
Pyrazole Derivative 22--Good-GoodGood-Good[9]

(Note: "+++" indicates significant activity as reported in the source, specific MIC values were not provided in the abstract.)

Table 3: Anticancer Activity of Pyrazole-4-Carboxylic Acid Derivatives (IC50 in µM)

Compound/DerivativeR1-SubstituentR3/R5-SubstituentsCell LineIC50 (µM)Reference
Pyrazolopyrimidine 43m3,5-Dimethoxyphenyl-HeLa19[12]
Pyrazolopyrimidine 43m3,5-Dimethoxyphenyl-A54914[12]
Pyrazole Derivative 10bMethyl-MCF-7, Colo-205, A549< 0.1[12]
Pyrazole-thiadiazole 6gPhenyl-A5491.537
Pyrazole-thiadiazole 6dAllyl-A5495.176

Visualization of Key Concepts

Generalized Synthetic Pathway

The synthesis of 1-aryl-1H-pyrazole-4-carboxylic acids often proceeds through the condensation of a hydrazine derivative with a β-ketoester, followed by hydrolysis of the resulting ester.

G Hydrazine Aryl Hydrazine (e.g., 2-Methoxyphenylhydrazine) Condensation Condensation Hydrazine->Condensation Ketoester β-Ketoester Derivative Ketoester->Condensation Ester Pyrazole-4-carboxylate Ester Condensation->Ester Hydrolysis Hydrolysis Ester->Hydrolysis Acid 1-Aryl-1H-pyrazole-4-carboxylic Acid Hydrolysis->Acid

Caption: Generalized synthetic route to 1-aryl-1H-pyrazole-4-carboxylic acids.

Conceptual Workflow for Biological Evaluation

The evaluation of a novel pyrazole-4-carboxylic acid derivative typically follows a hierarchical screening process.

G Synthesis Synthesis of 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic Acid Primary_Screening Primary Biological Screening (e.g., Anti-inflammatory, Antimicrobial, Anticancer) Synthesis->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., IC50/MIC Determination, Mechanism of Action) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Secondary_Assays->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical

Caption: Conceptual workflow for the biological evaluation of pyrazole derivatives.

Conclusion and Future Directions

The 2-methoxyphenyl substituent may confer unique properties that could enhance biological activity or improve the pharmacokinetic profile. Future research should focus on the synthesis of this specific compound and its comprehensive biological evaluation using the protocols outlined in this guide. A systematic exploration of its inhibitory activity against a panel of kinases, its spectrum of antimicrobial activity, and its cytotoxicity against various cancer cell lines would be a valuable starting point. Furthermore, elucidating the precise mechanism of action for any observed activities will be crucial for its potential development as a therapeutic agent. This in-depth technical guide provides a solid foundation for researchers to embark on the exploration of 1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid and its analogs, with the ultimate goal of developing novel and effective medicines.

References

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]

  • Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. PMC. [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PMC. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PMC. [Link]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]

  • An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions | Request PDF. ResearchGate. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds. ResearchGate. [Link]

  • Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. ResearchGate. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. [Link]

  • Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. Scilit. [Link]

  • (PDF) Antimicrobial Properties Of Pyrazolone Compounds With Their Qsar Investigations. ResearchGate. [Link]

  • In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. JOCPR. [Link]

  • From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. ACS Publications. [Link]

  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI. [Link]

  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. PubMed. [Link]

  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Open Research@CSIR-NIScPR. [Link]

  • The percentage of cytotoxicity versus concentration by MTT exclusion on... ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PMC. [Link]

Sources

Exploratory

The Pyrazole Carboxylic Acid Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Pyrazole Moiety The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrazole Moiety

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2][3] Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and hydrophobic interactions, make it a versatile building block for the design of therapeutic agents.[3][4] When functionalized with a carboxylic acid group, the resulting pyrazole carboxylic acid derivatives exhibit a remarkable breadth of biological activities, positioning them as critical components in the development of novel drugs for a wide array of diseases.[5][6][7]

This guide provides a comprehensive overview of pyrazole carboxylic acid derivatives, delving into their synthesis, structure-activity relationships (SAR), and diverse therapeutic applications. It is designed to serve as a technical resource for professionals engaged in drug discovery and development, offering insights into the chemical rationale and experimental methodologies that underpin the success of this important class of compounds.

Synthetic Strategies: Constructing the Pyrazole Core

The synthesis of pyrazole carboxylic acid derivatives can be achieved through several robust and adaptable methods. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring and the availability of starting materials.

Cyclocondensation of β-Dicarbonyl Compounds with Hydrazines

A cornerstone of pyrazole synthesis is the Knorr pyrazole synthesis and its variations, which involve the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9] This method is highly versatile, allowing for the introduction of various substituents at different positions of the pyrazole ring.

A general workflow for this synthesis is as follows:

G start β-Dicarbonyl Compound (e.g., β-ketoester) intermediate Hydrazone Intermediate start->intermediate Condensation hydrazine Hydrazine Derivative (e.g., Hydrazine hydrate) hydrazine->intermediate cyclization Intramolecular Cyclization (Acid or Base Catalyzed) intermediate->cyclization pyrazole_ester Pyrazole Carboxylic Acid Ester cyclization->pyrazole_ester hydrolysis Saponification (e.g., NaOH, H₂O) pyrazole_ester->hydrolysis final_product Pyrazole Carboxylic Acid hydrolysis->final_product

Caption: General workflow for pyrazole synthesis via cyclocondensation.

Experimental Protocol: Synthesis of Ethyl 5-Aryl-1H-pyrazole-3-carboxylate [6]

  • Step 1: Formation of the Dioxo-ester Intermediate: To a solution of sodium ethoxide in ethanol, add diethyl oxalate and a substituted acetophenone. Stir the reaction mixture at room temperature.

  • Step 2: Cyclization with Hydrazine: To the suspension of the dioxo-ester intermediate, add hydrazine hydrate in the presence of glacial acetic acid. Reflux the mixture.

  • Step 3: Isolation and Purification: After cooling, the precipitated product is filtered, washed, and recrystallized to yield the desired ethyl 5-aryl-1H-pyrazole-3-carboxylate.

  • Step 4: Hydrolysis to Carboxylic Acid: The ester is then hydrolyzed using a base such as sodium hydroxide in an ethanol/water mixture to yield the final pyrazole carboxylic acid derivative.

"One-Pot" Synthesis from Arenes and Carboxylic Acids

A more recent and efficient approach involves a "one-pot" synthesis of pyrazoles from (hetero)arenes and carboxylic acids.[10][11] This method proceeds through the sequential formation of ketones and β-diketones, followed by heterocyclization with hydrazine.[10][11]

G arene Arene acylation1 First Acylation (RCOOH/TfOH/TFAA) arene->acylation1 acid Carboxylic Acid acid->acylation1 acylation2 Second Acylation acid->acylation2 ketone Ketone Intermediate acylation1->ketone ketone->acylation2 diketone β-Diketone Intermediate acylation2->diketone cyclization Cyclization diketone->cyclization hydrazine Hydrazine hydrazine->cyclization pyrazole Substituted Pyrazole cyclization->pyrazole G node1 Growth Factor node2 Receptor Tyrosine Kinase (RTK) node1->node2 Binds node3 Downstream Signaling (e.g., RAS-RAF-MEK-ERK) node2->node3 Activates node4 Cell Proliferation, Survival, Angiogenesis node3->node4 inhibitor Pyrazole Carboxylic Acid Derivative (Kinase Inhibitor) inhibitor->node2 Inhibits

Sources

Foundational

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic Acid

Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities.[1][2][3][4] This guide focuses on a specific analogue, 1-(2-Methoxyphenyl)-1H-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities.[1][2][3][4] This guide focuses on a specific analogue, 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid, and provides a comprehensive framework for elucidating its mechanism of action. While direct research on this particular molecule is limited, this document synthesizes the known activities of structurally related pyrazole-4-carboxylic acid derivatives to propose potential biological targets and outlines a robust, multi-tiered experimental strategy for mechanism of action studies. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel pyrazole-based compounds.

Introduction: The Prominence of the Pyrazole-4-Carboxylic Acid Scaffold

The pyrazole ring system is a privileged heterocyclic motif in drug discovery, renowned for its metabolic stability and versatile biological activities.[1][5] The addition of a carboxylic acid moiety at the 4-position further enhances its potential for targeted interactions, often serving as a key pharmacophore. Derivatives of pyrazole-4-carboxylic acid have been reported to exhibit a wide spectrum of pharmacological effects, including:

  • Anti-inflammatory and Analgesic Properties: Many pyrazole derivatives have been investigated for their ability to modulate inflammatory pathways, with some exhibiting potent inhibitory effects on cyclooxygenase (COX) enzymes.[2]

  • Anticancer Activity: The pyrazole core is present in several anticancer agents.[1][2] Notably, derivatives have been developed as inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs), which are crucial in cancer cell proliferation and survival.[6]

  • Antimicrobial and Antifungal Effects: The structural versatility of pyrazole derivatives has led to the development of compounds with significant activity against a range of bacterial and fungal pathogens.[1]

  • Agrochemical Applications: Beyond pharmaceuticals, pyrazole derivatives are utilized in agriculture as herbicides and fungicides.[7][8]

Given the diverse bioactivities of this chemical class, 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid represents a compound of interest with untapped therapeutic potential. The methoxy substitution on the phenyl ring can influence the molecule's lipophilicity and binding orientation, potentially leading to a unique pharmacological profile.

Postulated Mechanisms of Action for 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic Acid

Based on the activities of related compounds, we can hypothesize several potential mechanisms of action for 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid. These hypotheses form the basis of the experimental workflows detailed in the subsequent sections.

Hypothesis 1: Inhibition of Pro-inflammatory Enzymes The structural similarity to known anti-inflammatory pyrazoles suggests that this compound may target enzymes involved in the inflammatory cascade, such as COX-1 and COX-2.

Hypothesis 2: Kinase Inhibition The pyrazole scaffold is a common feature in kinase inhibitors.[6] The compound could potentially inhibit the activity of protein kinases involved in cell signaling pathways, such as those related to cancer or inflammatory diseases.

Hypothesis 3: Antimicrobial Activity The compound may exert its effects by disrupting essential cellular processes in microorganisms, such as cell wall synthesis or nucleic acid replication.

A Phased Experimental Approach to Mechanism of Action Elucidation

The following is a detailed, multi-phase experimental plan designed to systematically investigate the mechanism of action of 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid.

Phase 1: Initial Phenotypic Screening and Target Class Identification

The initial phase focuses on broad phenotypic assays to identify the general biological effects of the compound.

Experimental Protocol 1: Broad-Spectrum Cell Viability and Proliferation Assays

  • Objective: To determine the cytotoxic and anti-proliferative effects of the compound across a diverse panel of human cell lines.

  • Methodology:

    • Select a panel of cancer cell lines from different tissue origins (e.g., lung, breast, colon, gastric) and a non-cancerous control cell line.[6]

    • Culture cells in appropriate media and seed them in 96-well plates.

    • Treat the cells with a serial dilution of 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

    • Assess cell viability using an MTT or resazurin-based assay.

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation: Cell Viability Assay Results

Cell LineTissue of OriginIC50 (µM)
NCI-H520Lung CancerExperimental Data
SNU-16Gastric CancerExperimental Data
KATO IIIGastric CancerExperimental Data
MCF-7Breast CancerExperimental Data
HCT-116Colon CancerExperimental Data
HEK293Normal KidneyExperimental Data

Experimental Protocol 2: In Vitro Antimicrobial Susceptibility Testing

  • Objective: To evaluate the compound's activity against a panel of pathogenic bacteria and fungi.

  • Methodology:

    • Select a panel of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

    • Perform broth microdilution assays according to CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC).

    • Plate the results from the MIC assay onto agar plates to determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).

Phase 2: Target Validation and Pathway Analysis

Based on the results from Phase 1, this phase aims to identify specific molecular targets.

Experimental Protocol 3: Kinase Inhibition Profiling

  • Objective: To screen the compound against a broad panel of protein kinases to identify potential targets.

  • Methodology:

    • Utilize a commercial kinase profiling service or an in-house platform (e.g., Caliper-based mobility shift assay, radiometric assay).

    • Screen the compound at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases.

    • For any significant "hits" (e.g., >50% inhibition), perform dose-response assays to determine the IC50 value.

Experimental Protocol 4: COX-1/COX-2 Inhibition Assay

  • Objective: To specifically assess the inhibitory activity of the compound against COX-1 and COX-2 enzymes.

  • Methodology:

    • Use a commercially available COX inhibitor screening assay kit (e.g., colorimetric or fluorescent).

    • Perform the assay according to the manufacturer's instructions, testing a range of compound concentrations.

    • Calculate the IC50 values for both COX-1 and COX-2 to determine potency and selectivity.

Visualization: Proposed Signaling Pathway for Investigation

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Compound 1-(2-Methoxyphenyl)-1H- pyrazole-4-carboxylic acid Compound->RTK Inhibition?

Caption: Postulated inhibition of a receptor tyrosine kinase signaling pathway.

Phase 3: In-depth Mechanistic and Cellular Studies

This final phase involves detailed cellular assays to confirm the mechanism of action in a biological context.

Experimental Protocol 5: Western Blot Analysis of Signaling Pathways

  • Objective: To investigate the effect of the compound on the phosphorylation status of key proteins in a relevant signaling pathway identified in Phase 2.

  • Methodology:

    • Treat a sensitive cell line with the compound at its IC50 concentration for various time points.

    • Lyse the cells and quantify protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total forms of the target proteins (e.g., p-ERK, total ERK).

    • Use secondary antibodies conjugated to HRP and a chemiluminescent substrate for detection.

Experimental Protocol 6: Cell Cycle Analysis

  • Objective: To determine if the compound induces cell cycle arrest.

  • Methodology:

    • Treat cells with the compound at 1x and 2x the IC50 concentration for 24-48 hours.

    • Harvest, fix, and stain the cells with propidium iodide.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualization: Experimental Workflow for Mechanism of Action Elucidation

G cluster_1 Phase 1 Activities cluster_2 Phase 2 Activities cluster_3 Phase 3 Activities start Start: Compound of Interest phase1 Phase 1: Phenotypic Screening start->phase1 p1a Cell Viability Assays phase1->p1a p1b Antimicrobial Screening phase1->p1b phase2 Phase 2: Target Identification p2a Kinase Profiling phase2->p2a p2b Enzyme Inhibition Assays (e.g., COX-1/2) phase2->p2b phase3 Phase 3: Cellular Mechanism p3a Western Blotting phase3->p3a p3b Cell Cycle Analysis phase3->p3b p3c Apoptosis Assays phase3->p3c conclusion Elucidated Mechanism of Action p1a->phase2 p1b->phase2 p2a->phase3 p2b->phase3 p3a->conclusion p3b->conclusion p3c->conclusion

Caption: A structured workflow for investigating the mechanism of action.

Conclusion and Future Directions

This guide provides a systematic and hypothesis-driven approach to characterizing the mechanism of action of 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid. By leveraging the known biological activities of the broader pyrazole-4-carboxylic acid class, researchers can efficiently design and execute experiments to uncover the specific molecular targets and cellular effects of this compound. The successful elucidation of its mechanism of action will be a critical step in evaluating its potential for further preclinical and clinical development. Future studies could involve lead optimization to enhance potency and selectivity, as well as in vivo studies in relevant animal models to assess efficacy and safety.

References

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • 1-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. J&K Scientific.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. International Journal of Chemistry and Technology.
  • 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Chem-Impex.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

Sources

Exploratory

Discovery and significance of substituted pyrazole compounds

An In-Depth Technical Guide to the Discovery and Significance of Substituted Pyrazole Compounds Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerston...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Significance of Substituted Pyrazole Compounds

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique physicochemical properties, metabolic stability, and versatile synthetic accessibility have established it as a "privileged scaffold" in drug discovery.[3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, pharmacological significance, and structure-activity relationships of substituted pyrazole compounds. We will explore seminal synthetic methodologies, delve into the mechanistic basis of their diverse biological activities through key case studies of FDA-approved drugs, and elucidate the principles of structural optimization that guide the development of next-generation therapeutics.[5]

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

First identified in nature from watermelon seeds in 1959, the pyrazole ring has become a central motif in a vast number of synthetic pharmaceuticals and agrochemicals.[6][7] Its classification as a privileged structure stems from its ability to serve as a versatile template for designing ligands that can interact with a wide array of biological targets.[3][8]

The unique electronic configuration of the pyrazole ring, characterized by its aromaticity and the presence of both a pyridine-like (hydrogen bond acceptor) and a pyrrole-like (hydrogen bond donor) nitrogen atom, allows for a multitude of binding interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions.[9] Furthermore, the pyrazole core is metabolically robust, a feature that contributes to the favorable pharmacokinetic profiles of many pyrazole-containing drugs.[4] Tautomerism in asymmetrically substituted pyrazoles can influence their synthesis and biological interactions, presenting both challenges and opportunities in drug design.[9][10]

Synthetic Strategies for Substituted Pyrazoles

The functionalization of the pyrazole core is central to modulating its pharmacological activity. The choice of synthetic route is dictated by the desired substitution pattern, regioselectivity, scalability, and the availability of starting materials.

Classical Synthesis: Knorr Condensation and Related Reactions

The most fundamental approach to the pyrazole core is the condensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[11][12] This method, first described by Knorr, remains a workhorse in medicinal chemistry due to its simplicity and the wide availability of precursors.

Causality in Experimental Choice: The primary challenge in the condensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines is the potential formation of regioisomeric products. The reaction's regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and the reaction conditions (e.g., pH). Acidic conditions typically favor the initial attack of the more basic hydrazine nitrogen at the more reactive carbonyl group (often the ketone in a β-ketoester), while basic conditions can lead to different outcomes. Understanding these mechanistic nuances is critical for directing the synthesis towards the desired isomer.

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole

  • Reaction Setup: To a solution of 1-phenyl-1,3-butanedione (1.0 eq) in ethanol (0.2 M), add phenylhydrazine hydrochloride (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often crystallizes directly from the solution. If not, reduce the solvent volume under reduced pressure and cool the mixture in an ice bath to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification to yield the desired 1,3-diphenyl-5-methylpyrazole.

Diagram: General Mechanism of Knorr Pyrazole Synthesis

Knorr_Synthesis Knorr Pyrazole Synthesis Mechanism R1COR2 1,3-Dicarbonyl (R1-CO-CH2-CO-R3) Adduct Initial Adduct R1COR2->Adduct + Hydrazine Hydrazine Hydrazine (R2-NH-NH2) Hydrazine->Adduct Hydrazone Hydrazone Intermediate Adduct->Hydrazone - H2O Cyclized Cyclized Intermediate (Pyrazoline) Hydrazone->Cyclized Intramolecular Condensation Pyrazole Substituted Pyrazole Cyclized->Pyrazole Dehydration (- H2O)

Caption: Knorr Pyrazole Synthesis Mechanism.

Modern Synthetic Methodologies

To overcome the limitations of classical methods, particularly regarding regiocontrol and substrate scope, modern synthetic organic chemistry offers powerful alternatives.

  • Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the pyrazole product, offering high atom economy and efficiency.[11]

  • Metal-Catalyzed Cross-Coupling: For pre-formed pyrazole rings, reactions like Suzuki, Heck, and Buchwald-Hartwig couplings allow for the precise installation of substituents at specific positions, which is invaluable for late-stage functionalization in drug discovery programs.

  • Regioselective Metalation: The use of modern bases, such as mixed lithium/magnesium amides, allows for the direct and regioselective deprotonation of the pyrazole ring at specific carbon atoms, followed by trapping with an electrophile to introduce a functional group.[13] This provides a predictable route to highly substituted pyrazoles that are difficult to access via condensation methods.[13]

Modern_Synthesis Start N-Protected Pyrazole Step1 Regioselective Metalation (C5) (e.g., TMPMgCl·LiCl) Start->Step1 Intermediate1 5-Magnesiated Pyrazole Step1->Intermediate1 Step2 Quench with Electrophile 1 (E1) Intermediate1->Step2 Product1 5-Substituted Pyrazole Step2->Product1 Step3 Second Metalation (C3) (Stronger Base) Product1->Step3 Intermediate2 3,5-Disubstituted (Metalated at C3) Step3->Intermediate2 Step4 Quench with Electrophile 2 (E2) Intermediate2->Step4 Product2 3,5-Disubstituted Pyrazole Step4->Product2 Step5 Cross-Coupling at C4 (e.g., Suzuki) Product2->Step5 FinalProduct Fully Substituted Pyrazole Step5->FinalProduct

Caption: Mechanism of COX-2 Selective Inhibition.

Case Study: Pyrazoles in Oncology (Crizotinib)

Crizotinib (Xalkori®) is a tyrosine kinase inhibitor used to treat non-small cell lung cancer (NSCLC) that is driven by specific genetic mutations, such as anaplastic lymphoma kinase (ALK) fusion genes. [4] Mechanism of Action: Many cancers are driven by constitutively active kinases. Crizotinib functions as an ATP-competitive inhibitor. The pyrazole ring is a critical component of the "hinge-binding" motif of the drug. The nitrogen atoms of the pyrazole form crucial hydrogen bonds with amino acid residues in the hinge region of the kinase's ATP-binding pocket. This anchors the inhibitor in place, preventing ATP from binding and shutting down the downstream signaling pathways that promote cancer cell proliferation and survival.

Diagram: Kinase Inhibition by a Pyrazole Scaffold

Kinase_Inhibition Kinase Hinge-Binding Mechanism Kinase Kinase Active Site Hinge Region ATP Pocket Downstream Downstream Signaling (Proliferation, Survival) Kinase->Downstream Phosphorylates Substrate ATP ATP ATP->Kinase:f2 Binds Crizotinib Crizotinib (Pyrazole Core) Crizotinib->Kinase:f1 H-Bonds to Hinge Block Inhibition Crizotinib->Block Causes Block->Kinase Blocks ATP Binding

Caption: Kinase Hinge-Binding Mechanism.

Structure-Activity Relationship (SAR) Principles

Optimizing the biological activity of a pyrazole lead compound is achieved through systematic SAR studies. This involves synthesizing and testing analogues to understand how changes in the substitution pattern affect potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties. [8][14] Key Positions for Modification:

  • N-1 Position: Substituents here significantly impact pharmacokinetics and can occupy solvent-exposed regions or target specific sub-pockets in the receptor. [15]* C-3 and C-5 Positions: These are often key interaction points. Aryl or heteroaryl groups at these positions frequently engage in hydrophobic and pi-stacking interactions within the target protein. [14][16][17]* C-4 Position: While sometimes a point for simple substitution (e.g., methyl or halogen), this position can also be used to attach larger groups that modulate solubility or probe for additional binding interactions.

Diagram: Key Substitution Points for SAR Studies

SAR_Diagram Pyrazole Core for SAR Analysis pyrazole N1 N1 (PK/Solvent Front) N1->N1_node N2 N2 C3 C3 (Key Interactions) C3->C3_node C4 C4 (Solubility/Tuning) C4->C4_node C5 C5 (Key Interactions) C5->C5_node N1_label N N2_label N

Caption: Pyrazole Core for SAR Analysis.

Example SAR Table: Cannabinoid CB1 Receptor Antagonists [16][17]

Position Substituent Type Impact on Activity Rationale
N-1 2,4-Dichlorophenyl Critical Provides optimal hydrophobic interactions in the receptor binding site.
C-3 Carboxamide (e.g., Piperidinyl) Critical Acts as a key hydrogen bond donor/acceptor, essential for potent antagonism.
C-5 p-Substituted Phenyl (e.g., -Cl, -I) High Fills a specific hydrophobic pocket; para-substitution is strongly preferred.

| C-4 | Small Alkyl (e.g., -CH3) | Modest | Can provide a slight increase in potency, but larger groups are detrimental. |

Future Perspectives and Conclusion

References

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (N.D.). Ningbo Inno Pharmchem Co.,Ltd.
  • Gomha, S. M., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.
  • González-García, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kumar, A., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Retrieved from [Link]

  • Zhang, Z., et al. (N.D.). Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. ACS Publications. Retrieved from [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry. Retrieved from [Link]

  • Sharma, V., et al. (2021). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences. Retrieved from [Link]

  • Ansorg, K., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Retrieved from [Link]

  • Kumar, V., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Soni, S., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Retrieved from [Link]

  • Asati, V., & Srivastava, S. K. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Organic Chemistry. Retrieved from [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]

  • (N.D.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Retrieved from [Link]

  • Lan, R., et al. (N.D.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. (N.D.). Ningbo Inno Pharmchem Co.,Ltd.
  • Gancarczyk, K., et al. (N.D.). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. Retrieved from [Link]

  • Savaliya, K. (2024). Design, synthesis, and bioevaluation of substituted pyrazoles. World Journal of Pharmaceutical Research.
  • (N.D.). Some examples of pyrazole based commercial drugs and bioactive molecules. ResearchGate. Retrieved from [Link]

  • Wang, S., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Gomaa, A. M. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules. Retrieved from [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]

  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]

  • Jain, A. K., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. Retrieved from [Link]

  • Sacco, A., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. Retrieved from [Link]

  • de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Retrieved from [Link]

  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Retrieved from [Link]

  • Shinde, N., et al. (2015). Pharmacological Significance of Pyrazole and its Derivatives. ResearchGate. Retrieved from [Link]

  • (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets for 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Introduction: The Therapeutic Potential of the Pyrazole Scaffold The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a versatile template for designing molecules with a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[3][4][5] The structural rigidity and the capacity for its nitrogen atoms to act as both hydrogen bond donors and acceptors allow pyrazole derivatives to bind with high affinity to a diverse range of biological targets.[1]

The specific compound, 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid , presents a unique combination of structural motifs. The pyrazole core provides the foundational pharmacophore, while the 2-methoxyphenyl group can influence target specificity and lipophilicity, and the carboxylic acid moiety can act as a critical interaction point with target proteins, such as forming salt bridges with basic residues in an active site. This guide provides a structured, evidence-based framework for identifying and validating the therapeutic targets of this promising molecule.

Section 1: Rationale-Driven Exploration of Potential Target Classes

Based on extensive structure-activity relationship (SAR) studies of the pyrazole class, we can prioritize several high-probability target families for initial investigation. The selection of these targets is not arbitrary but is based on the established activities of structurally analogous compounds.

Inflammatory Pathway Modulators

The most well-documented activity of pyrazole-containing drugs is the modulation of inflammatory pathways.

  • Cyclooxygenases (COX-1 & COX-2): The diarylpyrazole structure is famously embodied by Celecoxib, a selective COX-2 inhibitor.[5] The primary mechanism of many pyrazole-based anti-inflammatory drugs is the inhibition of prostaglandin synthesis via blockade of COX enzymes. The substitution pattern on the phenyl rings is critical for COX-2 selectivity.

  • Cytokine Signaling: Chronic inflammation is often driven by pro-inflammatory cytokines like IL-8. Certain 1H-pyrazole-4-carboxylic acid derivatives have been shown to be potent inhibitors of neutrophil chemotaxis stimulated by these cytokines, suggesting targets within cytokine receptor signaling pathways.[4]

Oncology Targets

The antiproliferative activity of pyrazole derivatives has been linked to the inhibition of key proteins involved in cell cycle regulation and tumor progression.[2][6]

  • Protein Kinases: Kinases are a major class of drug targets in oncology. Pyrazole scaffolds are present in numerous kinase inhibitors. Specific targets include Cyclin-Dependent Kinases (CDKs) which regulate the cell cycle, and receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which drives proliferation in many cancers.[5]

  • Tubulin Polymerization: Microtubules are essential for cell division, and their disruption is a validated anticancer strategy. Some pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[5]

Neurological and Neurodegenerative Disease Targets

The pyrazole scaffold has been successfully employed to develop agents for neurological disorders.

  • Monoamine Oxidases (MAO-A & MAO-B): Pyrazoline derivatives, which are structurally related to pyrazoles, are effective inhibitors of MAO-A and MAO-B.[7] These enzymes are critical in the metabolism of neurotransmitters, and their inhibition is a key strategy for treating depression and Parkinson's disease.

  • Neurotensin Receptors (NTS1 & NTS2): Specific pyrazole derivatives have been identified as selective modulators of neurotensin receptors, which play a role in analgesia and the regulation of dopamine pathways.[8]

Antimicrobial Targets

The pyrazole nucleus is a feature in compounds with activity against a range of pathogens.

  • Bacterial Enzymes: Pyrazole derivatives have shown activity against bacteria, including multi-drug resistant strains.[9] Potential mechanisms include the inhibition of essential enzymes like DNA gyrase or dihydrofolate reductase.[5]

  • Fungal Enzymes: In fungi, pyrazole-4-carboxamides have been shown to inhibit succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain.[5]

The following table summarizes these potential target classes, providing a clear rationale for their investigation.

Target Class Specific Examples Rationale Based on Pyrazole Scaffold Supporting References
Inflammation COX-1, COX-2, Cytokine ReceptorsThe diarylpyrazole motif is a classic COX-2 inhibitor structure. Carboxylic acid moieties are common in NSAIDs.[4],[5]
Oncology CDKs, EGFR, VEGFR-2, TubulinPyrazole core acts as a bioisostere for other aromatic rings in known kinase inhibitors.[6],[5],[2]
Neurodegeneration MAO-A, MAO-B, NTS2Pyrazoline substructures are known MAO inhibitors. Specific pyrazoles show NTS2 selectivity.[7],[8]
Antimicrobial DNA Gyrase, DHFR, Fungal SDHBroad-spectrum antimicrobial activity is a known feature of the pyrazole chemical space.[9],[5]

Section 2: A Validated Workflow for Target Identification and Deconvolution

A systematic approach is crucial to move from a compound of interest to a validated therapeutic target. The following workflow is designed to first confirm biological activity through phenotypic screening and then to precisely identify the molecular target(s).

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Deconvolution (Hypothesis-Free) cluster_2 Phase 3: Target Validation (Hypothesis-Driven) pheno_screen Broad Phenotypic Screening (e.g., Cell Viability, Cytokine Release) hit_confirm Hit Confirmation & Dose-Response Analysis pheno_screen->hit_confirm Identifies biological activity affinity_chrom Affinity Chromatography- Mass Spectrometry hit_confirm->affinity_chrom If active phenotype confirmed chem_proteomics Chemical Proteomics (e.g., CETSA, ABPP) hit_confirm->chem_proteomics biochem_assay Biochemical Assays (Enzyme Inhibition, Binding Affinity) affinity_chrom->biochem_assay Identifies candidate proteins chem_proteomics->biochem_assay cell_assay Cell-Based Target Engagement & Downstream Signaling Assays biochem_assay->cell_assay Confirms cellular activity knockdown Genetic Validation (siRNA/CRISPR Knockdown) cell_assay->knockdown Confirms target necessity validated_target Validated Therapeutic Target knockdown->validated_target

Caption: A systematic workflow for identifying and validating therapeutic targets.

Section 3: Detailed Experimental Protocols for Target Validation

The following protocols are self-validating systems designed to rigorously test the interaction of 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid with high-priority candidate targets.

Protocol: In Vitro COX-2 Inhibition Assay

This protocol determines the compound's ability to inhibit the enzymatic activity of recombinant human COX-2.

Principle: This is a colorimetric assay that measures the peroxidase activity of COX-2. The enzyme first converts arachidonic acid to PGG₂, and its peroxidase component then reduces PGG₂ to PGH₂, oxidizing a chromogenic substrate in the process. An inhibitor will prevent this color change.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol.

    • Prepare Heme Solution: Add a stoichiometric amount of heme to the purified recombinant human COX-2 enzyme in the assay buffer.

    • Prepare Colorimetric Substrate: Dissolve N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) in assay buffer.

    • Prepare Compound Stock: Dissolve 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid in DMSO to a concentration of 10 mM. Create serial dilutions in DMSO.

    • Prepare Arachidonic Acid Solution: Prepare a 10 mM solution in ethanol.

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of Assay Buffer.

    • Add 10 µL of the heme-reconstituted COX-2 enzyme solution.

    • Add 10 µL of the compound dilution (or DMSO for control). For a positive control, use Celecoxib.

    • Incubate the plate at room temperature for 15 minutes.

    • To initiate the reaction, add 10 µL of the TMPD solution followed immediately by 10 µL of the arachidonic acid solution.

    • Read the absorbance at 595 nm every 30 seconds for 5 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V₀) from the linear portion of the absorbance curve for each well.

    • Normalize the rates relative to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation System:

  • Negative Control (DMSO): Establishes baseline enzyme activity.

  • Positive Control (Celecoxib): Confirms the assay is working and provides a benchmark for potency.

  • No Enzyme Control: Ensures the observed signal is enzyme-dependent.

Protocol: Kinase Inhibition Assay (using ADP-Glo™ Kinase Assay)

This protocol provides a universal method for measuring the activity of any kinase by quantifying the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, converting ATP to ADP. Second, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a second reagent converts the ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP produced and thus to kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Kinase Buffer (specific to the kinase of interest, e.g., CDK2/Cyclin E).

    • Prepare Compound Stock: Dissolve 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid in DMSO to 10 mM and create serial dilutions.

    • Prepare Substrate/ATP Mix: Dilute the specific kinase substrate and ATP in the kinase buffer to the desired concentration.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of compound dilution or control (e.g., Staurosporine for a broad-spectrum inhibitor, DMSO for negative control) to each well.

    • Add 2 µL of the target kinase diluted in kinase buffer.

    • Add 2 µL of the Substrate/ATP mix to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to stop the reaction and deplete ATP.

    • Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescent signals relative to the DMSO control (100% activity) and a "no kinase" control (0% activity).

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the curve to determine the IC₅₀ value.

Self-Validation System:

  • Negative Control (DMSO): Establishes baseline kinase activity.

  • Positive Control (Known Inhibitor): Validates assay performance for the specific kinase.

  • No Kinase Control: Corrects for background signal.

Visualizing a Downstream Signaling Pathway: The EGFR Pathway

Should the compound prove to be an EGFR inhibitor, its effect can be validated by observing the phosphorylation of downstream targets like ERK.

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds RAS RAS EGFR->RAS Activates Compound 1-(2-Methoxyphenyl)-1H- pyrazole-4-carboxylic acid Compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by a putative inhibitor.

Conclusion

1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid belongs to a chemical class with immense therapeutic precedent. A systematic investigation into its biological targets is warranted and holds significant potential for drug discovery. The strategy outlined in this guide—beginning with a broad, rationale-driven assessment of potential target families and progressing through a rigorous, multi-phase workflow of phenotypic screening, target deconvolution, and specific biochemical and cell-based validation—provides a robust framework for elucidating its mechanism of action. By adhering to these self-validating protocols, researchers can confidently identify and characterize the therapeutic targets of this compound, paving the way for its future development.

References

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020-10-24). Available from: [Link]

  • RSC Medicinal Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

  • Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). Available from: [Link]

  • ACS Omega. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023-07-13). Available from: [Link]

  • ACS Omega. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022-10-17). Available from: [Link]

  • Pharmacognosy Magazine. Current status of pyrazole and its biological activities. (2015). Available from: [Link]

  • Frontiers in Pharmacology. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021-03-23). Available from: [Link]

  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2023-02-17). Available from: [Link]

  • Future Medicine & Health. PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026-01-08). Available from: [Link]

  • SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Available from: [Link]

  • Molecules. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022-12-19). Available from: [Link]

  • RSC Medicinal Chemistry. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023-01-20). Available from: [Link]

  • ResearchGate. An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. (2025-08-07). Available from: [Link]

  • Journal of Medicinal Chemistry. Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Nonpeptide Antagonist of the Neurotensin 2 Receptor. (2014-05-23). Available from: [Link]

Sources

Exploratory

The Architectural Core of Modern Chemistry: An In-depth Technical Guide to the Pyrazole Carboxamide Family

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole carboxamide scaffold represents a cornerstone in modern medicinal chemistry and agrochemical development.[1][2] Its remarkable versati...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole carboxamide scaffold represents a cornerstone in modern medicinal chemistry and agrochemical development.[1][2] Its remarkable versatility, arising from multiple sites for substitution and a unique electronic configuration, has led to the discovery and commercialization of a wide array of bioactive molecules.[3] This technical guide provides a comprehensive exploration of the pyrazole carboxamide family, from its fundamental chemical properties and synthesis to its diverse biological activities and mechanisms of action. We will delve into the intricate structure-activity relationships that govern its efficacy as a fungicide, insecticide, and therapeutic agent for a range of human diseases.[4][5] This document aims to serve as a critical resource for the rational design of novel pyrazole carboxamide-based compounds, offering both foundational knowledge and practical insights for researchers in the field.

The Pyrazole Carboxamide Scaffold: A Privileged Structure

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, forms the heart of this chemical family.[5][6] The attachment of a carboxamide group (-C(O)NRR') creates the pyrazole carboxamide core, a structure that has proven to be a "privileged scaffold" in drug discovery and agrochemistry.[1][5] This privileged status stems from several key features:

  • Structural Rigidity and Planarity: The aromatic nature of the pyrazole ring imparts a degree of rigidity to the molecule, which can be advantageous for specific binding to biological targets.

  • Hydrogen Bonding Capabilities: The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen), while the carboxamide linker provides additional hydrogen bonding opportunities.[6] These interactions are crucial for molecular recognition by enzymes and receptors.

  • Tunable Physicochemical Properties: The pyrazole ring and the carboxamide group offer multiple positions for substitution, allowing for the fine-tuning of properties such as lipophilicity, solubility, and metabolic stability.[6] This modularity is a key reason for the scaffold's wide applicability.

  • Bioisosteric Replacement: The pyrazole nucleus can act as a bioisostere for other aromatic rings, like benzene or pyridine, offering a way to modulate a compound's properties while maintaining its core binding interactions.[6]

The following diagram illustrates the fundamental structure of the pyrazole carboxamide scaffold and highlights its key features.

Caption: Core features of the pyrazole carboxamide scaffold.

Synthetic Strategies: Building the Core

The synthesis of pyrazole carboxamides is a well-established area of organic chemistry, with several robust and versatile methods available. The most common approach is a two-stage process involving the initial construction of the pyrazole ring followed by the formation of the amide bond.[7]

Stage 1: Pyrazole Ring Formation

The Knorr pyrazole synthesis and related cyclocondensation reactions are the most widely employed methods for constructing the pyrazole core.[7] This typically involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-ketoester) with a hydrazine derivative.[7] The choice of hydrazine will determine the substituent at the N1 position of the pyrazole ring.

Experimental Protocol: Synthesis of a Pyrazole-4-carboxylate Ester (General Procedure) [7]

  • Dissolution: Dissolve the chosen hydrazine derivative (1.0 eq) in a suitable solvent, such as ethanol.

  • Acid Catalysis: Add a catalytic amount of a weak acid, like glacial acetic acid, to the solution.

  • Addition of Dicarbonyl: Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Stage 2: Amide Bond Formation

Once the pyrazole carboxylic acid or its ester is obtained, the final step is the coupling with a desired amine to form the carboxamide.[7] Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used to facilitate this reaction. Alternatively, the carboxylic acid can be converted to a more reactive acid chloride, which then readily reacts with the amine.[8]

Experimental Protocol: Amide Coupling via Acid Chloride (General Procedure) [8]

  • Acid Chloride Formation: Suspend the pyrazole carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane) and add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. Reflux the mixture until the reaction is complete (monitored by the cessation of gas evolution).

  • Removal of Excess Reagent: Remove the excess chlorinating agent and solvent under reduced pressure.

  • Amidation: Dissolve the resulting crude acid chloride in an inert solvent (e.g., tetrahydrofuran) and cool in an ice bath.

  • Amine Addition: Add a solution of the desired amine (1.0-1.2 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine) dropwise to the stirred solution.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified.

The following diagram outlines the general synthetic workflow for pyrazole carboxamides.

Synthesis_Workflow cluster_stage1 Stage 1: Pyrazole Ring Formation cluster_stage2 Stage 2: Amide Bond Formation Start1 1,3-Dicarbonyl Compound Cyclocondensation Cyclocondensation (e.g., Knorr Synthesis) Start1->Cyclocondensation Hydrazine Hydrazine Derivative Hydrazine->Cyclocondensation Pyrazole_Acid Pyrazole Carboxylic Acid or Ester Cyclocondensation->Pyrazole_Acid Coupling Amide Coupling (e.g., via Acid Chloride) Pyrazole_Acid->Coupling Amine Primary or Secondary Amine Amine->Coupling Final_Product Pyrazole Carboxamide Coupling->Final_Product

Caption: General synthetic workflow for pyrazole carboxamides.

Mechanism of Action and Biological Activities

The biological activity of pyrazole carboxamides is highly diverse and depends on the specific substitution pattern around the core scaffold.[1]

Fungicidal Activity: Inhibition of Succinate Dehydrogenase (SDH)

A major application of pyrazole carboxamides is in agriculture as fungicides.[9] These compounds act as potent inhibitors of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[9][10] By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, they block the electron transport chain, leading to a disruption of ATP synthesis and the accumulation of reactive oxygen species (ROS), ultimately causing fungal cell death.[9]

The following diagram illustrates the mechanism of action of pyrazole carboxamide fungicides.

SDH_Inhibition cluster_respiration Mitochondrial Respiratory Chain ComplexI Complex I Electrons ComplexI->Electrons SDH Succinate Dehydrogenase (Complex II) Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Q) SDH->Ubiquinone e- ROS Reactive Oxygen Species (ROS) SDH->ROS Leads to ComplexIII Complex III ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->SDH Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Ubiquinol->ComplexIII Electrons->ComplexIII Pyrazole_Carboxamide Pyrazole Carboxamide Fungicide Pyrazole_Carboxamide->SDH Inhibits

Caption: Mechanism of SDH inhibition by pyrazole carboxamides.

Table 1: Fungicidal Activity of Selected Pyrazole Carboxamides

CompoundTarget FungusEC50 (mg/L)Reference
SCU2028Rhizoctonia solani0.022[10][11]
SCU3038Rhizoctonia solani0.016 (in vitro)[12]
SCU3038Rhizoctonia solani0.95 (in vivo)[12]
FluxapyroxadRhizoctonia solani0.033 (in vitro)[12]
BixafenVarious fungiCommercially used[3][13]
Therapeutic Applications

In medicinal chemistry, pyrazole carboxamides have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and neurological agents.[1][5]

  • Anticancer Activity: Several pyrazole carboxamide derivatives have shown significant cytotoxicity against various cancer cell lines.[5] Their mechanisms of action can be diverse, including the inhibition of kinases such as Aurora-A kinase, CDK2, and EGFR, as well as interactions with DNA.[5]

  • Anti-inflammatory Activity: The pyrazole scaffold is a key component of the selective COX-2 inhibitor celecoxib, highlighting the potential of this chemical class in treating inflammation.[5]

  • Neurological Activity: Pyrazole carboxamides have been developed as potent and selective antagonists for the cannabinoid receptor CB1.[14][15] These compounds are valuable pharmacological tools for studying the endocannabinoid system and may have therapeutic potential.[14]

Table 2: Therapeutic Activity of Selected Pyrazole Carboxamides

Compound Class/ExampleBiological TargetTherapeutic AreaReference
Pyrazole-arylethanone derivativesCDK2, EGFRAnticancer[5]
Pyrazole-5-carboxamide derivativesA549 cell linesAnticancer[5]
SR141716A (Rimonabant)Cannabinoid Receptor 1 (CB1)Neurological[14][15]
Pyrazole-biphenyl derivativesK-562 cellsAnticancer[5]

Structure-Activity Relationships (SAR)

The biological activity of pyrazole carboxamides is highly dependent on the nature and position of substituents on both the pyrazole ring and the carboxamide nitrogen.[1]

  • Pyrazole Ring Substituents: The substituents at the 1, 3, and 5-positions of the pyrazole ring play a crucial role in determining the compound's potency and selectivity. For example, in CB1 receptor antagonists, a 2,4-dichlorophenyl substituent at the 1-position and a para-substituted phenyl ring at the 5-position were found to be critical for high affinity.[14]

  • Carboxamide Moiety: The nature of the amine coupled to the pyrazole carboxylic acid is also a key determinant of activity. The substituents on the amide nitrogen can influence the compound's interaction with the target protein and its pharmacokinetic properties.

  • Overall Molecular Conformation: The relative orientation of the different parts of the molecule, influenced by the various substituents, is critical for optimal binding to the biological target. Molecular docking studies are often employed to understand these interactions and guide the design of new, more potent compounds.[12][16]

Future Directions and Conclusion

The pyrazole carboxamide scaffold continues to be a fertile ground for the discovery of new bioactive molecules. The ongoing exploration of novel substitution patterns, guided by a deeper understanding of SAR and target-ligand interactions, is expected to yield new generations of more effective and selective fungicides, insecticides, and therapeutic agents. The synthetic versatility of this chemical family, coupled with its proven track record in both agriculture and medicine, ensures that pyrazole carboxamides will remain a central focus of research and development for the foreseeable future.

References

  • The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides - Benchchem.
  • The Evolving Landscape of Pyrazole-4-Carboxamides: A Deep Dive into Structure-Activity Relationships - Benchchem.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central.
  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed.
  • Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action | Journal of Agricultural and Food Chemistry - ACS Publications.
  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani | Journal of Agricultural and Food Chemistry - ACS Publications.
  • The Pivotal Role of Pyrazole Carboxylates in Modern Agrochemicals.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications.
  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. | Semantic Scholar.
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH.
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications - Benchchem.
  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed.
  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives - ResearchGate.
  • Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents - PMC - NIH.
  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications.
  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management | Journal of Agricultural and Food Chemistry - ACS Publications.
  • The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery.
  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives.
  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection | Journal of Agricultural and Food Chemistry - ACS Publications.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR.
  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020) - PubMed.
  • Current status of pyrazole and its biological activities - PMC - PubMed Central.
  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides - SciELO.
  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • The Recent Development of the Pyrazoles : A Review | TSI Journals.
  • (PDF) Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds.
  • Synthesis, molecular docking analysis, drug-likeness evaluation, and inhibition potency of new pyrazole-3,4-dicarboxamides incorporating sulfonamide moiety as carbonic anhydrase inhibitors - PubMed.
  • Synthesis characterization and DFT study of pyrazole-carboxamides compounds - INIS-IAEA.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH.
  • Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists - PubMed.

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid: An Application Note and Detailed Protocol

Introduction 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a key pharmacophore found in a variety...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a key pharmacophore found in a variety of clinically used drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific substitution pattern of a 2-methoxyphenyl group at the N1 position and a carboxylic acid at the C4 position offers a unique molecular framework for the development of novel therapeutic agents. This document provides a detailed, two-step protocol for the synthesis of this target compound, commencing with the cyclocondensation of (2-methoxyphenyl)hydrazine with a suitable β-dicarbonyl equivalent to form an ethyl ester intermediate, followed by its hydrolysis to the final carboxylic acid.

Overall Synthetic Scheme

The synthesis of 1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is efficiently achieved through a two-step process. The initial step involves the construction of the pyrazole ring via a Knorr pyrazole synthesis, a well-established and reliable method for forming pyrazole heterocycles.[1][2][3][4] This is followed by a straightforward ester hydrolysis to yield the desired carboxylic acid.

Synthesis_Workflow A Starting Materials: (2-Methoxyphenyl)hydrazine Ethyl 2-formyl-3-oxopropanoate B Step 1: Knorr Pyrazole Synthesis (Cyclocondensation) A->B Ethanol, Acetic Acid (cat.) Reflux C Intermediate: Ethyl 1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate B->C Formation of Pyrazole Ring D Step 2: Ester Hydrolysis C->D NaOH, Ethanol/Water Reflux E Final Product: 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid D->E Acidification (HCl)

Caption: Synthetic workflow for 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid.

Materials and Methods

Materials

All reagents should be of analytical grade and used as received from the supplier unless otherwise stated.

ReagentCAS NumberSupplier
(2-Methoxyphenyl)hydrazine hydrochloride6971-45-5Alfa Chemistry
Ethyl 2-formyl-3-oxopropanoate80370-42-9Sigma-Aldrich
Ethanol (Absolute)64-17-5Fisher Scientific
Glacial Acetic Acid64-19-7Merck
Sodium Hydroxide1310-73-2Sigma-Aldrich
Hydrochloric Acid (37%)7647-01-0VWR Chemicals
Ethyl Acetate141-78-6Fisher Scientific
Hexanes110-54-3Sigma-Aldrich
Anhydrous Sodium Sulfate7757-82-6Acros Organics
Instrumentation
  • Magnetic stirrer with heating plate

  • Reflux condenser and appropriate glassware

  • Rotary evaporator

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

  • High-Resolution Mass Spectrometer (HRMS)

Experimental Protocols

Step 1: Synthesis of Ethyl 1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate

This step employs the Knorr pyrazole synthesis, a classic and efficient method for the construction of the pyrazole ring from a hydrazine and a 1,3-dicarbonyl compound.[3][4] The reaction proceeds via an initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-methoxyphenyl)hydrazine hydrochloride (1.0 eq).

  • Add absolute ethanol (10 volumes based on the hydrazine) to the flask.

  • To this suspension, add ethyl 2-formyl-3-oxopropanoate (1.0 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford ethyl 1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate as a solid.

Step 2: Synthesis of 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid

The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[5] This is a standard saponification reaction using a base, followed by acidification to protonate the carboxylate salt.

Protocol:

  • In a 100 mL round-bottom flask, dissolve the ethyl 1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate (1.0 eq) from the previous step in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0 eq) to the solution and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • After cooling the reaction mixture in an ice bath, carefully acidify to a pH of 2-3 by the dropwise addition of 1M hydrochloric acid. A precipitate of the carboxylic acid should form.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under high vacuum to yield the pure 1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques. Expected characterization data are as follows:

Ethyl 1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate:

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.21 (s, 1H), 8.05 (s, 1H), 7.55 (dd, J = 7.8, 1.6 Hz, 1H), 7.40 (td, J = 7.8, 1.6 Hz, 1H), 7.05 (td, J = 7.8, 1.2 Hz, 1H), 6.98 (d, J = 8.2 Hz, 1H), 4.35 (q, J = 7.1 Hz, 2H), 3.88 (s, 3H), 1.38 (t, J = 7.1 Hz, 3H).

  • IR (KBr, cm⁻¹): ~1715 (C=O, ester), ~1590, 1500 (C=C, aromatic).

  • HRMS (ESI): Calculated for C₁₃H₁₄N₂O₃ [M+H]⁺, found [M+H]⁺.

1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid:

  • Appearance: White solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (br s, 1H), 8.55 (s, 1H), 8.01 (s, 1H), 7.58 (dd, J = 7.7, 1.7 Hz, 1H), 7.48 (td, J = 7.7, 1.7 Hz, 1H), 7.15 (t, J = 7.7 Hz, 1H), 7.08 (d, J = 8.2 Hz, 1H), 3.82 (s, 3H).

  • IR (KBr, cm⁻¹): ~3000 (br, O-H), ~1680 (C=O, carboxylic acid), ~1590, 1500 (C=C, aromatic).

  • HRMS (ESI): Calculated for C₁₁H₁₀N₂O₃ [M+H]⁺, found [M+H]⁺.

Troubleshooting and Safety Precautions

  • Low Yield in Step 1: Ensure all reagents are dry, particularly the ethanol. The reaction is sensitive to water. The reflux time may need to be extended based on TLC monitoring.

  • Incomplete Hydrolysis in Step 2: If the starting ester is still present after the initial reflux period, an additional equivalent of sodium hydroxide can be added and the reflux continued.

  • Safety: (2-Methoxyphenyl)hydrazine hydrochloride is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • synthesis of pyrazoles. YouTube. Available at: [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]

  • ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar. Available at: [Link]

  • Pyrazole‐4‐carboxylic Acids from Vanadium‐catalyzed Chemical Transformation of Pyrazole‐4‐carbaldehydes. ResearchGate. Available at: [Link]

  • Synthesis of Pyrazole Carboxylic Acid via Cobalt-Catalyzed Liquid Phase Oxidation. Scilit. Available at: [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]

  • Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Molbase. Available at: [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. Available at: [Link]

  • Ethyl 2-formyl-3-oxopropanoate. Chemsrc. Available at: [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Available at: [Link]

  • Preparation of methoxyphenylhydrazine by catalytic hydrogenation. Google Patents.
  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, an. An-Najah Staff. Available at: [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. Available at: [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Current Research and Review. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]

  • Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes.. Degres Journal. Available at: [Link]

Sources

Application

Vilsmeier-Haack reaction for pyrazole-4-carbaldehyde synthesis

An In-Depth Guide to the Synthesis of Pyrazole-4-carbaldehydes via the Vilsmeier-Haack Reaction Abstract This application note provides a comprehensive technical guide for the synthesis of pyrazole-4-carbaldehydes, a cri...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Pyrazole-4-carbaldehydes via the Vilsmeier-Haack Reaction

Abstract

This application note provides a comprehensive technical guide for the synthesis of pyrazole-4-carbaldehydes, a critical class of intermediates in pharmaceutical and materials science research. We delve into the Vilsmeier-Haack reaction, the most prevalent and effective method for the regioselective formylation of pyrazole scaffolds at the C4 position. This document furnishes a detailed theoretical background, a robust and validated experimental protocol, expert insights into reaction optimization, and a thorough troubleshooting guide. The content is structured to empower researchers, scientists, and drug development professionals with the practical knowledge required to successfully implement and adapt this pivotal transformation in their own laboratory settings.

Theoretical Background and Mechanism

The Vilsmeier-Haack (V-H) reaction is a powerful chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] For pyrazoles, the inherent electron distribution makes the C4 position the most nucleophilic and thus the most susceptible to electrophilic attack, enabling highly regioselective formylation.[2] The reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by the electrophilic substitution of the pyrazole ring.[3]

Formation of the Vilsmeier Reagent

The Vilsmeier reagent, a chloroiminium salt, is the active electrophile in the reaction.[1] It is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[3][4] This is a highly exothermic reaction that must be performed under anhydrous conditions at low temperatures (0-5 °C) to prevent decomposition of the reagent.[1]

Electrophilic Aromatic Substitution Mechanism

Once formed, the Vilsmeier reagent is attacked by the electron-rich C4 position of the pyrazole ring. This electrophilic aromatic substitution step forms an iminium salt intermediate. Subsequent aqueous work-up hydrolyzes this intermediate to yield the final pyrazole-4-carbaldehyde product.[5][6] The overall mechanism is a cornerstone of heterocyclic chemistry, valued for its efficiency and reliability.[7]

Caption: Figure 1: Reaction Mechanism.

Experimental Protocol: Synthesis of Pyrazole-4-carbaldehyde

This protocol provides a generalized, field-proven methodology for the Vilsmeier-Haack formylation of a substituted pyrazole. It is essential to recognize that optimal conditions may vary depending on the specific substrate, particularly the electronic nature of substituents on the pyrazole ring.[8]

Critical Safety Precautions
  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[1] Always handle POCl₃ in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles at all times.

  • The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is thoroughly oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[9]

  • The quenching step is highly exothermic. Perform the addition of the reaction mixture to ice/water slowly and with vigorous stirring.[1]

Reagents and Equipment
Reagent/EquipmentPurpose
Substituted PyrazoleStarting Material
N,N-Dimethylformamide (DMF)Reagent & Solvent (Anhydrous)
Phosphorus Oxychloride (POCl₃)Reagent (High Purity)
Dichloromethane (DCM)Extraction Solvent
Saturated NaHCO₃ / NaOH soln.Neutralization during Work-up
Brine (Saturated NaCl)Washing during Extraction
Anhydrous Na₂SO₄ or MgSO₄Drying Agent
Silica GelStationary Phase for Chromatography
Round-bottom flaskReaction Vessel
Dropping funnelControlled Reagent Addition
Magnetic stirrer & stir barAgitation
Ice bathTemperature Control
Heating mantle / Oil bathTemperature Control
TLC platesReaction Monitoring
Rotary evaporatorSolvent Removal
Step-by-Step Methodology

Step 1: Preparation of the Vilsmeier Reagent

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (e.g., 5-10 equivalents relative to the pyrazole substrate).[8][10]

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (e.g., 1.5-3.0 equivalents) dropwise to the stirred DMF via the dropping funnel.[11] Causality Note: The slow, cooled addition is critical to control the exothermic reaction and ensure the stable formation of the chloroiminium salt.[1]

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. The formation of a colorless to pale-yellow viscous liquid or solid indicates the generation of the Vilsmeier reagent.[10]

Step 2: Formylation Reaction

  • Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).[1]

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to the desired temperature, typically between 60-90 °C.[5][11] Expert Insight: The optimal temperature and time depend heavily on the reactivity of the pyrazole substrate. Electron-rich pyrazoles may react at lower temperatures, while electron-deficient systems may require more forcing conditions (e.g., up to 120 °C) and longer reaction times.[8][9]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-8 hours).[1]

Step 3: Aqueous Work-up and Quenching

  • After completion, cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a stirred mixture of crushed ice.

  • Carefully and slowly , pour the reaction mixture onto the crushed ice. This quenching step is highly exothermic and will release HCl gas.[9]

  • Neutralize the acidic aqueous solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution until the pH is approximately 7-8.

  • Stir the mixture until the precipitate, if any, is fully formed. Some protocols suggest leaving it to stand overnight.[11]

Step 4: Product Isolation and Purification

  • Extract the aqueous mixture multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.[9]

  • Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid or oil by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure pyrazole-4-carbaldehyde.[9]

Data Presentation and Characterization

The successful synthesis of pyrazole-4-carbaldehydes can be confirmed by standard spectroscopic techniques.

Substrate ExampleReagents (Equiv.)Temp. (°C)Time (h)Yield (%)Reference
1-Phenyl-3-(p-tolyl)-1H-pyrazolePOCl₃/DMF (excess)0 to RT2-576[12]
1-[(2,6-dichloro-4-CF₃)phenyl]-3-arylhydrazonePOCl₃ (3.0)80-904Good[11]
5-Chloro-1-methyl-3-propyl-1H-pyrazolePOCl₃ (4.0)120167[8]
3-(aryl)-1-(2,4-dichlorophenyl)-1H-pyrazolePOCl₃/DMF (excess)RT8-10Good[13]

Expected Spectroscopic Data:

  • ¹H NMR: A characteristic singlet for the aldehyde proton (-CHO) appears significantly downfield, typically in the range of δ 9.5 - 10.1 ppm.[12][14] Protons on the pyrazole ring (H-3 and H-5) will appear as singlets between δ 7.8 - 9.0 ppm.[12][15]

  • ¹³C NMR: The aldehyde carbonyl carbon resonates at δ 183 - 195 ppm.[15]

  • FT-IR: A strong carbonyl (C=O) stretching band is observed between 1660 - 1730 cm⁻¹.[12][16] A characteristic C-H stretch for the aldehyde may also be visible around 2780 - 2920 cm⁻¹.[12]

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Vilsmeier Reagent: Moisture contamination has decomposed the reagent.[1][9]2. Low Reactivity: The pyrazole substrate is deactivated by electron-withdrawing groups.3. Insufficient Temperature/Time: The reaction has not gone to completion.[9]1. Ensure all glassware is rigorously dried and use anhydrous solvents. Prepare the reagent fresh just before use.2. Increase the reaction temperature, prolong the reaction time, and/or use a larger excess of the Vilsmeier reagent.[8]3. Monitor carefully by TLC to determine the optimal endpoint.
Multiple Products/Side Reactions 1. Over-reaction: Diformylation or other side reactions can occur under harsh conditions.2. Competing N-Functionalization: Reaction at a pyrazole nitrogen atom if the N1 position is unsubstituted.[2]1. Use milder conditions (lower temperature, shorter time). Titrate the amount of Vilsmeier reagent used.2. Protect the N1-position of the pyrazole with a suitable protecting group (e.g., SEM, Boc) before performing the Vilsmeier-Haack reaction.[2]
Difficulty in Product Isolation 1. Product is water-soluble: Some polar pyrazole-4-carbaldehydes may have partial solubility in the aqueous layer.2. Emulsion Formation: Difficult phase separation during extraction.1. Saturate the aqueous layer with NaCl (brine) to decrease the polarity and "salt out" the product. Perform multiple extractions with a suitable organic solvent.[1]2. Add more brine or pass the mixture through a pad of Celite during filtration.

Experimental Workflow Visualization

The entire process, from reagent preparation to final product purification, can be summarized in the following workflow.

Workflow Figure 2: Experimental Workflow A 1. Vilsmeier Reagent Prep (DMF + POCl₃ @ 0°C) B 2. Add Pyrazole Substrate (Dropwise @ 0°C) A->B C 3. Formylation Reaction (Heat to 60-120°C) B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Quench & Neutralize (Pour onto ice, add base) D->E Complete F 6. Extraction (e.g., DCM or EtOAc) E->F G 7. Dry & Concentrate (Na₂SO₄, Rotovap) F->G H 8. Purification (Column Chromatography) G->H I Pure Pyrazole-4-carbaldehyde H->I

Caption: Figure 2: Experimental Workflow.

Conclusion

The Vilsmeier-Haack reaction is an indispensable tool for the synthesis of pyrazole-4-carbaldehydes. Its high regioselectivity, general applicability, and operational simplicity make it the method of choice for accessing these valuable synthetic intermediates.[10][11] By understanding the underlying mechanism, adhering to strict safety and anhydrous protocols, and applying the troubleshooting insights provided, researchers can confidently and efficiently perform this reaction. The ability to fine-tune reaction conditions based on substrate reactivity is key to maximizing yields and purity, paving the way for subsequent applications in medicinal chemistry and materials development.

References

  • Degres Journal. (2024). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes.
  • National Institutes of Health (NIH). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.
  • BenchChem. Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • ResearchGate. Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes | Request PDF.
  • Chemical Methodologies.
  • BenchChem. Spectroscopic and Synthetic Profile of 1-isopropyl-1H-pyrazole-4-carbaldehyde: A Technical Guide.
  • MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • Semantic Scholar. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • BenchChem. Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • BenchChem. Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes.
  • NROChemistry. Vilsmeier-Haack Reaction.
  • International Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • International Journal of Pharmaceutical and Chemical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • BenchChem.

Sources

Method

The Pyrazole Core in Modern Drug Discovery: Application Notes for 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Introduction: The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1] This five-membered heterocyclic ring is a key component in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1] This five-membered heterocyclic ring is a key component in numerous FDA-approved drugs, demonstrating a wide range of pharmacological effects including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] Within this esteemed class of compounds, 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid serves as a valuable building block and a pharmacologically active entity in its own right. Its structural features, including the methoxyphenyl group and the carboxylic acid moiety, provide opportunities for diverse chemical modifications to fine-tune its biological activity and pharmacokinetic profile.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid and its derivatives in their drug discovery programs. We will delve into its potential applications as a modulator of key biological targets, including Rho-associated coiled-coil containing protein kinase 2 (ROCK2) and the neurotensin receptor 2 (NTS2), and provide step-by-step protocols for its synthesis and biological evaluation.

Section 1: Synthesis of 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid and its Derivatives

The synthesis of pyrazole derivatives can be achieved through various methods, with the Vilsmeier-Haack reaction being a prominent and versatile approach for the formylation of pyrazoles, which can then be oxidized to the corresponding carboxylic acid.[3]

Protocol 1: Synthesis of 1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

This protocol describes a general procedure for the formylation of a pyrazole precursor, which is a key step towards the synthesis of the title compound.

Materials:

  • 1-(2-Methoxyphenyl)-1H-pyrazole (precursor)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), cool DMF to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Dissolve the precursor, 1-(2-Methoxyphenyl)-1H-pyrazole, in a minimal amount of dry DCM.

  • Add the solution of the pyrazole precursor to the Vilsmeier reagent dropwise at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain 1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

Protocol 2: Oxidation to 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Materials:

  • 1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent (e.g., Jones reagent)

  • Acetone or a suitable solvent

  • Sulfuric acid (H₂SO₄) (dilute)

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde in acetone in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate (KMnO₄) in water to the reaction mixture with vigorous stirring.

  • Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by adding a small amount of sodium bisulfite (NaHSO₃) to destroy the excess KMnO₄.

  • Acidify the mixture with dilute sulfuric acid (H₂SO₄) to a pH of approximately 2-3.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and evaporate the solvent to yield the crude 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Section 2: Application in Cancer Drug Discovery

The pyrazole scaffold is a well-established pharmacophore in the development of anticancer agents.[2] Derivatives of pyrazole have been shown to target various kinases and other proteins implicated in cancer progression.

Application Note: Evaluation of Anticancer Activity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. This assay can be used to determine the cytotoxic effects of 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid and its derivatives on cancer cell lines.

Protocol 3: MTT Assay for Cell Viability

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compound, 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid, in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and replace it with fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for 48 or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Section 3: Application as a ROCK2 Inhibitor

Recent studies have highlighted the potential of the 4-(2-methoxyphenyl)-1H-pyrazole scaffold as a potent and selective inhibitor of ROCK2.[4] ROCK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell adhesion, motility, and contraction, and is implicated in diseases such as cancer, glaucoma, and cardiovascular disorders.[5]

Application Note: In Vitro Kinase Inhibition Assay for ROCK2

The inhibitory activity of 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid against ROCK2 can be determined using a variety of commercially available kinase assay kits. These assays typically measure the phosphorylation of a specific substrate by the kinase in the presence and absence of the inhibitor.

Protocol 4: General ROCK2 Kinase Inhibition Assay (Luminescence-based)

This protocol is a generalized procedure based on commercially available kits like the ROCK2 Kinase Assay Kit from BPS Bioscience.[6]

Materials:

  • Recombinant human ROCK2 enzyme

  • Kinase substrate (e.g., S6Ktide)

  • ATP

  • Kinase assay buffer

  • 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid (test inhibitor)

  • Luminescence-based kinase detection reagent (e.g., Kinase-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test inhibitor, 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid, in the kinase assay buffer.

  • In a white, opaque 96-well plate, add the kinase assay buffer, the diluted test inhibitor, and the ROCK2 enzyme. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Incubate the plate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Stop the reaction and measure the remaining ATP concentration by adding the luminescence-based kinase detection reagent.

  • Measure the luminescence using a luminometer. The light output is proportional to the amount of ATP remaining, which is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each concentration of the test inhibitor.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data on Pyrazole-Based ROCK2 Inhibitors:

Compound ScaffoldTargetIC₅₀ (µM)Reference
1,2-dithiolan-3-yl motif pyrazole derivative (DC01)ROCK10.754[7]
1,2-dithiolan-3-yl motif pyrazole derivative (DC01)ROCK21.015[7]
1,2-dithiolan-3-yl motif pyrazole derivative (DC24)ROCK16.354[7]
1,2-dithiolan-3-yl motif pyrazole derivative (DC24)ROCK20.124[7]

Note: The IC₅₀ values presented are for pyrazole derivatives and not for 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid itself, as specific data for the latter was not available in the searched literature.

ROCK2 Signaling Pathway Diagram:

ROCK2_Signaling_Pathway RhoA Active RhoA (GTP-bound) ROCK2_inactive Inactive ROCK2 RhoA->ROCK2_inactive ROCK2_active Active ROCK2 MLC Myosin Light Chain (MLC) ROCK2_active->MLC Phosphorylates MLCP MLC Phosphatase ROCK2_active->MLCP Inhibits by Phosphorylation Gene_Expression Gene Expression ROCK2_active->Gene_Expression pMLC Phosphorylated MLC (pMLC) Actin_Stress_Fibers Actin Stress Fiber Formation & Cell Contraction pMLC->Actin_Stress_Fibers MLCP->pMLC Dephosphorylates pMLCP Inactive MLCP Cell_Motility Cell Motility & Invasion Actin_Stress_Fibers->Cell_Motility

Caption: Simplified ROCK2 signaling pathway.

Section 4: Application as a Neurotensin Receptor 2 (NTS2) Modulator

Derivatives of 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid have been identified as selective nonpeptide modulators of the neurotensin receptor 2 (NTS2).[8][9] NTS2 is a G-protein coupled receptor (GPCR) involved in various physiological processes, including analgesia, and represents a promising target for the development of novel pain therapeutics.[10]

Application Note: Evaluation of NTS2 Receptor Activity using a FLIPR Calcium Mobilization Assay

The functional activity of compounds at the NTS2 receptor can be assessed using a Fluorometric Imaging Plate Reader (FLIPR) calcium mobilization assay. This assay measures changes in intracellular calcium levels upon receptor activation.

Protocol 5: FLIPR Calcium Mobilization Assay for NTS2

This protocol is a general guide for performing a FLIPR assay.[10][11]

Materials:

  • CHO or HEK293 cells stably expressing the rat or human NTS2 receptor

  • Cell culture medium

  • FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit)

  • 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid derivative (test compound)

  • Neurotensin (agonist control)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Black-walled, clear-bottom 96-well or 384-well plates

  • FLIPR instrument

Procedure:

  • Seed the NTS2-expressing cells into black-walled, clear-bottom microplates and incubate overnight.

  • On the day of the assay, prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions.

  • Remove the cell culture medium and add the dye loading buffer to each well.

  • Incubate the plate for 1 hour at 37°C.

  • During the incubation, prepare serial dilutions of the test compound and the agonist control (neurotensin) in the assay buffer in a separate compound plate.

  • Place both the cell plate and the compound plate into the FLIPR instrument.

  • The instrument will first measure the baseline fluorescence of the cells.

  • It will then add the test compound or control from the compound plate to the cell plate and continue to measure the fluorescence signal over time.

  • An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

  • The data is typically expressed as the change in fluorescence (ΔF) or as a percentage of the response to a maximal concentration of the agonist control.

  • For agonists, EC₅₀ values (the concentration that produces 50% of the maximal response) can be calculated. For antagonists, the assay is run in the presence of a fixed concentration of an agonist, and the IC₅₀ value for the inhibition of the agonist response is determined.

Neurotensin Receptor 2 (NTS2) Signaling Pathway Diagram:

NTS2_Signaling_Pathway Neurotensin Neurotensin (NT) or Pyrazole Agonist NTS2 NTS2 Receptor Neurotensin->NTS2 Binds to G_protein Gq/11 NTS2->G_protein Activates ERK_activation ERK1/2 Activation (Internalization-dependent) NTS2->ERK_activation Internalization leads to PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream_effects Downstream Cellular Effects (e.g., Analgesia) Ca_release->Downstream_effects PKC->Downstream_effects

Caption: NTS2 receptor signaling cascade.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors. Benchchem.
  • Taur, S. R., & Kulkarni, V. M. (2021). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Methods in Molecular Biology, 2268, 193–205.
  • BPS Bioscience. (n.d.). ROCK2 Kinase Assay Kit. BPS Bioscience.
  • Thomas, J. B., Giddings, A. M., Wiethe, R. W., Olepu, S., Warner, K. R., Sarret, P., Gendron, L., Longpré, J. M., Zhang, Y., Runyon, S. P., & Gilmour, B. P. (2014). Identification of 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid as a selective nonpeptide neurotensin receptor type 2 compound. Journal of Medicinal Chemistry, 57(12), 5318–5332.
  • Yadav, A., et al. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry, 34(04).
  • Thomas, J. B., Vivancos, M., Giddings, A. M., Wiethe, R. W., Warner, K. R., Murza, A., Besserer-Offroy, É., Longpré, J. M., Runyon, S. P., Decker, A. M., Gilmour, B. P., & Sarret, P. (2016). Identification of 2-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)tricyclo[3.3.1.13,7]decane-2-carboxylic Acid (NTRC-844) as a Selective Antagonist for the Rat Neurotensin Receptor Type 2. ACS Chemical Neuroscience, 7(9), 1225–1231.
  • Bot, I., et al. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12), e793.
  • BenchChem. (2025). Application Notes and Protocols for the Development of Enzyme Inhibitors with a 5-Hydrazinyl-4-phenyl-1H-pyrazole Scaffold. Benchchem.
  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • Meddocs Publishers. (2021).
  • Asati, V., & Srivastava, A. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(6), 1344.
  • Gendron, L., et al. (2020). Optimized Opioid-Neurotensin Multitarget Peptides: From Design to Structure–Activity Relationship Studies. Journal of Medicinal Chemistry, 63(18), 10463–10478.
  • Li, Y., et al. (2023). The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. European Journal of Medicinal Chemistry, 258, 115598.
  • LoGrasso, P. V., & Feng, Y. (2020). RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential. Cancer Letters, 495, 134–144.
  • Kontoyianni, M. (2015). Pyrazoles and Pyrazolines as Anti-inflammatory Agents. Molecules, 20(12), 22096–22111.
  • Pattan, S. R., et al. (2020). Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives.
  • Al-Said, M. S., et al. (2011). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 19(3), 155–163.
  • Chahal, G., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current Bioactive Compounds, 18(10), e210422203998.
  • Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(14), 1234–1256.
  • Bieliauskas, A., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1782.
  • Wang, J., et al. (2025). Discovery of A20 with 4-(2-methoxyphenyl)-1H-pyrazole scaffold as a potent and selective ROCK2 inhibitor. Bioorganic & Medicinal Chemistry Letters, 129, 130391.
  • Al-Omair, M. A., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, an. Journal of the Iranian Chemical Society.
  • El-Sayed, N. N. E., et al. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 27(19), 6545.

Sources

Application

Application Notes &amp; Protocols: The Role and Application of Pyrazole Derivatives in Agrochemical Research

Introduction: The Pyrazole Scaffold - A Cornerstone of Modern Agrochemicals The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in the discovery of mo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold - A Cornerstone of Modern Agrochemicals

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in the discovery of modern agrochemicals.[1][2] Its structural versatility and favorable physicochemical properties have enabled the development of a vast array of commercial products with exceptional biological activities.[3][4][5] Pyrazole derivatives are integral to contemporary crop protection strategies, offering potent solutions as fungicides, herbicides, and insecticides.[6] Their success stems from the ability to precisely interact with specific biological targets, often leading to high efficacy at low application rates and, in many cases, improved safety profiles for non-target organisms.[1]

This guide provides an in-depth exploration of the use of pyrazole derivatives in agrochemical research. It is designed for researchers and scientists in the field, offering not just protocols, but the causal logic behind experimental design, from chemical synthesis to biological efficacy screening and mechanism of action studies.

Synthesis of Pyrazole Derivatives: From Building Blocks to Bioactive Molecules

The foundation of any agrochemical discovery program is the efficient synthesis of diverse chemical matter. The tunability of the pyrazole core allows for extensive chemical modification, which is crucial for optimizing bioactivity and tailoring properties.[2] Multicomponent reactions (MCRs) and green chemistry approaches are increasingly favored for their efficiency and reduced environmental impact.[7][8][9]

A common and robust method for synthesizing the core pyrazole structure is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[7][10] This approach allows for significant diversity by varying the substituents on both reactants.

G cluster_start Starting Materials A Hydrazine Derivative (R1-NH-NH2) C Condensation Reaction (e.g., Knorr pyrazole synthesis) A->C B 1,3-Dicarbonyl Compound (e.g., β-ketoester) B->C D Pyrazole Ring Formation (Cyclization & Dehydration) C->D Intermediate Formation E Substituted Pyrazole Core D->E F Further Functionalization (e.g., Amidation, Esterification) E->F SAR-driven modification G Final Pyrazole Derivative (Candidate for Screening) F->G

Caption: Generalized workflow for the synthesis of pyrazole derivatives.

Protocol 1.1: One-Pot Synthesis of a 1,3,5-Substituted Pyrazole Derivative

This protocol describes a nano-ZnO catalyzed, environmentally friendly approach for synthesizing 1,3,5-substituted pyrazoles.[10] The causality for choosing a nano-catalyst lies in its high surface area, leading to increased reaction rates and efficiency, often under milder conditions than traditional methods.

  • Reactant Preparation: In a round-bottom flask, combine ethyl acetoacetate (1.0 mmol), phenylhydrazine (1.0 mmol), and a substituted benzaldehyde (1.0 mmol).

  • Catalyst Addition: Add nano-ZnO catalyst (10 mol%). The use of a solid, recyclable catalyst simplifies purification compared to homogenous acid or base catalysts.

  • Reaction Conditions: Heat the mixture at 80°C under solvent-free conditions for the time specified by preliminary optimization experiments (typically 1-2 hours). Monitoring by Thin-Layer Chromatography (TLC) is essential to determine reaction completion.

  • Work-up and Purification: After cooling, add ethanol to the reaction mixture and stir. The catalyst can be recovered by simple filtration. The filtrate is concentrated under reduced pressure.

  • Isolation: The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure 1,3,5-substituted pyrazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry (MS).

Core Mechanisms of Action (MoA)

Understanding the biochemical target of a pyrazole derivative is paramount for developing effective and selective agrochemicals. Pyrazoles have been successfully developed to inhibit different key enzymes or receptors in fungi, plants, and insects.

Fungicidal MoA: Inhibition of Succinate Dehydrogenase (SDH)

A major class of pyrazole fungicides, the pyrazole-carboxamides, function as Succinate Dehydrogenase Inhibitors (SDHIs).[1] They disrupt the fungal mitochondrial electron transport chain at Complex II (SDH), which is a crucial enzyme in both the Krebs cycle and cellular respiration. This inhibition blocks ATP production, leading to cell death.[11][12]

G cluster_etc Mitochondrial Electron Transport Chain cluster_krebs Krebs Cycle A Complex I C Complex III A->C B Complex II (Succinate Dehydrogenase) B->C Electron Transfer Fumarate Fumarate B->Fumarate D Complex IV C->D E ATP Synthase D->E ATP ATP (Cellular Energy) E->ATP Production Succinate Succinate Succinate->B Oxidation Inhibitor Pyrazole Carboxamide (Fungicide) Inhibitor->B Inhibition

Caption: Pyrazole fungicides inhibit Complex II (SDH), halting ATP production.

Herbicidal MoA: Inhibition of HPPD or PPO

Pyrazole herbicides primarily target key enzymes in plant-specific biochemical pathways.

  • HPPD Inhibition: Many pyrazole herbicides, such as pyrazolate, inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[13][14][15] HPPD is essential for the synthesis of plastoquinone, a vital cofactor for phytoene desaturase in the carotenoid biosynthesis pathway. Inhibition of HPPD leads to a lack of carotenoids, which protect chlorophyll from photo-oxidation. The result is the characteristic bleaching of new plant growth.[14]

  • PPO Inhibition: Another class of pyrazole herbicides acts by inhibiting protoporphyrinogen oxidase (PPO).[16] This enzyme is crucial for chlorophyll and heme biosynthesis. Its inhibition leads to the accumulation of a phototoxic intermediate, which, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death.

G Tyrosine Tyrosine HPPD HPPD Enzyme Tyrosine->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone Synthesis Homogentisate->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Bleaching & Plant Death Chlorophyll->Bleaching Lack of protection leads to Inhibitor Pyrazole Herbicide Inhibitor->HPPD Inhibition

Caption: Herbicidal mechanism of HPPD-inhibiting pyrazole derivatives.

Insecticidal MoA: Targeting Receptors in the Nervous System

Pyrazole insecticides exhibit potent activity by disrupting the insect's nervous system.

  • Ryanodine Receptor (RyR) Modulation: Diamide insecticides, many of which are pyrazole amides like chlorantraniliprole, target insect ryanodine receptors.[1] They lock the RyRs in an open state, causing uncontrolled depletion of internal calcium stores in muscle cells. This leads to muscle paralysis, cessation of feeding, and eventual death of the insect.

  • GABA Receptor Antagonism: Phenylpyrazole insecticides, such as fipronil, act as potent blockers of the GABA-gated chloride channel in neurons.[11][17] By antagonizing the "calming" effect of the neurotransmitter GABA, these insecticides cause hyperexcitation of the central nervous system, resulting in convulsions and death.

Application Protocols for Efficacy Screening

A structured, hierarchical screening process is essential for identifying promising lead compounds from a library of synthesized pyrazole derivatives. Bioassays are fundamental tools for this evaluation.[18][19][20]

G A Synthesized Pyrazole Library B Primary Screening (In Vitro Bioassays) A->B High-throughput C Secondary Screening (Whole Organism Assays) B->C Active 'Hits' D Tertiary Screening (Greenhouse/Field Trials) C->D Promising Compounds E Lead Candidate D->E Optimized Leads

Caption: A typical hierarchical workflow for agrochemical screening.

Protocol 3.1: In Vitro Antifungal Bioassay (96-Well Plate Method)

This high-throughput method is ideal for primary screening to quickly assess the intrinsic activity of many compounds against fungal mycelial growth.[21][22]

  • Stock Solution Preparation: Dissolve synthesized pyrazole derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). The choice of solvent is critical; it must solubilize the compound without affecting fungal growth at its final concentration.

  • Media Preparation: Prepare a liquid culture medium appropriate for the target fungus (e.g., Potato Dextrose Broth for Rhizoctonia solani). Autoclave and cool to room temperature.

  • Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the compound stock solutions directly in the liquid medium to achieve a range of test concentrations (e.g., 100, 50, 25, 12.5, 6.25, 0 µg/mL). Include a solvent control (medium + DMSO) and a negative control (medium only).

  • Inoculation: Prepare a standardized fungal inoculum (e.g., a mycelial suspension). Add a small, consistent volume of the inoculum to each well. Standardization is key for reproducibility.

  • Incubation: Seal the plate with a breathable membrane and incubate at the optimal temperature for the fungus (e.g., 25-28°C) for 48-72 hours, or until robust growth is observed in the control wells.

  • Data Collection: Measure fungal growth, typically by reading the optical density (OD) at 600 nm using a microplate reader.

  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. Use these values to determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) through non-linear regression analysis.

Protocol 3.2: Whole-Plant Herbicide Bioassay (Greenhouse)

This protocol assesses the post-emergence herbicidal activity of compounds under controlled greenhouse conditions, providing a more realistic evaluation than in vitro assays.[23][24]

  • Plant Cultivation: Sow seeds of a susceptible weed species (e.g., Amaranthus retroflexus) and a tolerant crop species (e.g., corn) in pots containing a standard potting mix. Grow them in a greenhouse under controlled conditions (e.g., 25°C day/18°C night, 16h photoperiod).

  • Treatment Preparation: Prepare spray solutions of the pyrazole derivatives at various application rates (e.g., 250, 125, 62.5 g a.i./ha). Formulate the compounds with appropriate adjuvants (e.g., surfactant) to ensure proper leaf wetting and uptake.

  • Application: When the weed seedlings have reached a specific growth stage (e.g., 2-4 true leaves), apply the herbicide solutions using a calibrated track sprayer.[23] This ensures a uniform and reproducible application rate, which is a critical step for reliable data.

  • Evaluation: Return the plants to the greenhouse. Visually assess phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting) at 3, 7, and 14 days after treatment (DAT) using a 0-100% injury scale (0 = no effect, 100 = plant death).

  • Data Collection: At 14 or 21 DAT, harvest the above-ground biomass for each pot. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

  • Analysis: Calculate the percent biomass reduction relative to untreated control plants. Determine the GR₅₀ value (the dose required to cause a 50% reduction in plant growth) for the weed and crop species to assess both efficacy and selectivity.

Protocol 3.3: Insecticidal Bioassay (Topical Application)

Topical application is a precise method to determine the intrinsic toxicity of a compound to a target insect by direct contact.[25][26][27]

  • Insect Rearing: Use a laboratory-reared colony of a target insect (e.g., Diamondback moth, Plutella xylostella). Select insects of a uniform age and size (e.g., 3rd instar larvae) for testing to minimize biological variability.

  • Solution Preparation: Dissolve the test compounds in a volatile solvent like acetone to create a series of concentrations.

  • Application: Anesthetize the insects lightly with CO₂. Using a micro-applicator, apply a precise volume (e.g., 0.1-1.0 µL) of the insecticide solution to the dorsal thorax of each insect.[25] This precise delivery is crucial for calculating an accurate dose. Treat control groups with solvent only.

  • Incubation: Place the treated insects in clean petri dishes with a food source (e.g., a cabbage leaf disc). Maintain them at a controlled temperature and humidity (e.g., 25°C, 60% RH).

  • Mortality Assessment: Record the number of dead or moribund insects at 24, 48, and 72 hours post-treatment.

  • Analysis: Correct the mortality data for any control mortality using Abbott's formula.[25] Use probit analysis to calculate the LD₅₀ (Lethal Dose to kill 50% of the population), typically expressed in nanograms of active ingredient per insect.

Data Analysis and Interpretation

The goal of efficacy screening is to generate quantitative data that allows for direct comparison between compounds. This data guides the structure-activity relationship (SAR) studies needed for lead optimization.

Table 1: Hypothetical Efficacy Data for Novel Pyrazole Derivatives

Compound IDFungicidal EC₅₀ (µg/mL) vs. R. solaniHerbicidal GR₅₀ (g/ha) vs. A. retroflexusInsecticidal LD₅₀ (ng/insect) vs. P. xylostella
PYR-0011.8>50025.4
PYR-00215.285.6>100
PYR-0030.992.150.1
PYR-004>5015.3>100
PYR-0052.522.73.2
Standard 1 (Fungicide) 1.1N/AN/A
Standard 2 (Herbicide) N/A20.5N/A
Standard 3 (Insecticide) N/AN/A5.5
  • Interpretation: Based on the table, PYR-003 shows excellent fungicidal activity, comparable to the standard. PYR-004 demonstrates strong herbicidal potential, outperforming the standard. PYR-005 is a highly potent insecticide and also shows moderate herbicidal and fungicidal activity, suggesting it could be a candidate for a broad-spectrum product or require further modification to improve its selectivity. This comparative analysis is the cornerstone of data-driven agrochemical development.[28]

Conclusion

Pyrazole derivatives remain one of the most fruitful areas of research in the agrochemical industry. Their synthetic tractability and ability to be tailored to a wide range of biological targets ensure their continued relevance. The systematic application of robust synthesis strategies, mechanism-of-action studies, and hierarchical bioassay protocols, as outlined in this guide, is essential for translating chemical novelty into effective and sustainable crop protection solutions. Future research will likely focus on discovering pyrazoles with novel modes of action to combat growing resistance issues and developing compounds with even more favorable environmental and toxicological profiles.

References

  • Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar.
  • Naya. (2025). How to Evaluate Fungicide Performance Across Crop Varieties. Naya.
  • Maheshkumar, K., et al. Recent Development of Pyrazoles: A Review. TSI Journals.
  • ACS Publications. Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry.
  • ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • Maheshkumar K, et al. (2021). The Recent Development of the Pyrazoles : A Review. Indian J Environ Sci.
  • NIH. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC.
  • Pyrazole derivatives: Recent advances in discovery and development of pesticides.
  • RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
  • PubMed. Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues.
  • Fungicide Efficacy Evalu
  • Bioassays: Essential Tools for Evalu
  • Microbe Investigations. (2024). Efficacy Testing for Household Insecticides and Repellents.
  • Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA).
  • IRIS. GUIDELINES FOR TESTING THE EFFICACY OF INSECTICIDE PRODUCTS USED IN AIRCRAFT.
  • Contract Laboratory. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact.
  • PoisonSense. PYRAZOLE HERBICIDES.
  • MDPI. (2023).
  • Mode of action of pyrazoles and pyridazinones.
  • Pyrazole derivatives used in drugs, agrochemicals, and materials.
  • PubMed. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani.
  • NIH. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC.
  • Entomology Testing Laboratory. (2018). Insecticides efficacy testing PT18.
  • ResearchGate. (2025). (PDF)
  • MDPI. (2022).
  • ChemCERT. (2018). Testing for Damaging Herbicide Residues.
  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025).
  • Journal of Entomology and Zoology Studies. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review.
  • ACS Publications. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Semantic Scholar. (2020).
  • ACS Publications. Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids.
  • Testing for and Deactiv
  • BLM National NEPA Register.
  • PubMed. (2014). Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides.
  • Fungicide Performance.
  • ResearchGate. (2017). BIOASSAYS FOR SCREENINGS AND QUALITY CONTROL OF PRODUCTS WITH INSECTICIDAL, FUNGICIDAL AND NEMATOCIDAL ACTIVITY, BASED ON PLANT EXTRACTS, MICROORGANISMS AND CHEMICAL MOLECULES (pp 136-139).
  • ResearchGate. (2023). (PDF) Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum.
  • YouTube. (2025). What Is Bioassay Analysis?
  • World Health Organization (WHO). (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests.
  • NIH.
  • ResearchGate. (2025).
  • AgriSustain-An International Journal.
  • Chemical Intermediates for Insecticide Manufacturing: A Focus on Pyrazole Synthesis.

Sources

Method

Application Note &amp; Protocol: A Guide to the Synthesis of 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid ethyl ester

Abstract This document provides a comprehensive guide for the synthesis of 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid ethyl ester, a valuable heterocyclic compound with significant potential in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid ethyl ester, a valuable heterocyclic compound with significant potential in medicinal chemistry and drug development. The synthesis is achieved through the well-established Knorr pyrazole synthesis, which involves the acid-catalyzed condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2][3] This guide delves into the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol, outlines safety precautions, and provides methods for purification and characterization of the final product. The information is tailored for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction and Significance

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific target molecule, 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid ethyl ester, serves as a key building block for the synthesis of more complex pharmaceutical agents. The strategic placement of the 2-methoxyphenyl group and the ethyl carboxylate handle allows for diverse downstream modifications, making it a versatile intermediate for creating libraries of potential drug candidates.

The synthesis route described herein is a variation of the Knorr pyrazole synthesis, a robust and reliable method for constructing the pyrazole ring system.[1][2][4] The reaction proceeds by condensing (2-methoxyphenyl)hydrazine with ethyl 2-formyl-3-oxopropanoate, a suitable 1,3-dicarbonyl equivalent.

Reaction Scheme and Mechanism

The synthesis of 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid ethyl ester proceeds via the Knorr pyrazole synthesis.[2][3][5] The overall reaction is depicted below:

Reaction Scheme:

Mechanism:

The reaction mechanism involves two key stages: initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[1][4][6]

  • Hydrazone Formation: The reaction is typically initiated with a catalytic amount of acid, which protonates one of the carbonyl groups of the ethyl 2-formyl-3-oxopropanoate.[1][2][3][5][6] The more reactive aldehyde carbonyl is preferentially attacked by the terminal nitrogen of the (2-methoxyphenyl)hydrazine, a potent nucleophile. This is followed by the elimination of a water molecule to form a hydrazone intermediate.

  • Intramolecular Cyclization and Dehydration: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining ketone carbonyl group.[1] This cyclization step forms a five-membered ring intermediate. Subsequent dehydration, driven by the formation of a stable aromatic system, leads to the final product, 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid ethyl ester.

Materials and Methods

Reagents and Solvents
Reagent/SolventCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
(2-Methoxyphenyl)hydrazine hydrochloride6971-45-5C₇H₁₁ClN₂O174.63Starting material.[7] Can be sourced commercially or synthesized.[8][9][10]
Ethyl 2-formyl-3-oxopropanoate80370-42-9C₆H₈O₄144.12Starting material.[11][12] Also known as ethoxycarbonylmalonaldehyde.
Ethanol (EtOH)64-17-5C₂H₅OH46.07Reaction solvent.
Glacial Acetic Acid64-19-7CH₃COOH60.05Acid catalyst.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01For neutralization during workup.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Drying agent.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11For extraction and chromatography.
Hexanes110-54-3C₆H₁₄86.18For chromatography.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93For extraction.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Glass column for chromatography

  • Standard laboratory glassware

Safety Precautions
  • Hydrazine Derivatives: Hydrazine and its derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Solvents: Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Acids: Glacial acetic acid is corrosive. Handle with care and avoid contact with skin and eyes.

Experimental Protocol

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine (2-methoxyphenyl)hydrazine hydrochloride (10 mmol, 1.75 g) and ethyl 2-formyl-3-oxopropanoate (10 mmol, 1.44 g).

  • Solvent and Catalyst Addition: Add ethanol (30 mL) to the flask, followed by 3-5 drops of glacial acetic acid to catalyze the reaction.[1]

  • Reaction Execution: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the mobile phase. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting materials.

  • Workup and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acetic acid, followed by brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure product.

  • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification can be achieved using silica gel column chromatography.[13] A gradient of ethyl acetate in hexanes is typically an effective eluent system.

Characterization

The identity and purity of the final product, 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid ethyl ester, should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure by identifying the different proton environments.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point (MP): To assess the purity of the solid product.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification workflow.

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagents Combine Reactants: (2-Methoxyphenyl)hydrazine HCl Ethyl 2-formyl-3-oxopropanoate solvent Add Solvent (Ethanol) & Catalyst (Acetic Acid) reagents->solvent heat Heat to Reflux (80-90°C, 2-4h) solvent->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool evap Evaporate Solvent cool->evap extract Liquid-Liquid Extraction (EtOAc, NaHCO₃, Brine) evap->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Purify by Recrystallization or Column Chromatography dry->purify char Characterize: NMR, MS, MP purify->char final_product final_product char->final_product Pure Product

Sources

Application

Synthesizing the Future of Therapeutics: A Detailed Guide to the Preparation and Screening of Novel Pyrazole Carboxamide Derivatives

Introduction: The Enduring Promise of the Pyrazole Carboxamide Scaffold The pyrazole carboxamide moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs and a wellspring...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Pyrazole Carboxamide Scaffold

The pyrazole carboxamide moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs and a wellspring for the discovery of new therapeutic agents.[1] Its remarkable versatility and broad spectrum of biological activities—ranging from antimicrobial and antifungal to anticancer and anti-inflammatory—make it a focal point for drug development professionals.[2][3] This guide provides a comprehensive, in-depth technical overview for researchers and scientists on the synthesis of novel pyrazole carboxamide derivatives and their subsequent screening for biological activity. We will move beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations that inform a robust and successful discovery campaign.

Part 1: The Synthetic Blueprint: From Building Blocks to Bioactive Molecules

The most reliable and versatile approach to constructing a library of pyrazole carboxamide derivatives is a two-stage process: first, the synthesis of a pyrazole carboxylic acid core, followed by the coupling of this core with a diverse range of amines to generate the final carboxamide products.[4] This strategy allows for maximal diversification at the final step, enabling the exploration of a wide chemical space.

Stage 1: Forging the Core - Synthesis of Pyrazole-4-Carboxylic Acid

The Knorr pyrazole synthesis is a classic and highly effective method for constructing the pyrazole ring system.[4][5] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] For our purposes, we will focus on a common route to a pyrazole-4-carboxylate ester, which can then be hydrolyzed to the corresponding carboxylic acid.

Workflow for Pyrazole Core Synthesis

A 1,3-Dicarbonyl Compound (e.g., Diethyl 2-formyl-3-oxosuccinate) C Knorr Pyrazole Synthesis (Cyclocondensation) A->C B Hydrazine Derivative (e.g., Phenylhydrazine) B->C D Pyrazole-4-carboxylate Ester C->D Formation of Pyrazole Ring E Hydrolysis (e.g., LiOH, THF/H2O) D->E F Pyrazole-4-carboxylic Acid E->F Generation of the Carboxylic Acid Core

Caption: General workflow for the synthesis of the pyrazole carboxylic acid core.

Protocol 1: Synthesis of Ethyl 1-phenyl-1H-pyrazole-4-carboxylate

This protocol details the synthesis of a pyrazole ester intermediate via the Knorr cyclocondensation reaction.

Materials:

  • Diethyl 2-formyl-3-oxosuccinate

  • Phenylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Deionized Water

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve phenylhydrazine (1.0 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount (e.g., 3-5 drops) of glacial acetic acid to the solution.

  • Substrate Addition: To the stirred solution, add diethyl 2-formyl-3-oxosuccinate (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The disappearance of the starting materials indicates reaction completion.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly add deionized water to the stirred solution to precipitate the crude product.

    • Collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold ethanol to remove residual impurities.

    • Dry the product in a vacuum oven.

Protocol 2: Hydrolysis to 1-phenyl-1H-pyrazole-4-carboxylic Acid

This protocol describes the saponification of the pyrazole ester to the carboxylic acid.

Materials:

  • Ethyl 1-phenyl-1H-pyrazole-4-carboxylate (from Protocol 1)

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the pyrazole ester (1.0 equivalent) in a mixture of THF and deionized water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (1.5-2.0 equivalents) to the solution and stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC until the starting ester is consumed.

  • Work-up and Isolation:

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. A precipitate should form.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to yield the crude carboxylic acid.

Stage 2: Diversification - Amide Bond Formation

With the pyrazole carboxylic acid in hand, the next step is to couple it with a variety of primary and secondary amines to generate the desired carboxamide derivatives. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization.[6]

Workflow for Amide Coupling

A Pyrazole-4-carboxylic Acid D Amide Coupling Reaction A->D B Amine Derivative (R-NH2) B->D C HATU (Coupling Reagent) DIPEA (Base) C->D E Crude Pyrazole Carboxamide D->E Formation of Amide Bond F Purification (Column Chromatography or Recrystallization) E->F G Pure Pyrazole Carboxamide Derivative F->G

Caption: General workflow for the HATU-mediated amide coupling reaction.

Protocol 3: HATU-Mediated Synthesis of Novel Pyrazole Carboxamides

This protocol provides a general procedure for the synthesis of a library of pyrazole carboxamides.

Materials:

  • 1-phenyl-1H-pyrazole-4-carboxylic acid (from Protocol 2) (1.0 eq)

  • Various primary or secondary amines (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • 1M HCl, Saturated Sodium Bicarbonate (NaHCO₃), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrazole carboxylic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by either column chromatography on silica gel or recrystallization.[7][8]

Table 1: Example Reaction Conditions for Amide Coupling

Amine DerivativeReaction Time (h)Purification Method
Aniline6Recrystallization (Ethanol/Water)
Benzylamine4Column Chromatography (Hexane/EtOAc)
Morpholine5Column Chromatography (DCM/Methanol)
4-Fluoroaniline8Recrystallization (Isopropanol)
Purification Strategies: Ensuring Compound Integrity

Column Chromatography: A versatile technique for separating compounds based on their polarity.[8][9] For pyrazole carboxamides, a typical stationary phase is silica gel, with a mobile phase consisting of a gradient of ethyl acetate in hexane.

Recrystallization: An effective method for purifying solid compounds.[7][10] The choice of solvent is crucial; the ideal solvent will dissolve the compound when hot but not at room temperature, allowing for the formation of pure crystals upon cooling.[3][10]

Part 2: Unveiling Biological Potential - A Multi-pronged Screening Approach

Once a library of novel pyrazole carboxamide derivatives has been synthesized and purified, the next critical phase is to screen them for biological activity. Given the broad therapeutic potential of this scaffold, a multi-pronged screening strategy targeting different disease areas is often the most fruitful approach.

Screening Cascade Logic

A Library of Pyrazole Carboxamide Derivatives B Primary Screening A->B C Antifungal Assay (Broth Microdilution) B->C D Anticancer Assay (MTT Assay on A549 cells) B->D E Enzyme Inhibition Assays (e.g., CA, FGFR, SDH) B->E F Hit Identification C->F D->F E->F G Secondary Screening (Dose-response, Selectivity) F->G Confirmation and Prioritization H Lead Optimization G->H

Caption: A logical workflow for the screening of a novel compound library.

Screening Protocol 1: Antifungal Susceptibility Testing via Broth Microdilution

This protocol, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[7][10]

Materials:

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • RPMI 1640 medium buffered with MOPS

  • Sterile 96-well microtiter plates

  • Synthesized pyrazole carboxamide derivatives

  • Positive control (e.g., Fluconazole)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI 1640 medium, adjusted to a final concentration of approximately 0.5-2.5 x 10³ cells/mL.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds and the positive control in the 96-well plates.

  • Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

Screening Protocol 2: In Vitro Anticancer Activity using the MTT Assay

The MTT assay is a colorimetric method for assessing cell viability and is widely used for screening potential anticancer agents.[8][11]

Materials:

  • Human lung carcinoma cell line (e.g., A549)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole carboxamides for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Screening Protocol 3: Enzyme Inhibition Assays

Based on literature precedent, several enzymes are known targets for pyrazole carboxamides. Tailored assays can be employed to screen for inhibitory activity.

Table 2: Potential Enzyme Targets and Assay Principles

Enzyme TargetTherapeutic AreaAssay Principle
Carbonic Anhydrase (CA) Glaucoma, EpilepsyColorimetric assay monitoring the hydrolysis of p-nitrophenyl acetate.[2][4]
Fibroblast Growth Factor Receptor (FGFR) Kinase CancerLuminescent kinase assay that measures ADP formed from a kinase reaction.[3][12]
Succinate Dehydrogenase (SDH) Fungicides, CancerColorimetric assay measuring the reduction of an artificial electron acceptor.[1][13]

General Protocol for Carbonic Anhydrase Inhibition Assay:

  • Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl), a stock solution of carbonic anhydrase, and a stock solution of the substrate p-nitrophenyl acetate (p-NPA).[2]

  • Plate Setup: In a 96-well plate, add buffer, the test compound at various concentrations, and the enzyme solution. Include controls for maximum activity (no inhibitor) and a blank (no enzyme).[2]

  • Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the p-NPA substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 400-405 nm over time in a microplate reader. The rate of reaction is proportional to the enzyme activity.[2]

Conclusion: A Pathway to Discovery

This application note provides a detailed and scientifically grounded framework for the synthesis and screening of novel pyrazole carboxamide derivatives. By understanding the rationale behind each step, from the choice of synthetic route to the design of the screening cascade, researchers can significantly enhance the efficiency and effectiveness of their drug discovery programs. The protocols outlined herein are intended to serve as a robust starting point, with the understanding that optimization and adaptation will be necessary for specific research goals. The enduring legacy and continued potential of the pyrazole carboxamide scaffold promise a rich field of discovery for the dedicated scientist.

References

  • Recrystallization . University of California, Los Angeles. [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen . SID. [Link]

  • Recrystallization-1.pdf . University of California, Davis. [Link]

  • Amide Synthesis . Fisher Scientific. [Link]

  • Knorr Pyrazole Synthesis . Chem Help Asap. [Link]

  • Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of . Wiley Online Library. [Link]

  • Recrystallization . University of Colorado Boulder. [Link]

  • Recrystallization . Jack Westin. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]

  • Knorr Pyrazole Synthesis . J&K Scientific LLC. [Link]

  • knorr pyrazole synthesis | PPTX . Slideshare. [Link]

  • An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions | Request PDF . ResearchGate. [Link]

  • Amine to Amide (Coupling) - HATU . Common Organic Chemistry. [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids . RSC Publishing. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method . Journal of Pharmaceutical Research International. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond . YouTube. [Link]

  • How to run column chromatography . University of Arizona. [Link]

  • Isolation And Purification Of Substance By Column Chromatography | Request PDF . ResearchGate. [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC | ACS Sustainable Chemistry & Engineering . ACS Publications. [Link]

  • Purification: Tips for Flash Column Chromatography . University of Rochester. [Link]

  • Column Chromatography Procedures . University of Colorado Boulder. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude Pyrazole Carboxylic Acid

From the Desk of the Senior Application Scientist Welcome to the technical support center for the purification of pyrazole carboxylic acids. This guide is designed for researchers, medicinal chemists, and process develop...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of pyrazole carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity pyrazole carboxylic acid intermediates. The intrinsic properties of these heterocyclic compounds—possessing both an acidic carboxylic acid group and a weakly basic pyrazole ring—present unique purification challenges. This document provides field-proven insights, detailed protocols, and troubleshooting guides to help you navigate these complexities effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions researchers face before and during the purification process.

Q1: What are the most common impurities I should expect in my crude pyrazole carboxylic acid?

A1: The impurity profile largely depends on the synthetic route. Common impurities include:

  • Unreacted Starting Materials : Such as β-diketones, hydrazines, or pyrazole esters from hydrolysis steps.[1][2]

  • Reaction By-products : Side-products from incomplete cyclization, rearrangement, or side reactions.

  • Neutral Organic Compounds : Non-acidic intermediates or by-products that did not participate in the desired reaction.[3]

  • Basic Impurities : Unreacted hydrazine or amine-containing starting materials.[3]

  • Residual Solvents and Reagents : Such as DMF, thionyl chloride, or acids/bases used in the synthesis.[1]

Q2: Which purification method is best for my crude product?

A2: The optimal method depends on the nature of the impurities and the scale of your reaction.

  • Acid-Base Extraction : Highly effective for removing neutral and basic impurities. This method leverages the acidic nature of the carboxylic acid group to move it into an aqueous basic layer, leaving non-acidic impurities behind in the organic layer.[3][4] It is an excellent first-pass purification technique.

  • Recrystallization : A powerful technique for removing small amounts of impurities from a solid product. The key is finding a solvent or solvent system in which the pyrazole carboxylic acid is soluble at high temperatures but poorly soluble at low temperatures.[5][6]

  • Column Chromatography : Best for separating compounds with similar polarities that are difficult to remove by other means. It is particularly useful for removing closely related acidic by-products or isomers.[7][8]

To help guide your decision, consult the following workflow:

Purification_Decision_Tree start Crude Pyrazole Carboxylic Acid is_solid Is the crude product a solid? start->is_solid check_impurities What are the primary impurities? acid_base Perform Acid-Base Extraction check_impurities->acid_base Neutral/Basic recrystallize Perform Recrystallization check_impurities->recrystallize Minor Impurities chromatography Perform Column Chromatography check_impurities->chromatography Structurally Similar (Isomers, etc.) is_solid->check_impurities Yes is_solid->acid_base No (Oil/Gum) purity_check Assess Purity (TLC, HPLC, NMR) acid_base->purity_check recrystallize->purity_check chromatography->purity_check purity_check->chromatography Purity <95% end Pure Product purity_check->end Purity >95%

Caption: Decision tree for selecting a purification method.

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal recrystallization solvent should dissolve your pyrazole carboxylic acid completely when hot but poorly when cold.[6] Given their polar nature, common solvents include ethanol, methanol, water, or mixtures like ethanol/water.[6][9] Test solubility in small vials with ~10-20 mg of your crude product and a few drops of solvent. Heat the vial to observe dissolution and then cool it to room temperature and then in an ice bath to observe crystal formation.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you might encounter during purification experiments.

Problem Potential Cause Recommended Solution
Acid-Base Extraction: No precipitate forms after acidifying the aqueous layer.1. Insufficient acidification (pH is not low enough).[10] 2. The product is a salt of the acid used for neutralization (e.g., hydrochloride salt). 3. The product is too soluble in water.1. Check the pH with litmus or a pH meter. Add more acid (e.g., 1M HCl) until the pH is well below the pKa of the carboxylic acid (typically pH < 2).[5] 2. Extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x volume). The protonated acid will move into the organic layer.[4] 3. If water-soluble, saturate the aqueous layer with NaCl (brining out) to decrease the solubility of your organic product before extraction.
Recrystallization: The product "oils out" instead of forming crystals.1. The solution is supersaturated, and cooling is too rapid. 2. The boiling point of the solvent is higher than the melting point of the compound. 3. Insoluble impurities are present, preventing proper crystal lattice formation.1. Re-heat the solution to re-dissolve the oil. Allow it to cool much more slowly. Scratch the inside of the flask with a glass rod to induce nucleation. 2. Choose a solvent with a lower boiling point. 3. Filter the hot solution (hot filtration) to remove insoluble material before cooling.
Recrystallization: Very low yield of recovered product.1. Too much solvent was used, keeping the product dissolved even when cold. 2. The product is significantly soluble in the solvent even at low temperatures.1. Evaporate some of the solvent under reduced pressure and attempt to recrystallize again. 2. Try a different solvent or a mixed-solvent system where the compound has lower solubility when cold. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Column Chromatography: The compound streaks or tails on the TLC plate and column.1. The compound is interacting too strongly with the silica gel (an acidic stationary phase). Carboxylic acids are prone to this. 2. The chosen eluent system is not optimal.1. Add a small amount of a modifying acid (e.g., 0.1-1% acetic acid or formic acid) to your eluent system.[11] This keeps the carboxylic acid fully protonated, reducing its interaction with silica and leading to sharper bands. 2. Increase the polarity of the eluent gradually. A common system is a gradient of ethyl acetate in hexane or dichloromethane/methanol.

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for removing neutral and basic impurities from your crude pyrazole carboxylic acid.

Principle: The acidic proton of the carboxylic acid is removed by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt.[4] Neutral and basic impurities remain in the organic solvent. The layers are separated, and the aqueous layer is re-acidified to precipitate the pure carboxylic acid.[3][10]

Acid_Base_Extraction_Workflow start 1. Dissolve Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_base 2. Add Saturated NaHCO₃ (aq) and Shake in Separatory Funnel start->add_base separate_layers 3. Separate Layers add_base->separate_layers organic_layer Organic Layer: Contains Neutral/Basic Impurities (Discard or Analyze) separate_layers->organic_layer aqueous_layer Aqueous Layer: Contains Sodium Pyrazole Carboxylate separate_layers->aqueous_layer acidify 4. Cool Aqueous Layer (Ice Bath) and Acidify with 1M HCl to pH < 2 aqueous_layer->acidify precipitate 5. Collect Precipitate by Vacuum Filtration acidify->precipitate wash_dry 6. Wash with Cold Water and Dry Under Vacuum precipitate->wash_dry end Pure Pyrazole Carboxylic Acid wash_dry->end

Caption: Workflow for acid-base extraction purification.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude pyrazole carboxylic acid in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.[4]

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean beaker or flask.

  • Back-Extraction (Optional but Recommended): Add a fresh portion of saturated NaHCO₃ solution to the organic layer, shake, and separate again. Combine this second aqueous extract with the first. This ensures complete extraction of the acid.

  • Wash: Wash the combined aqueous layers with a small portion of fresh organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities. Discard this organic wash.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH 1-2, check with pH paper).[1] A precipitate of the pure pyrazole carboxylic acid should form.[10]

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid on the filter paper with a small amount of cold deionized water to remove inorganic salts.[1]

  • Drying: Dry the purified solid in a vacuum oven to a constant weight.

Protocol 2: Purification by Recrystallization

This method is used to obtain highly pure crystalline material from a product that is already reasonably pure.

Principle: A solvent is chosen that dissolves the compound and impurities at high temperature. Upon cooling, the solution becomes supersaturated with respect to the desired compound, which crystallizes out, leaving the impurities (which are present in lower concentration) in the solution.

Step-by-Step Methodology:

  • Solvent Selection: Choose an appropriate solvent (e.g., ethanol/water mixture) based on preliminary solubility tests.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This is a critical step to maximize yield.

  • Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-warmed funnel and flask to prevent premature crystallization.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly under vacuum.

Part 4: Purity Assessment

Always validate the purity of your final product.

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities. The pure compound should ideally show a single spot.[12][13]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A pure sample will show a single major peak.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities through unexpected signals.[7][16]

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to broaden and depress the melting point.[10]

References

  • Acid-Base Extraction - Chemistry LibreTexts. (2022). Available at: [Link]

  • Acid-Base Extraction - University of Colorado Boulder. (n.d.). Available at: [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Available at: [Link]

  • 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | lookchem. (n.d.). Available at: [Link]

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). Available at: [Link]

  • Method for purifying pyrazoles - Google Patents. (2011).
  • Pyrazole - Solubility of Things. (n.d.). Available at: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. (n.d.). Available at: [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Available at: [Link]

  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Available at: [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - MDPI. (n.d.). Available at: [Link]

  • Purifying ionic compounds by flash column chromatography - Biotage. (2023). Available at: [Link]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr - RSC Publishing. (n.d.). Available at: [Link]

  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents. (1995).
  • How can I purify carboxylic acid? - ResearchGate. (2013). Available at: [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies - Semantic Scholar. (2016). Available at: [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing. (2020). Available at: [Link]

  • Pyrazole-4-carboxylic acid | C4H4N2O2 - PubChem. (n.d.). Available at: [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester - NIST WebBook. (n.d.). Available at: [Link]

  • Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid - PubMed. (2025). Available at: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). Available at: [Link]

  • Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound | Bangladesh Journal of Pharmacology. (2023). Available at: [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... - ResearchGate. (n.d.). Available at: [Link]

  • Method for preparing pyrazolecarboxylic acid and derivatives - Google Patents. (1990).
  • Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. (2023). Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Available at: [Link]

  • Column chromatography of carboxylic acids? : r/chemistry - Reddit. (2016). Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, chemists, and formulation scientist...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. We provide in-depth troubleshooting, experimental protocols, and foundational knowledge to help you achieve successful experimental outcomes.

Section 1: Compound Profile & The Core Solubility Challenge

1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with significant interest in pharmaceutical and agrochemical research.[1] Its structure, featuring a pyrazole-carboxylic acid core and a methoxyphenyl substituent, presents a classic solubility dilemma. The molecule possesses both hydrophobic (methoxyphenyl ring) and hydrophilic (carboxylic acid) moieties, leading to poor aqueous solubility in its neutral state. The carboxylic acid group, however, provides a crucial handle for pH-dependent solubility manipulation.

Understanding the pKa of the carboxylic acid is fundamental. While the exact pKa for this specific molecule requires experimental determination, it is expected to be in the acidic range (typically 3-5) characteristic of carboxylic acids. This means its charge state, and therefore its aqueous solubility, is highly dependent on the pH of the medium.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a high-concentration stock solution?

A: For initial stock solutions, we recommend using a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is an excellent first choice, as it is known to solubilize a wide range of pyrazole derivatives and other organic compounds.[2][3] Dimethylformamide (DMF) is also a viable alternative.

  • Pro-Tip: When diluting a DMSO stock solution into an aqueous buffer for an experiment, ensure the final DMSO concentration is low (typically <1%, ideally <0.5%) to prevent the compound from precipitating ("crashing out") and to minimize solvent-induced artifacts in biological assays.

Q2: My compound won't dissolve in water or PBS (pH 7.4). Is this expected?

A: Yes, this is entirely expected. The neutral form of the carboxylic acid has low aqueous solubility.[4][5] At neutral pH, the carboxylic acid group is only partially deprotonated, which is insufficient to overcome the hydrophobic nature of the rest of the molecule.

Q3: I observed precipitation when I added my DMSO stock to my cell culture media. What should I do?

A: This common issue, known as "crashing out," occurs when the compound's solubility limit is exceeded as the solvent environment shifts from organic (DMSO) to aqueous.

  • Immediate Troubleshooting:

    • Reduce the Final Concentration: Your target concentration may be above the aqueous solubility limit.

    • Increase Mixing: Add the DMSO stock dropwise to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion.

    • Pre-warm the Aqueous Medium: Slightly increasing the temperature of your buffer or media (e.g., to 37°C) can sometimes improve solubility, but be mindful of the thermal stability of your compound and other assay components.[6]

Q4: Can I heat the solution to improve solubility?

A: Gentle heating can be an effective method to increase the rate of dissolution. However, it is critical to first establish the thermal stability of 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Prolonged exposure to high temperatures can lead to degradation. We recommend performing a preliminary stability test using a method like HPLC to assess for degradation products after heating.

Section 3: In-Depth Troubleshooting & Experimental Guides

This section provides structured protocols to systematically address solubility issues.

Guide 1: Preparing and Validating a Stock Solution

The first step in any experiment is a reliable, high-concentration stock solution.

Objective: To prepare a stable, clear stock solution in an organic solvent.

Protocol:

  • Solvent Selection: Start with 100% DMSO.

  • Preparation:

    • Accurately weigh a small amount of 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid (e.g., 5 mg).

    • Add a calculated volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • Vortex vigorously for 2-5 minutes. Gentle warming (30-40°C) or sonication can be used to aid dissolution if necessary.

  • Validation (Critical Step):

    • Visually inspect the solution against a bright light source to ensure it is completely clear, with no visible particulates.

    • If the solution remains cloudy or contains solids, the concentration is too high for that solvent. Add more solvent to dilute the solution until it becomes clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Guide 2: Leveraging pH to Enhance Aqueous Solubility

The most effective strategy for this class of compounds is pH modification. By raising the pH above the compound's pKa, the carboxylic acid group deprotonates to form a highly polar and water-soluble carboxylate salt.[5][7][8]

Objective: To prepare an aqueous solution by forming the carboxylate salt in situ.

Protocol:

  • Determine Target pH: To ensure complete deprotonation, aim for a pH at least 2 units above the estimated pKa. A pH of 7.5 or higher is a good starting point.[6]

  • Preparation:

    • Weigh the desired amount of the compound into a sterile container.

    • Add a small volume of a basic solution, such as 0.1 M NaOH, dropwise while stirring until the solid dissolves. This indicates the formation of the soluble sodium salt.

    • Once dissolved, add your desired aqueous buffer (e.g., PBS, TRIS) to reach the final volume.

    • Crucially, measure the final pH of the solution and adjust it to your target experimental pH using dilute HCl or NaOH.

  • Validation:

    • Monitor the solution for any signs of precipitation as you adjust the pH downwards. If the compound precipitates as you approach your target pH, it indicates that the target pH is too low to maintain solubility at that concentration.

Solubility-pH Relationship Diagram The following diagram illustrates the fundamental principle of pH-dependent solubility for a carboxylic acid.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_pH R-COOH (Protonated Form) Poorly Water Soluble Equilibrium Low_pH->Equilibrium High_pH R-COO⁻ + H⁺ (Deprotonated Form) Highly Water Soluble Equilibrium->High_pH caption Ionization equilibrium of the carboxylic acid group.

Caption: Ionization equilibrium of the carboxylic acid group.

Guide 3: Systematic Solvent and Co-Solvent Screening

If pH modification is not suitable for your experimental system, a co-solvent strategy may be necessary. Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds in aqueous solutions.[9]

Objective: To identify a suitable solvent or co-solvent system for your desired concentration.

Protocol:

  • Primary Screen (Organic Solvents): Test the solubility in a range of common solvents. This helps understand the compound's general characteristics.

  • Secondary Screen (Aqueous Co-Solvent Systems): Prepare mixtures of your primary aqueous buffer with various co-solvents at different percentages (e.g., 5%, 10%, 20%).

  • Methodology:

    • Add a pre-weighed excess of the solid compound to a fixed volume (e.g., 1 mL) of each test solvent system in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (we recommend 24 hours).

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method like RP-HPLC or UV-Vis spectroscopy.[10][11]

Table 1: Example Solubility Screening Data

Solvent SystemClassificationExpected SolubilityNotes
WaterPolar ProticVery Low (<0.1 mg/mL)Baseline for comparison.
PBS (pH 7.4)Aqueous BufferVery LowMinimal improvement over water.
DMSO Polar Aprotic High (>50 mg/mL) Recommended for primary stock. [2]
EthanolPolar ProticModeratePotential co-solvent.
MethanolPolar ProticModeratePotential co-solvent.[2][4]
Polyethylene Glycol 400 (PEG 400)Co-solventModerate-HighA common formulation excipient.[9]
Propylene GlycolCo-solventModerateUseful for in vivo formulations.[9]
Section 4: Advanced Solubilization Strategies

For challenging applications like high-concentration oral or parenteral formulations, more advanced techniques may be required. These methods often involve specialized equipment and expertise.

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the molecular level.[12][13] Methods like hot-melt extrusion or spray drying can produce an amorphous solid dispersion, which can significantly enhance dissolution rates compared to the crystalline form.[14]

  • Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be highly effective.[15][16] The compound is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously form a fine microemulsion upon contact with gastrointestinal fluids, enhancing absorption.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming an inclusion complex with enhanced aqueous solubility.[9][17]

  • Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug particles, which can improve the dissolution rate according to the Noyes-Whitney equation.[18][19]

Workflow for Selecting a Solubilization Strategy

Caption: Decision tree for selecting an appropriate solubilization method.

References
  • LookChem. Cas 5952-92-1, 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID.
  • J&K Scientific. 1-(2-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
  • Brainly.
  • Solubility of Things. Pyrazole.
  • Solubility of Things. Pyrazine-2-carboxylic acid.
  • Pandit, N. K., & Strykowski, J. M. Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. (1989). [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. Techniques to improve the solubility of poorly soluble drugs. Journal of Advanced Pharmacy Education & Research. [Link]

  • Isreal, O. Formulation strategies for poorly soluble drugs. ResearchGate. (2025). [Link]

  • Patsnap Eureka.
  • Chemistry LibreTexts. Structure and Properties of Carboxylic Acids. (2022-10-04). [Link]

  • Kalepu, S., & Nekkanti, V. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. RSC Medicinal Chemistry. (2015). [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. (2010). [Link]

  • American Pharmaceutical Review. Solubility Concerns: API and Excipient Solutions. (2015-09-30). [Link]

  • International Journal of Current Pharmaceutical and Clinical Research.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • Al-Ghananeem, A. M., & Malkawi, A. H. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. (2022). [Link]

  • BenchChem.
  • Reddit. How does pH affect water solubility of organic acids (or acids in general)?. (2012). [Link]

Sources

Troubleshooting

Identifying and minimizing side reactions in pyrazole synthesis

Welcome to the BenchChem Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the BenchChem Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during pyrazole synthesis. As your Senior Application Scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to minimize impurities and maximize yields.

Part 1: Frequently Asked Questions (FAQs) - Core Challenges

This section addresses the most common high-level challenges faced during pyrazole synthesis.

Q1: Why is the yield of my pyrazole synthesis consistently low?

Low yields can be a significant roadblock. The root cause often lies in incomplete reactions, suboptimal conditions, or competing side reactions.[1][2]

Troubleshooting Strategies:

  • Reaction Monitoring: Always monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of starting materials.[1]

  • Thermal Conditions: Many condensation reactions, like the Knorr synthesis, require heating. Refluxing the reaction mixture is a common strategy.[1] For thermally sensitive substrates, microwave-assisted synthesis can be a powerful alternative to improve yields and drastically reduce reaction times.[3]

  • Catalyst Optimization: The choice and concentration of an acid or base catalyst are critical. In classic Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[1][4][5][6] However, the optimal pH needs to be determined empirically for your specific substrates, as highly acidic conditions can promote side reactions.[7]

Q2: My final product is a mixture of regioisomers that are difficult to separate. What's going wrong?

The formation of regioisomeric mixtures is one of the most persistent challenges in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[8][9][10] This occurs because a substituted hydrazine can attack either of the two non-equivalent carbonyl groups, leading to two different pyrazole products.[10]

Key Factors Controlling Regioselectivity:

  • Electronic Effects: The inherent electrophilicity of the carbonyl carbons plays a major role. Electron-withdrawing groups can "activate" a nearby carbonyl, making it a more favorable site for nucleophilic attack.[10]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine will sterically hinder the approach to the nearest carbonyl group, directing the reaction to the less hindered site.[10]

  • Reaction Conditions: This is often the most influential and tunable factor. Solvent, temperature, and pH can dramatically alter the regiochemical outcome.[10] For instance, acidic conditions can change the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity seen under neutral conditions.[10]

Part 2: Troubleshooting Guide - Specific Side Reactions & Minimization Protocols

This section provides a deep dive into specific, common side reactions, their mechanisms, and detailed protocols for their mitigation.

Issue 1: Poor Regioselectivity in the Knorr Pyrazole Synthesis

The Knorr synthesis, reacting a 1,3-dicarbonyl with a hydrazine, is a cornerstone of pyrazole chemistry but is notorious for producing mixtures of regioisomers.[4][5][6][11][12][13][14]

The reaction proceeds via the initial formation of a hydrazone intermediate at one of the carbonyls, followed by intramolecular cyclization and dehydration.[2][5] The regioselectivity is determined in the very first step: which carbonyl the hydrazine initially attacks. This choice is a delicate balance of the electronic and steric factors mentioned previously.

Diagram: Regioisomer Formation in Knorr Synthesis

G cluster_start Reactants cluster_paths Reaction Pathways cluster_products Products Start Unsymmetrical 1,3-Dicarbonyl + R-NH-NH₂ PathA Attack at Carbonyl 1 (Less Hindered/More Electrophilic) Start->PathA Favored Pathway PathB Attack at Carbonyl 2 (More Hindered/Less Electrophilic) Start->PathB Disfavored Pathway ProductA Major Regioisomer PathA->ProductA ProductB Minor Regioisomer PathB->ProductB

Caption: Control factors determine the initial nucleophilic attack, dictating the final regioisomeric ratio.

Recent studies have shown that the choice of solvent can dramatically influence regioselectivity, often more than steric or electronic factors alone.[9] Fluorinated alcohols, in particular, have emerged as powerful tools for directing the reaction.[9]

Experimental Protocol:

  • Reactant Dissolution: In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Hydrazine Addition: Add the substituted hydrazine (1.1 eq) to the solution at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting 1,3-dicarbonyl is consumed.

  • Work-up: Remove the HFIP under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.[15]

Data Summary: Solvent Effects on Regioselectivity

SolventTypical Regioisomeric Ratio (Major:Minor)Reference
EthanolOften yields mixtures (e.g., 1:1 to 3:1)[9]
TFE (2,2,2-trifluoroethanol)Improved selectivity[9]
HFIP (1,1,1,3,3,3-hexafluoro-2-propanol)Excellent selectivity (often >95:5)[9]
Issue 2: Unwanted N-Alkylation Isomers

For pyrazoles that are unsubstituted at the N1 position, subsequent alkylation reactions can produce a mixture of N1 and N2 alkylated products, which are often difficult to separate.[16]

The pyrazole anion, formed upon deprotonation by a base, is a bidentate nucleophile with electron density on both nitrogen atoms. The alkylating agent can react at either site. The outcome is influenced by steric hindrance, the nature of the base, the solvent, and electronic effects of substituents on the pyrazole ring.[16]

Diagram: N-Alkylation Regioselectivity

G Pyrazole Substituted 1H-Pyrazole Anion Pyrazole Anion (Resonance Stabilized) Pyrazole->Anion + Base Base Base (e.g., K₂CO₃, NaH) N1_Product N1-Alkylated Product (Often Thermodynamically Favored) Anion->N1_Product + R-X (Attack at N1) N2_Product N2-Alkylated Product (Often Kinetically Favored) Anion->N2_Product + R-X (Attack at N2) AlkylHalide Alkylating Agent (R-X)

Caption: Competition between N1 and N2 attack by an alkylating agent on the pyrazole anion.

A judicious choice of base and solvent is paramount for controlling N-alkylation regioselectivity. Generally, polar aprotic solvents in combination with specific bases provide the best results.

Experimental Protocol for Selective N1-Alkylation:

  • Setup: To a solution of the 1H-pyrazole (1.0 eq) in dry dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Reagent Addition: Add the alkylating agent (e.g., an alkyl halide, 1.2 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Key Optimization Parameters:

ParameterCondition for N1-SelectivityRationaleReference
Base K₂CO₃ or Cs₂CO₃Mild bases that favor the thermodynamic product.[16]
Solvent DMF, DMSOPolar aprotic solvents stabilize the transition state leading to the N1 isomer.[16]
Sterics Bulky pyrazole substituentDirects incoming alkyl group to the less hindered N1 position.[16][17]
Issue 3: Formation of Pyrazolone Byproducts

When using β-ketoesters as the 1,3-dicarbonyl component, the formation of pyrazolone byproducts is a common side reaction.[5] While pyrazolones are valuable compounds in their own right, their formation can significantly reduce the yield of the desired pyrazole.

The reaction between a β-ketoester and a hydrazine can proceed via two pathways. The desired pathway involves condensation at the ketone, followed by cyclization onto the ester. However, an alternative pathway involves initial condensation at the ester, which can lead to different intermediates and ultimately the pyrazolone. The pyrazolone itself exists in keto-enol tautomeric forms.[5]

Controlling the reaction temperature and pH is key to favoring the formation of the desired pyrazole over the pyrazolone.

Experimental Protocol:

  • Reactant Mixing: In a flask, dissolve the β-ketoester (1.0 eq) and the hydrazine (1.1 eq) in a protic solvent like ethanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[5]

  • Thermal Control: Heat the reaction mixture to reflux and monitor carefully by TLC. Avoid prolonged heating once the starting material is consumed, as this can promote side reactions.

  • Isolation: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent and proceed with a standard aqueous work-up and purification.

Part 3: Purification Troubleshooting

Even with optimized reaction conditions, purification can be challenging.

Q3: My pyrazole product is difficult to purify by silica gel chromatography. What are my options?

Many pyrazoles are basic compounds and can interact strongly with the acidic surface of silica gel, leading to peak tailing, poor separation, or even product degradation.[15][18]

Troubleshooting Purification:

  • Base Deactivation of Silica: Before running your column, flush the silica gel with a solvent mixture containing a small amount of a basic modifier like triethylamine (~0.5-1% by volume).[15][18] This deactivates the acidic sites on the silica, improving elution.

  • Recrystallization: If your product is a solid with reasonable initial purity (>90%), recrystallization is often the most effective method to achieve high purity.[15] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).[18]

  • Acid-Base Extraction: Utilize the basicity of the pyrazole nitrogen. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The pyrazole will move to the aqueous phase as its salt. Wash the aqueous layer with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified pyrazole back into an organic solvent.[18]

References

  • BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis. BenchChem Technical Support Center.
  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6544. [Link]

  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(1), 102. [Link]

  • BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Pyrazolone Metal Complexes. BenchChem.
  • BenchChem. (2025).
  • da Rosa, F. A., et al. (2013). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 78(18), 9434–9444. [Link]

  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem.
  • Pertsulikhin, D., et al. (2012). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 77(17), 7473–7483. [Link]

  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • BenchChem. (2025). Troubleshooting Knorr pyrazole synthesis impurities. BenchChem.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • BenchChem. (2025).
  • Synthesis Workshop. (2019, January 19). synthesis of pyrazoles. YouTube. [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Joule, J. A., & Mills, K. (2000). Heterocyclic Chemistry (4th ed.).
  • Jacobs, T. L. (1957). Heterocyclic Compounds, 5, 46.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Prepared by the Office of the Senior Application Scientist Welcome to our dedicated technical support guide for researchers and professionals engaged in the synthesis of 1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid....

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to our dedicated technical support guide for researchers and professionals engaged in the synthesis of 1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. This molecule is a valuable building block in medicinal chemistry and materials science. Achieving a high yield is critical for the efficiency and economic viability of your research and development efforts.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols. It is designed to help you diagnose issues, optimize reaction conditions, and maximize the yield and purity of your target compound.

Understanding the Synthetic Pathway

The synthesis of 1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is typically achieved via a two-stage process. The first stage involves the formation of the pyrazole ring to create an ester intermediate, which is subsequently hydrolyzed in the second stage to yield the final carboxylic acid. Understanding the critical parameters of each stage is key to improving the overall yield.

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Stage 1: Cyclization cluster_2 Intermediate cluster_3 Stage 2: Hydrolysis cluster_4 Final Product SM1 2-Methoxyphenylhydrazine Stage1 Pyrazole Ring Formation SM1->Stage1 SM2 Ethyl 2-(ethoxymethylene)-3-oxobutanoate (or similar 1,3-dicarbonyl equivalent) SM2->Stage1 Intermediate Ethyl 1-(2-methoxyphenyl)-1H- pyrazole-4-carboxylate Stage1->Intermediate Stage2 Saponification Intermediate->Stage2 Product 1-(2-Methoxyphenyl)-1H- pyrazole-4-carboxylic acid Stage2->Product

Caption: General two-stage synthetic workflow for the target molecule.
Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My yield for the pyrazole ester formation (Stage 1) is consistently low. What are the primary causes and how can I address them?

Low yields in the initial cyclization are a frequent issue and can often be traced back to several key factors. A systematic approach is the best way to identify and solve the problem.[1]

  • Cause 1: Suboptimal Reaction Conditions The choice of solvent, catalyst, and temperature is critical for the Knorr pyrazole synthesis and related condensations.[2]

    • Insight & Solution: While ethanol or acetic acid are common solvents, arylhydrazines often perform better in aprotic dipolar solvents like DMF or NMP. These solvents can enhance reaction rates and improve regioselectivity.[3][4] Temperature control is also crucial; many condensation reactions require heating to reflux to proceed to completion.[2] Consider microwave-assisted organic synthesis (MAOS), which has been shown to dramatically reduce reaction times (from hours to minutes) and increase yields (from 70-90% to over 90%) for pyrazole synthesis.[5]

  • Cause 2: Reagent Purity and Stability Hydrazine derivatives, including 2-methoxyphenylhydrazine, can be susceptible to oxidation and degradation, leading to the formation of colored impurities and a reduction in the effective concentration of your nucleophile.[1][6]

    • Insight & Solution: Use freshly opened or purified 2-methoxyphenylhydrazine. If using a hydrochloride salt, ensure its complete neutralization or use a base like potassium carbonate in the reaction mixture.[7] The 1,3-dicarbonyl component should also be of high purity, as impurities can lead to unwanted side reactions.

  • Cause 3: Competing Side Reactions The formation of byproducts is a common reason for low yields.[2] In Knorr-type syntheses, this can include the formation of regioisomers if the 1,3-dicarbonyl is unsymmetrical in a way that allows for different cyclization pathways.

    • Insight & Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS to track the consumption of starting materials and the formation of the desired product versus impurities.[2] Adjusting the stoichiometry, such as using a slight excess of the hydrazine (e.g., 1.1 to 1.2 equivalents), can sometimes help drive the reaction to completion.[1] The choice of an appropriate acid or base catalyst can also minimize side reactions.[2]

Data Summary: Optimized Conditions for Pyrazole Ester Synthesis
ParameterConventional ApproachOptimized/Alternative ApproachRationale & Reference
Solvent Ethanol, Acetic AcidDMF, NMP, PEG-400Aprotic dipolar solvents often give better results for arylhydrazines.[3][4] PEG-400 is an eco-friendly option.[8]
Temperature Room Temp to Reflux (78°C)60-80°C (MAOS), RefluxHigher temperatures are often needed.[2] MAOS provides efficient, rapid heating.[5]
Catalyst Acetic Acid, Mineral AcidsLewis Acids (e.g., LiClO₄), Nano-ZnOAlternative catalysts can improve yields and reaction rates under milder conditions.[9][10]
Reaction Time 2-24 hours5-15 minutes (MAOS)Microwave assistance dramatically accelerates the cyclization reaction.[5][11]
Q2: The hydrolysis of my pyrazole ester (Stage 2) is incomplete, or I'm losing significant product during the work-up. What should I check?

Yield loss during the final hydrolysis and isolation step is common but can be mitigated with careful procedural control.

  • Cause 1: Incomplete Saponification The hydrolysis of the ester to the carboxylate salt may not have gone to completion.

    • Insight & Solution: Ensure a sufficient excess of base (e.g., 2-4 equivalents of NaOH or KOH) is used. The reaction often requires heating (e.g., reflux in an ethanol/water mixture) for several hours. Monitor the disappearance of the starting ester spot by TLC. If the reaction stalls, adding more base or increasing the reaction time may be necessary.

  • Cause 2: Improper pH Adjustment during Work-up The most critical step in isolating the carboxylic acid is the acidification of the reaction mixture. If the pH is too high, the product will remain dissolved as its carboxylate salt. If the pH is too low, the pyrazole ring's basic nitrogen atoms can become protonated, potentially increasing solubility.

    • Insight & Solution: After hydrolysis, cool the reaction mixture in an ice bath. Slowly add a strong acid (e.g., 2M HCl) dropwise with vigorous stirring. Monitor the pH with a pH meter or pH paper. The target is the isoelectric point of the molecule, which for most carboxylic acids is in the range of pH 2-4. Adding acid until precipitation ceases is a good visual indicator.

  • Cause 3: Product Loss During Extraction or Filtration The precipitated product must be collected efficiently. Some product may remain dissolved in the aqueous filtrate.

    • Insight & Solution: After filtration, wash the collected solid with cold water to remove inorganic salts, but avoid excessive washing which can dissolve some product. If a significant amount of product is expected to remain in the filtrate, perform an extraction with an organic solvent like ethyl acetate or dichloromethane. Dry the combined organic extracts, and evaporate the solvent to recover the dissolved product.

Troubleshooting_Workflow cluster_1 Stage 1 Troubleshooting cluster_2 Stage 2 Troubleshooting Start Low Overall Yield CheckStage1 Analyze Stage 1 (Cyclization) Start->CheckStage1 CheckStage2 Analyze Stage 2 (Hydrolysis) Start->CheckStage2 Purity Verify Reagent Purity (Hydrazine, Dicarbonyl) CheckStage1->Purity Conditions Optimize Conditions (Solvent, Temp, Catalyst) CheckStage1->Conditions Monitor Monitor by TLC/LC-MS for Side Products CheckStage1->Monitor TLC_Hydrolysis Confirm Complete Reaction (TLC) CheckStage2->TLC_Hydrolysis pH Optimize Acidification pH (Target pH 2-4) CheckStage2->pH Isolation Improve Isolation (Extraction of Filtrate) CheckStage2->Isolation

Caption: A logical workflow for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
  • Q: Are there alternative synthetic routes to pyrazole-4-carboxylic acids? A: Yes. A prominent alternative is the Vilsmeier-Haack reaction.[12][13] This reaction typically involves treating a hydrazone with a Vilsmeier reagent (commonly formed from POCl₃ and DMF) to generate a pyrazole-4-carbaldehyde.[14][15] The resulting aldehyde can then be oxidized to the desired carboxylic acid.[5][16] This route can be very efficient, though it adds an extra oxidation step.

  • Q: How can I best purify the final 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid? A: Recrystallization is the most common and effective method. A suitable solvent system must be determined empirically, but mixtures like ethanol/water, ethyl acetate/hexanes, or acetone/water are good starting points. The goal is to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

  • Q: My Knorr-type reaction is producing a lot of red/yellow color. Is this normal? A: Yes, the formation of yellow or red coloration is common in reactions involving arylhydrazines, which can be sensitive to air and acid, leading to colored byproducts.[6] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this. While the color may seem alarming, it often represents minor impurities that can be removed during work-up and recrystallization.

Experimental Protocols

The following protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent quality.

Protocol 1: Synthesis of Ethyl 1-(2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylate (Intermediate)

This protocol is adapted from general procedures for Knorr pyrazole synthesis.[2][7]

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine (2-methoxyphenyl)hydrazine hydrochloride (1.0 eq), ethyl 2-acetyl-3-oxobutanoate (1.0 eq), and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask.

  • Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 18-24 hours.

  • Work-up: Once the starting materials are consumed, allow the mixture to cool to room temperature. Pour the mixture into 300 mL of ice-cold water.

  • Isolation: A solid precipitate should form. Collect the solid by vacuum filtration. Wash the filter cake with cold water (2 x 50 mL).

  • Drying & Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol to afford the pure pyrazole ester as a crystalline solid.

Protocol 2: Hydrolysis to 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid (Final Product)
  • Saponification: In a 250 mL round-bottom flask, dissolve the pyrazole ester (1.0 eq) from Protocol 1 in 80 mL of ethanol. Add a solution of sodium hydroxide (3.0 eq) in 20 mL of water.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the ester starting material is no longer visible.

  • Solvent Removal: After cooling, remove the ethanol from the reaction mixture using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. With vigorous stirring, slowly add 2M HCl dropwise until the pH of the solution is approximately 2-3. A thick white precipitate will form.

  • Isolation: Collect the precipitated carboxylic acid by vacuum filtration. Wash the solid with a small amount of cold water.

  • Drying: Dry the final product in a vacuum oven at 50-60°C to a constant weight.

References
  • BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • BenchChem. (2025).
  • Al-Issa, S. A. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7314. [Link]

  • Wang, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. [Link]

  • Shaabani, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Catalysts, 13(9), 1285. [Link]

  • Google Patents. (2012). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PubMed. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. [Link]

  • ResearchGate. (n.d.). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Slideshare. (n.d.). Unit 4 Pyrazole. [Link]

  • Asma, A., et al. (2018). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 12), 1783–1789. [Link]

  • Google Patents. (1995).
  • ResearchGate. (n.d.). An efficient synthesis of 1- H -pyrazole-4-carboxylic acid esters with vilsmeier reagent under neat conditions. [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). [Link]

  • MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

  • Reddit. (2024). Knorr Pyrazole Synthesis advice. [Link]

  • ResearchGate. (2018). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. [Link]

  • Molbase. (n.d.). Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]

  • Yang, J., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(10), 11663–11672. [Link]

  • CUTM Courseware. (n.d.). pyrazole.pdf. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Degres Journal. (n.d.). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. [Link]

  • PubChemLite. (n.d.). Ethyl 1-(2-methoxyphenyl)-5-methyl-1h-pyrazole-4-carboxylate. [Link]

  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. [Link]

  • KTU ePubl. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4- carbaldehyde. [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Formylation of Pyrazole Rings

Welcome to the technical support guide for the formylation of pyrazole rings. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize pyrazole scaffolds in their synt...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the formylation of pyrazole rings. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize pyrazole scaffolds in their synthetic workflows. Here, we address common challenges encountered during the electrophilic formylation of pyrazoles, providing in-depth, mechanistically grounded solutions to overcome them.

Section 1: Understanding the Core Reaction — The Vilsmeier-Haack Formylation

The Vilsmeier-Haack (V-H) reaction is the most prevalent and effective method for introducing a formyl group onto electron-rich heterocyclic systems like pyrazoles.[1] The reaction typically affords regioselective formylation at the C4 position, a consequence of the electronic properties of the pyrazole ring where the two nitrogen atoms decrease electron density at C3 and C5, making C4 the most nucleophilic site.[2][3]

The process involves two key stages:

  • Formation of the Vilsmeier Reagent: A substituted amide, most commonly N,N-dimethylformamide (DMF), is activated with an acidic chloride such as phosphorus oxychloride (POCl₃) or oxalyl chloride. This in situ preparation generates a highly electrophilic chloroiminium salt, the active Vilsmeier reagent.[4][5]

  • Electrophilic Attack and Hydrolysis: The electron-rich C4 position of the pyrazole ring attacks the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final pyrazole-4-carboxaldehyde.[5][6]

Core Mechanism: Vilsmeier-Haack Formylation of Pyrazole

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism on Pyrazole cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Reacts with Pyrazole Pyrazole Pyrazole->Iminium_Salt Electrophilic Attack Product 4-Formylpyrazole Iminium_Salt->Product Hydrolysis Workup Aqueous Work-up (Hydrolysis)

Caption: Key stages in the Vilsmeier-Haack formylation of a pyrazole ring.

Section 2: Troubleshooting Common Issues

This section is structured in a question-and-answer format to directly address the most frequent problems encountered in the lab.

Category 1: Low or No Product Yield
Question 1: My reaction has failed, or the yield of my pyrazole-4-carboxaldehyde is extremely low. What are the most likely causes?

This is the most common issue and can stem from several factors, ranging from reagent quality to the electronic nature of your specific pyrazole substrate.

Answer & Troubleshooting Steps:

  • Verify Reagent Quality and Reaction Setup:

    • Anhydrous Conditions are Critical: The Vilsmeier reagent is highly sensitive to moisture.[4] Ensure that your DMF is anhydrous and that all glassware was flame-dried or oven-dried before use. The use of non-anhydrous DMF can prevent product formation.[7]

    • Reagent Purity: POCl₃ can degrade over time. Use a fresh bottle or a recently opened one. Impurities in the starting pyrazole can also inhibit the reaction or lead to side products.[8]

    • Order of Addition: The standard and safest procedure is the slow, dropwise addition of POCl₃ to ice-cold DMF (0 °C) to pre-form the Vilsmeier reagent before adding the pyrazole substrate.[4] This controls the initial exotherm and ensures the reagent is properly formed.

  • Assess the Electronic Properties of Your Pyrazole:

    • Electron-Withdrawing Groups (EWGs): The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. If your pyrazole ring is substituted with strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), the ring becomes deactivated and significantly less nucleophilic.[9][10] This makes the electrophilic attack on the Vilsmeier reagent much more difficult, often leading to no reaction or very low conversion.[9][10]

    • Electron-Donating Groups (EDGs): Conversely, electron-donating groups (e.g., -alkyl, -O-alkyl, -N-alkyl₂) enhance the electron density of the pyrazole ring, making it more nucleophilic and facilitating the reaction.[11] Substrates with EDGs generally give higher yields.

  • Optimize Reaction Temperature and Time:

    • For unreactive, electron-poor substrates, increasing the reaction temperature may be necessary to drive the reaction to completion.[9] Monitor the reaction by TLC. Start with conditions like 80-90 °C for several hours.[2][7] Some robust substrates may even require heating up to 120°C.[9]

    • However, prolonged heating or excessive temperatures can lead to decomposition of the starting material or product.[4] Careful TLC monitoring is essential.

Question 2: My pyrazole substrate has strong electron-withdrawing groups and the Vilsmeier-Haack reaction is not working. What are my alternatives?

When the pyrazole ring is too deactivated for the V-H reaction, alternative synthetic strategies must be considered.

Answer & Alternative Methods:

  • The Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (like glycerol/boric acid or trifluoroacetic acid) as the formylating agent.[1][12] While often less efficient and requiring higher temperatures and longer reaction times than the V-H reaction, the Duff reaction can be successful for certain substrates that are sensitive or unreactive under Vilsmeier conditions.[13][14] It has been shown to furnish formylated derivatives in good yields even with EWGs on a phenyl substituent of the pyrazole.[13][14]

  • Metal-Halogen Exchange followed by Formylation: If you can prepare a halo-pyrazole (e.g., 4-bromo- or 4-iodopyrazole), a common strategy is to perform a metal-halogen exchange (e.g., using n-BuLi or a Grignard reagent) to generate a nucleophilic organometallic intermediate. This intermediate can then be quenched with an electrophilic formylating agent like DMF to install the aldehyde group.[15]

  • The Reimer-Tiemann Reaction: While classic for phenols, the Reimer-Tiemann reaction (using chloroform and a strong base) can also be applied to electron-rich heterocycles like pyrroles and indoles.[16][17] Its application to pyrazoles is less common and can suffer from low yields, but it remains a potential alternative for specific substrates.[18]

Method Reagents Pros Cons Best For
Vilsmeier-Haack POCl₃ / DMFGenerally high yields, reliable, regioselective for C4.[1]Sensitive to moisture, fails with strong EWGs.[4][9]Electron-rich or neutral pyrazoles.
Duff Reaction HMTA / AcidTolerates some substrates sensitive to V-H conditions, safer reagents.[13][19]Lower yields, high temperatures, long reaction times.[1]Substrates incompatible with V-H reagents.
Metallo-Formylation n-BuLi or Mg, then DMFEffective for highly functionalized or deactivated rings.Requires synthesis of a halopyrazole precursor.Electron-poor pyrazoles.
Reimer-Tiemann CHCl₃ / BaseAlternative electrophilic formylation.Generally low yields for heterocycles, harsh basic conditions.[16]Exploring alternative conditions for specific substrates.
Category 2: Regioselectivity and Side Products
Question 3: I am getting a mixture of products or an unexpected isomer. What is causing the loss of regioselectivity?

While formylation at C4 is electronically favored, deviations can occur under specific circumstances.

Answer & Troubleshooting Steps:

  • Check for Blocking Groups: If the C4 position is already substituted (blocked), formylation may be forced to occur at the less electronically favored C3 or C5 positions, or it may not occur at all.

  • Steric Hindrance: Large, bulky substituents at the N1 or C5 positions can sterically hinder the approach of the Vilsmeier reagent to the C4 position. This can sometimes lead to formylation at the C3 position, although this is less common.

  • Fused Ring Systems: For fused pyrazole systems (e.g., pyrazolo[1,5-a]pyrimidines), the electronic landscape is more complex. Formylation may occur on the pyrazole ring or the fused ring, depending on the relative electron density of the available positions.[20] Careful characterization (e.g., using 2D NMR) is required to confirm the structure.

  • Di-formylation: Using a large excess of the Vilsmeier reagent, especially with highly activated pyrazole rings, can sometimes lead to the introduction of a second formyl group.[4] To avoid this, use a controlled stoichiometry of the Vilsmeier reagent (typically 1.5 to 3 equivalents).[7][21]

Category 3: Work-up and Purification Challenges
Question 4: The reaction work-up is difficult. I'm struggling with a violent quench or trouble isolating my product.

Proper work-up technique is crucial for both safety and yield.

Answer & Troubleshooting Steps:

  • Safe Quenching Procedure: The reaction mixture contains unreacted POCl₃ and the Vilsmeier reagent, both of which react violently with water in a highly exothermic manner.[22]

    • Correct Method: The safest procedure is a "reverse quench." Slowly pour the cooled reaction mixture onto a vigorously stirred slurry of crushed ice.[22] This provides a large heat sink to safely manage the exotherm.

    • Neutralization: After the initial quench, the solution will be highly acidic. Slowly and carefully neutralize it with a base like NaOH, Na₂CO₃, or saturated NaHCO₃ solution while cooling in an ice bath.

  • Product Isolation Issues:

    • Product is Water-Soluble: Some formylated pyrazoles, especially those with polar substituents, may have significant water solubility. If you are getting low yields after extraction, saturate the aqueous layer with NaCl (brine). This increases the polarity of the aqueous phase, reducing the solubility of your organic product and driving it into the organic layer.[4] Perform multiple extractions with a suitable solvent like dichloromethane or ethyl acetate.

    • Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions. If this occurs, try adding brine, allowing the mixture to stand for an extended period, or filtering the entire mixture through a pad of Celite.

Section 3: Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation

This protocol is a general guideline and requires optimization for specific substrates.[4]

  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet/drying tube, add anhydrous DMF (10 volumes relative to the pyrazole). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 - 2.0 equivalents) dropwise to the cooled DMF with vigorous stirring. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-90 °C). Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice.

  • Neutralize the acidic solution by the slow addition of aqueous sodium hydroxide or solid sodium carbonate until the pH is ~7-8.

  • Extraction: Extract the product from the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Troubleshooting Low Yield in Pyrazole Formylation start Low or No Yield Observed check_reagents Step 1: Verify Reagents & Conditions - Anhydrous DMF/Solvent? - Fresh POCl₃? - Correct Stoichiometry? - Proper Order of Addition? start->check_reagents reagents_ok Reagents & Setup are Valid check_reagents->reagents_ok Yes fix_reagents Action: Use Anhydrous Solvents, Fresh Reagents, Optimize Stoichiometry. check_reagents->fix_reagents No check_electronics Step 2: Assess Substrate Electronics - Strong EWGs present? ewg_present Yes, Strong EWGs Present check_electronics->ewg_present Yes no_ewg No, Substrate is Neutral/Rich check_electronics->no_ewg No optimize_temp Step 3: Optimize Reaction - Increase Temperature? - Increase Reaction Time? - Monitor by TLC optimization_successful Reaction Proceeds optimize_temp->optimization_successful Yes optimization_failed Still No Reaction. Re-evaluate structure or consider alternative strategy. optimize_temp->optimization_failed No reagents_ok->check_electronics consider_alternatives Action: V-H likely unsuitable. Consider Duff Reaction or Metallo-Formylation. ewg_present->consider_alternatives no_ewg->optimize_temp

Caption: A logical workflow for diagnosing and solving low-yield issues.

References
  • BenchChem. (n.d.). Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes.
  • de Oliveira, C. H. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. Synthetic Communications, 43(12), 1633–1639. Retrieved from [Link]

  • Chemical Methodologies. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • ResearchGate. (n.d.). (PDF) Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction.
  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
  • Taylor & Francis Online. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Retrieved from [Link]

  • PubMed Central. (2024). Influence of Donor/Withdrawing Groups in an 3,5-Aryl-Substituted Pyrazole Organocatalyst for the Chemical Fixation of CO2. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.
  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e). Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Workup.
  • NIH. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (2013). CHEMOSELECTIVE AND REGIOSPECIFIC FORMYLATION OF 1-PHENYL-1H-PYRAZOLES THROUGH THE DUFF REACTION. Retrieved from [Link]

  • NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Semantic Scholar. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NIH. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • Bibliomed. (n.d.). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting low conversion rates in pyrazole synthesis.
  • ARKAT USA. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Chemistry Notes. (2022). Reimer Tiemann Reaction: Mechanism and application. Retrieved from [Link]

  • University of Groningen Research Portal. (1960). The Reimer–Tiemann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Representation of pyrazole structure, emphasizing the properties of the ring nitrogen atoms. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
  • Chemistry of Heterocyclic Compounds. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

  • Der Pharma Chemica. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-3,4,5,6,7,8-hexahydro-1H-cyclopenta[c]azepin-2-yl) malonaldehyde. Retrieved from [Link]

  • PubMed Central. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Effect of Electron Withdrawing Groups on Optoelectronic Properties of Pyrazole Derivatives as Efficient Donor and Acceptor Materials for Photovoltaic Devices. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • SciSpace. (1960). The Reimer-Tiemann Reaction. Retrieved from [Link]

  • Allen Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • PharmaTutor. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Phosphonylation of Pyrazoles Substituted by Electron-Withdrawing Groups. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Guide to Assessing the Stability of Pyrazole Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice for assessing the stability...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice for assessing the stability of pyrazole-containing compounds under various experimental conditions. Pyrazole and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Understanding their stability is paramount for ensuring the integrity of experimental data and the viability of drug candidates. This document is designed to be a dynamic resource, moving from foundational knowledge in our FAQ section to actionable protocols and troubleshooting guides.

Section 1: Frequently Asked Questions (FAQs) on Pyrazole Stability

This section addresses the most common questions our team encounters regarding the stability of pyrazole derivatives.

Q1: How inherently stable is the pyrazole ring system?

A1: The pyrazole ring is a five-membered aromatic heterocycle, and this aromaticity confers considerable stability.[3] The ring itself is generally resistant to oxidation and reduction under typical experimental conditions.[4][5][6] However, the overall stability of a pyrazole-containing molecule is critically dependent on the nature and position of its substituents. While the core ring is robust, functional groups attached to it can introduce liabilities.

Q2: What are the most common factors that can cause my pyrazole compound to degrade?

A2: The primary factors influencing the stability of pyrazole derivatives are pH, temperature, light (photostability), and the presence of oxidizing or reducing agents.[7]

  • pH-Dependent Hydrolysis: Compounds with hydrolyzable functional groups (e.g., esters, amides, nitriles) are susceptible to degradation in aqueous solutions, a process that is often pH-dependent.[8][9]

  • Oxidation: While the ring is stable, alkyl side chains can be oxidized to their corresponding carboxylic acids.[3][10] Furthermore, the overall molecule can undergo oxidative degradation, which may be a primary degradation pathway in certain contexts.[11]

  • Thermal Stress: High temperatures can promote degradation. The thermal stability of pyrazole derivatives is influenced by their substitution pattern and crystal packing.[12][13]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation. Many pyrazole derivatives possess fluorescent properties, indicating interaction with photons, which can sometimes lead to photochemical reactions.[14]

Q3: My pyrazole derivative with an ester group is rapidly degrading in my pH 8 assay buffer. What is the likely cause?

A3: The most probable cause is base-catalyzed hydrolysis of the ester functional group. Pyrazole ester derivatives have been specifically reported to be unstable in buffers at pH 8, with half-lives as short as one to two hours.[8][9] The degradation product would be the corresponding carboxylic acid (or its carboxylate salt) and the alcohol. To confirm this, you should analyze your sample over time using HPLC and look for the appearance of a more polar product peak. To mitigate this, consider if the assay can be performed at a lower pH or if the ester can be replaced with a more stable isostere, such as an amide or an alkene.[8]

Q4: Is my pyrazole compound susceptible to oxidation?

A4: It depends on the overall structure. The pyrazole ring itself is highly resistant to common oxidizing agents like potassium permanganate.[3][5] However, if your molecule has vulnerable side chains, such as alkyl groups, they can be oxidized.[10] Additionally, in biological systems, oxidation can be mediated by enzymes like cytochrome P-450, which can hydroxylate the pyrazole ring (often at the 4-position) as part of metabolic processes.[15] Forced degradation studies using an oxidizing agent like hydrogen peroxide are essential to determine the oxidative liability of your specific compound.[11]

Q5: How does pH fundamentally affect the stability and reactivity of the pyrazole ring?

A5: The pyrazole ring contains two nitrogen atoms: one is a pyrrole-like NH group (pKa ~2.5 for the conjugate acid) and the other is a pyridine-like nitrogen.[16] In strongly acidic conditions, the pyridine-like nitrogen can be protonated to form a pyrazolium cation. This alters the electron distribution in the ring, making it less susceptible to electrophilic attack at the C4 position but potentially facilitating attack at C3.[3] In the presence of a very strong base, the N1 proton can be abstracted, forming a pyrazolate anion, which increases its reactivity toward electrophiles.[10] Extreme basic conditions can even lead to ring-opening.[4]

Q6: What are the primary degradation products I should expect to see?

A6: This is entirely structure-dependent. However, based on common degradation pathways, you can anticipate:

  • Hydrolysis Products: If your molecule contains esters or amides, expect the corresponding carboxylic acids, alcohols, or amines.[8][9]

  • Oxidation Products: Look for oxidized side chains (e.g., alkyl to carboxylic acid) or hydroxylated versions of the parent molecule.[15]

  • Ring-Cleaved Fragments: Under harsh conditions (e.g., strong base, aggressive oxidation), cleavage of the pyrazole ring can occur, leading to a complex mixture of smaller molecules.[4] Mass spectrometry is a key tool for identifying these fragments.[17]

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides practical guidance for diagnosing stability issues and a robust protocol for systematically assessing the stability of your pyrazole compound.

Guide 1: Investigating Unexpected Degradation in Solution

If you observe that your pyrazole compound is unstable in a solution-based experiment, follow this logical troubleshooting workflow to identify the root cause.

Troubleshooting_Flow Start Degradation Observed in Solution Check_Purity 1. Confirm Purity of Starting Material (LC-MS, NMR) Start->Check_Purity Check_pH 2. Measure pH of the Solution Check_Purity->Check_pH pH_Issue Is pH extreme (<4 or >8) or uncontrolled? Check_pH->pH_Issue Adjust_pH ACTION: Buffer the solution to a neutral pH (6-7.5) pH_Issue->Adjust_pH Yes Check_Light 3. Assess Light Exposure pH_Issue->Check_Light No Adjust_pH->Check_Light Light_Issue Is the experiment run under direct light? Check_Light->Light_Issue Protect_Light ACTION: Protect from light (amber vials, cover setup) Light_Issue->Protect_Light Yes Check_Oxidation 4. Consider Oxidative Stress Light_Issue->Check_Oxidation No Protect_Light->Check_Oxidation Oxidation_Issue Is the buffer old? Are metal ions present? Check_Oxidation->Oxidation_Issue Prevent_Oxidation ACTION: Use freshly prepared buffer. Degas solution. Add chelator (e.g., EDTA). Oxidation_Issue->Prevent_Oxidation Yes Check_Temp 5. Evaluate Temperature Oxidation_Issue->Check_Temp No Prevent_Oxidation->Check_Temp Temp_Issue Is the experiment run at elevated temperature? Check_Temp->Temp_Issue Lower_Temp ACTION: Run experiment at a lower temperature if possible. Temp_Issue->Lower_Temp Yes Conclusion If issues persist, perform a formal Forced Degradation Study Temp_Issue->Conclusion No Lower_Temp->Conclusion Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (Parallel Experiments) cluster_analysis Analysis & Characterization Prep_Stock Prepare API Stock Solution (~1 mg/mL in suitable solvent, e.g., ACN:H2O) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep_Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep_Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Prep_Stock->Oxidation Analysis Analyze Samples at Time Points (e.g., 0, 2, 8, 24h) by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal Thermal (Solid State) (Dry Heat, 80°C) Thermal->Analysis Photo Photostability (ICH Q1B) (Visible & UV Light) Photo->Analysis Characterization Characterize Degradants (LC-MS, Prep-HPLC, NMR) Analysis->Characterization

Caption: Experimental workflow for a forced degradation study.

Detailed Step-by-Step Methodologies:

  • Objective: To induce ~5-20% degradation to ensure that secondary degradation is minimized. Time points should be adjusted based on the compound's lability.

  • Stock Solution: Prepare a 1 mg/mL solution of your pyrazole compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. [18] * Incubate in a water bath at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

    • Immediately neutralize the sample with an equivalent amount of 0.1 M NaOH before HPLC analysis to prevent further degradation on the column.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. [18] * Incubate at 60°C.

    • Withdraw aliquots at time points.

    • Immediately neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an appropriate volume of 30% H₂O₂ to achieve a final concentration of ~3% H₂O₂. [19] * Keep the mixture at room temperature, protected from light.

    • Withdraw aliquots at time points for direct injection or after dilution.

  • Thermal Stress (Solid State):

    • Place a thin layer of the solid compound in a vial.

    • Heat in an oven at a temperature below the compound's melting point (e.g., 80°C).

    • At each time point, withdraw a sample, dissolve it in the mobile phase to the target concentration, and analyze.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. [7] * Analyze the samples against a dark control stored under the same conditions.

Section 3: Data Interpretation and Characterization

Properly interpreting the data from a forced degradation study is crucial for building a comprehensive stability profile.

Table 1: Summary of Stress Conditions and Potential Degradation Pathways
Stress ConditionTypical Reagents/ParametersCommon Degradation MechanismPotential Products for Pyrazole Derivatives
Acidic 0.1 M - 1 M HCl or H₂SO₄; Elevated Temp (40-80°C) [20]Acid-catalyzed hydrolysisCleavage of esters, amides; Ring protonation
Basic 0.1 M - 1 M NaOH or KOH; Elevated Temp (40-80°C) [20]Base-catalyzed hydrolysisCleavage of esters, amides; Deprotonation; Potential ring-opening [4]
Oxidative 3-30% H₂O₂; Room Temperature [19]OxidationN-oxides, hydroxylated derivatives,[15] side-chain oxidation [3]
Thermal Dry heat below melting point (e.g., 80°C)ThermolysisIsomerization, elimination, fragmentation [21]
Photolytic ICH Q1B specified light/UV exposure [7]Photochemical reactionPhoto-oxidation, isomerization, photodissociation [22]
Guide 3: A Primer on Identifying Degradation Products
  • Establish Peak Purity: The first step is to develop a stability-indicating HPLC method. The method is considered "stability-indicating" if it can resolve the main peak from all degradation product peaks, excipients, and impurities. A photodiode array (PDA) detector is invaluable here to check for peak purity.

  • Hypothesize Structures with LC-MS: Analyze the stressed samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the degradation peaks provides the molecular weight of the degradants. This information is critical for hypothesizing their structures (e.g., a +16 Da shift suggests oxidation; a -28 Da shift might indicate loss of CO).

  • Confirm Structures with NMR: For unambiguous structure elucidation of major degradants, isolation is necessary. This is typically achieved using preparative HPLC. Once the degradant is isolated in sufficient quantity and purity, its structure can be definitively confirmed using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

By following these guidelines, researchers can confidently assess the stability of their pyrazole compounds, leading to more robust experimental designs and accelerating the drug development process.

References

  • Fathima, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]

  • Zhu, S., et al. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Omega, 6(49), 33754–33762. [Link]

  • Poulsen, S. A., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773-5777. [Link]

  • Clay, K. L., et al. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition, 5(2), 149-156. [Link]

  • Zhang, J., et al. (2024). Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)-1H,2'H-5,5'-bistetrazole and its energetic derivatives. Defence Technology. [Link]

  • Rojas-León, A., et al. (2022). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Organic & Biomolecular Chemistry, 20(1), 24-41. [Link]

  • Poulsen, S. A., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. [Link]

  • Yang, Z., et al. (2025). Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study. Structural Chemistry. [Link]

  • Feierman, D. E., & Cederbaum, A. I. (1986). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Drug Metabolism and Disposition, 14(5), 591-596. [Link]

  • Yin, C., et al. (2024). High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. ResearchGate. [Link]

  • Plamondon, J., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Chandak, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6489. [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. [Link]

  • Ghafur, S., et al. (2019). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics, 21(27), 14852-14861. [Link]

  • B'Bhatt, A., et al. (2020). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Molecules, 25(21), 5192. [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

  • Singh, R., & Rehman, Z. (2012). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(5), 599-606. [Link]

  • S. K., Shinde, et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Patel, D. A., et al. (2018). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 7(2), 168-181. [Link]

  • Chen, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1209. [Link]

  • Sharma, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2037. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Martins, M., et al. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 27(15), 4967. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Molecular Docking Studies of Pyrazole-Based Inhibitors

This guide provides an in-depth comparison and technical walkthrough of molecular docking studies for pyrazole-based inhibitors, tailored for researchers, scientists, and drug development professionals. We will move beyo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and technical walkthrough of molecular docking studies for pyrazole-based inhibitors, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of steps to explore the rationale behind experimental choices, ensuring a robust and validated computational approach.

The Ascendance of the Pyrazole Scaffold and the Power of In Silico Prediction

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold".[1] Its unique structural and electronic properties have led to its integration into numerous clinically successful drugs.[1][2] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial effects.[2][3][4][5] This versatility stems from the pyrazole ring's ability to serve as a bioisostere for other aromatic systems, enhancing potency and improving physicochemical properties like solubility.[6]

The development of potent and selective pyrazole-based inhibitors is greatly accelerated by computational techniques, with molecular docking being a pivotal tool.[5][7] This method predicts the preferred orientation of a ligand when bound to a receptor, providing crucial insights into binding affinity and the nature of molecular interactions. This guide will compare and detail the methodologies for conducting reliable molecular docking studies of this important class of inhibitors.

Selecting the Appropriate Computational Tools: A Comparative Overview

The choice of docking software is a critical first step that influences the accuracy and reliability of the study. Several platforms are available, each with its own set of algorithms and scoring functions. Here, we compare two widely used tools: AutoDock Vina and PyRx.

FeatureAutoDock VinaPyRx (with AutoDock Vina)
Core Algorithm Employs a Lamarckian genetic algorithm for ligand conformational searching.Utilizes AutoDock Vina as its primary docking engine.
Scoring Function Uses an empirical scoring function to estimate binding affinity (kcal/mol).Implements the same scoring function as AutoDock Vina.
User Interface Primarily command-line based, requiring more technical expertise.Provides a user-friendly graphical user interface (GUI), simplifying the workflow.
Workflow Requires separate steps for receptor and ligand preparation, grid box definition, and running the docking, often using AutoDock Tools (ADT).Integrates receptor and ligand preparation, grid setup, and docking execution within a single interface.
Visualization Requires external software (e.g., PyMOL, Chimera) for visualizing docking results.Includes built-in visualization capabilities for analyzing binding poses and interactions.
Best For Experienced users who require high-throughput screening and scripting capabilities.Researchers who prefer a streamlined, visually-driven workflow without extensive command-line interaction.

For the purposes of this guide, we will detail a workflow that can be adapted to either platform, with a focus on the underlying principles that ensure scientific rigor.

A Validated Workflow for Molecular Docking of Pyrazole-Based Inhibitors

This section provides a step-by-step protocol for a typical molecular docking study, using a pyrazole-based inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as an illustrative example. VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated strategy in cancer therapy.[8]

Experimental Workflow: Molecular Docking of a Pyrazole-Based VEGFR-2 Inhibitor

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis & Validation PDB 1. Protein Preparation (e.g., VEGFR-2, PDB ID: 4ASD) Grid 3. Grid Box Definition (Active Site Identification) PDB->Grid Define search space Ligand 2. Ligand Preparation (Pyrazole Derivative) Docking 4. Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Input ligand structure Grid->Docking Analysis 5. Pose Analysis (Binding Energy & Interactions) Docking->Analysis Output: Docked Poses & Scores Validation 6. Results Validation (Comparison with Experimental Data) Analysis->Validation Correlate with IC50 values

Caption: A generalized workflow for molecular docking studies.

Step 1: Protein Preparation

  • Obtain the Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). For VEGFR-2, a suitable entry is PDB ID: 4ASD.

  • Clean the Protein: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any co-crystallized ligands. This is crucial to ensure that the docking simulation is not influenced by extraneous entities.

  • Add Hydrogens and Assign Charges: Add polar hydrogens to the protein structure and assign appropriate atomic charges (e.g., Gasteiger charges). This step is essential for accurately calculating electrostatic interactions. Software like AutoDock Tools or the preparation wizards in PyRx can automate this process.

Step 2: Ligand Preparation

  • Draw or Obtain the Ligand Structure: The 3D structure of the pyrazole-based inhibitor can be drawn using chemical drawing software like ChemDraw or obtained from a database like PubChem.

  • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This ensures that the ligand is in a low-energy, stable conformation before docking.

  • Define Torsions: Identify the rotatable bonds in the ligand. This allows the docking algorithm to explore different conformations of the ligand within the receptor's active site.

Step 3: Grid Box Definition

  • Identify the Active Site: The active site of the receptor is the region where the ligand is expected to bind. This can be identified based on the location of the co-crystallized ligand in the original PDB file or through literature review.

  • Define the Grid Box: A 3D grid box is defined around the active site. This box represents the search space for the docking algorithm. The size of the grid box should be large enough to accommodate the ligand in various orientations but not so large as to make the conformational search computationally expensive.

Step 4: Molecular Docking

  • Run the Docking Simulation: Execute the docking calculation using the prepared protein and ligand files, along with the defined grid box parameters. The docking software will generate a set of possible binding poses for the ligand, each with a corresponding binding affinity score.

Interpreting the Results: A Deeper Dive into Binding Interactions

The output of a molecular docking simulation provides a wealth of information that requires careful interpretation.

Binding Affinity: The primary quantitative output is the binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

Binding Pose Analysis: It is crucial to visually inspect the top-ranked binding poses to understand the nature of the interactions between the pyrazole inhibitor and the receptor. Key interactions to look for include:

  • Hydrogen Bonds: These are strong, directional interactions that play a significant role in ligand binding. The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors.[9]

  • Hydrophobic Interactions: The pyrazole ring and its substituents can form favorable hydrophobic interactions with nonpolar residues in the active site.

  • Pi-Pi Stacking: The aromatic pyrazole ring can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Root Mean Square Deviation (RMSD): When a co-crystallized ligand is available, the RMSD between the docked pose of the native ligand and its crystallographic orientation can be calculated. An RMSD value of less than 2.0 Å is generally considered a good indication that the docking protocol can reliably reproduce the experimental binding mode.

Validation: The Cornerstone of Reliable In Silico Studies

Computational predictions must be validated to be considered reliable. Several strategies can be employed:

  • Correlation with Experimental Data: The most robust validation involves correlating the calculated binding affinities with experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC50). A strong correlation suggests that the docking protocol is predictive.

  • Redocking: Docking the native ligand back into the active site of the receptor can validate the docking parameters. As mentioned, a low RMSD value is indicative of a successful redocking experiment.

  • Molecular Dynamics (MD) Simulations: For a more rigorous validation, MD simulations can be performed on the docked protein-ligand complex. These simulations can assess the stability of the predicted binding pose over time and provide a more detailed understanding of the dynamic interactions.[7]

Comparative Analysis of Pyrazole-Based Inhibitors

To illustrate the practical application of molecular docking, the following table summarizes the docking results for a series of pyrazole-based inhibitors against two common therapeutic targets: VEGFR-2 and Cyclooxygenase-2 (COX-2).

InhibitorTargetPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Compound 3i VEGFR-24ASD-10.2Cys919, Asp1046, Glu885[8]
Compound 3a VEGFR-24ASD-9.8Cys919, Asp1046, Glu885[8]
Celecoxib COX-25KIR-11.5Arg513, His90, Gln192[10]
Pyrazole Amide 1 COX-25KIR-10.8Arg513, His90, Phe518[10]
Pyrazole Amide 2 COX-25KIR-10.5Arg513, Gln192, Val523[10]

This comparative data highlights how molecular docking can be used to rank potential inhibitors and identify key structural features that contribute to their binding affinity. For instance, the interactions of compounds 3i and 3a with the hinge region residue Cys919 in VEGFR-2 are critical for their inhibitory activity.[8] Similarly, the interaction with Arg513 in the COX-2 active site is a hallmark of selective inhibitors like Celecoxib.[10]

Conclusion and Future Perspectives

Molecular docking is an indispensable tool in the rational design of pyrazole-based inhibitors. By providing detailed insights into protein-ligand interactions, it enables the prioritization of lead compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.

The future of in silico drug design for pyrazole derivatives will likely involve the increasing integration of machine learning and artificial intelligence.[7][11] These approaches can be used to develop more accurate scoring functions and to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, further enhancing the efficiency of the drug discovery pipeline.

References

  • Recent Advances in the Development of Pyrazole Deriv
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
  • Theoretical Exploration of Pyrazole Scaffolds: A Computational Guide for Drug Discovery and M
  • Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. PubMed.
  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simul
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Bentham Science Publishers.
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC - NIH.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Int J Mol Sci.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
  • Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design. OUCI.
  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. Preprints.org.
  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prost
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI.
  • Docking studies of some pyrazole containing compounds in the cyclooxygenase-2 active site. Archives of Pharmacy.

Sources

Comparative

A Comparative Analysis of 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic Acid Analogs: A Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] This guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] This guide provides an in-depth comparative analysis of analogs of 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid, a compound of significant interest due to the diverse pharmacological potential of its constituent moieties. We will delve into the synthesis, biological activities, and structure-activity relationships (SAR) of these analogs, with a particular focus on their anti-inflammatory and antifungal properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutic agents.

The Pyrazole Core: A Versatile Pharmacophore

The five-membered aromatic heterocycle, pyrazole, is a cornerstone in drug design, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic effects.[3][4] The versatility of the pyrazole ring lies in its ability to serve as a bioisostere for other aromatic systems, enhancing physicochemical properties such as lipophilicity and solubility.[5] Furthermore, the nitrogen atoms at positions 1 and 2 can act as hydrogen bond donors and acceptors, respectively, facilitating crucial interactions with biological targets.[5]

Synthesis of 1-(Aryl)-1H-pyrazole-4-carboxylic Acid Analogs

The synthesis of 1-aryl-1H-pyrazole-4-carboxylic acid derivatives and their precursors is often achieved through well-established synthetic routes. A prominent and versatile method is the Vilsmeier-Haack reaction, which allows for the formylation of activated aromatic and heterocyclic compounds.[6][7]

General Synthetic Approach: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful tool for the synthesis of 4-formyl pyrazoles, which are key intermediates for the preparation of pyrazole-4-carboxylic acids and other derivatives. The reaction typically involves the treatment of a phenylhydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[6][8]

Experimental Protocol: Synthesis of 1-Aryl-3-substituted-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

  • Formation of the Vilsmeier Reagent: To a cooled (0-5 °C) and stirred solution of dimethylformamide (DMF), an equimolar amount of phosphorus oxychloride (POCl₃) is added dropwise. The mixture is stirred for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction with Hydrazone: The appropriate substituted phenylhydrazone, dissolved in DMF, is added dropwise to the pre-formed Vilsmeier reagent.

  • Reaction Progression: The reaction mixture is stirred at room temperature for a specified period, and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution).

  • Isolation and Purification: The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 1-aryl-3-substituted-1H-pyrazole-4-carbaldehyde.[7]

The resulting pyrazole-4-carbaldehyde can be subsequently oxidized to the corresponding carboxylic acid using standard oxidizing agents.

G cluster_synthesis General Synthesis Workflow hydrazone Substituted Phenylhydrazone intermediate 1-Aryl-3-substituted-1H-pyrazole-4-carbaldehyde hydrazone->intermediate Vilsmeier-Haack Reaction vilsmeier Vilsmeier Reagent (POCl3 + DMF) vilsmeier->intermediate acid 1-Aryl-3-substituted-1H-pyrazole-4-carboxylic Acid intermediate->acid Oxidation analogs Further Analogs (Esters, Amides, etc.) acid->analogs Derivatization

Caption: General synthetic workflow for pyrazole-4-carboxylic acid analogs.

Comparative Biological Evaluation

The biological activity of 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid analogs can be diverse, with substitutions on both the phenyl and pyrazole rings playing a crucial role in determining their pharmacological profile. Below, we compare their potential as anti-inflammatory and antifungal agents.

Anti-inflammatory Activity: COX Inhibition

A significant body of research has focused on pyrazole derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3][9] The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is attributed to their ability to block the synthesis of prostaglandins by inhibiting COX-1 and/or COX-2.[3]

Mechanism of Action: COX Inhibition

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] By blocking the active site of COX enzymes, these pyrazole analogs prevent the synthesis of prostaglandins, thereby reducing the inflammatory response. The pyrazole ring often acts as a scaffold, positioning key substituents to interact with the active site of the enzyme.[5]

G cluster_pathway COX Inhibition Pathway arachidonic_acid Arachidonic Acid cox_enzymes COX-1 & COX-2 Enzymes arachidonic_acid->cox_enzymes prostaglandins Prostaglandins cox_enzymes->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation pyrazole_analog 1-(Aryl)-1H-pyrazole-4-carboxylic Acid Analog pyrazole_analog->cox_enzymes Inhibition

Caption: Mechanism of action of pyrazole analogs as COX inhibitors.

Comparative Data on COX Inhibition

Compound IDSubstitution on N-phenyl ringCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Reference
3b 3,5-dimethoxy0.463.82[10]
3g 4-(2-methoxyphenyl)-2.65[10]
3d 4-chloro-4.92[10]
Ketoprofen (Reference Drug)-0.164[10]
Table 1: In vitro COX inhibitory activity of selected pyrazole-carboxamide derivatives.[10]

From this data, it is evident that substitutions on the N-phenyl ring significantly influence both the potency and selectivity of COX inhibition. The 4-(2-methoxyphenyl) analog (3g) showed notable COX-2 inhibitory activity.[10]

Experimental Protocol: In Vitro COX Inhibitor Screening Assay (Colorimetric)

This protocol is adapted from commercially available COX inhibitor screening assay kits.[11][12]

  • Preparation of Reagents:

    • Prepare the Assay Buffer (0.1 M Tris-HCl, pH 8).

    • Dilute the Heme and COX enzymes (COX-1 or COX-2) in the Assay Buffer.

    • Prepare the Arachidonic Acid substrate solution.

  • Assay Plate Setup:

    • Background Wells: Add Assay Buffer and Heme.

    • 100% Initial Activity Wells: Add Assay Buffer, Heme, and the respective COX enzyme.

    • Inhibitor Wells: Add Assay Buffer, Heme, the respective COX enzyme, and the test compound (pyrazole analog) at various concentrations.

  • Incubation: Incubate the plate for a short period (e.g., 5 minutes) at 25°C.

  • Initiation of Reaction: Add the Arachidonic Acid substrate to all wells to initiate the reaction.

  • Measurement: The peroxidase activity is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm using a plate reader.[11]

  • Calculation of Inhibition: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of 100% activity - Absorbance of inhibitor) / Absorbance of 100% activity] x 100. The IC₅₀ value is then determined from a dose-response curve.[12]

Antifungal Activity

Pyrazole derivatives have also been investigated for their potential as antifungal agents.[13] The structural modifications on the pyrazole core can lead to compounds with significant activity against various fungal strains.

Comparative Data on Antifungal Activity

A study on pyrazoline derivatives reported their antifungal activities against a panel of Candida species. While not direct analogs of our target compound, these findings highlight the potential of the broader pyrazole class as antifungal agents.

Compound IDMicroorganismMIC (µg/mL)Reference
A1 Candida albicans (ATCC 90028)125[13]
A5 Candida albicans (ATCC 90028)62.5[13]
A15 Candida glabrata31.25[13]
Ketoconazole Candida albicans (ATCC 90028)< 0.48[13]
Table 2: Minimum Inhibitory Concentration (MIC) of selected pyrazoline derivatives against Candida species.[13]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14][15]

  • Preparation of Inoculum: A standardized suspension of the fungal test organism is prepared in a suitable broth medium (e.g., RPMI-1640). The final inoculum concentration should be between 0.5 x 10³ and 2.5 x 10³ cells/mL.[8]

  • Preparation of Microdilution Plates: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Reading of Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[14] The endpoint can be read visually or spectrophotometrically.

Structure-Activity Relationship (SAR) Insights

Based on the available literature, several key SAR trends for pyrazole derivatives can be highlighted:

  • Substituents on the N-phenyl ring: The nature and position of substituents on the N-phenyl ring are critical for biological activity. For COX inhibition, electron-withdrawing or lipophilic groups at the para-position can enhance activity. The presence of a methoxy group, as in our core structure, has been shown to be compatible with significant biological activity.[10]

  • The Carboxylic Acid Moiety: The carboxylic acid group at the 4-position of the pyrazole ring is often a key pharmacophore for interacting with biological targets, particularly for COX inhibitors where it can form important hydrogen bonds in the active site.[5]

  • Substituents on the Pyrazole Ring: Modifications at other positions of the pyrazole ring can modulate the potency and selectivity of the analogs. For instance, the introduction of a trifluoromethyl group has been explored to enhance biological activity.

Conclusion and Future Directions

The 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents with potential anti-inflammatory and antifungal activities. This guide has provided a comparative overview of the synthesis and biological evaluation of its analogs, drawing upon the broader literature of pyrazole derivatives.

Future research should focus on the systematic synthesis and evaluation of a focused library of 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid analogs. This would involve varying the substituents on both the methoxyphenyl and pyrazole rings to establish a more definitive structure-activity relationship for specific biological targets. Such studies, coupled with computational modeling and detailed mechanistic investigations, will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds.

References

Sources

Validation

The Pyrazole Carboxamide Scaffold: A Privileged Motif in Modern Drug Discovery and Agrochemicals - A Comparative Guide to Structure-Activity Relationships

For researchers, medicinal chemists, and professionals in drug development and agrochemical design, the pyrazole carboxamide scaffold represents a cornerstone of molecular architecture. Its remarkable versatility and "pr...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development and agrochemical design, the pyrazole carboxamide scaffold represents a cornerstone of molecular architecture. Its remarkable versatility and "privileged" status stem from its ability to form key interactions with a wide array of biological targets, leading to a diverse range of therapeutic and practical applications. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazole carboxamides, moving beyond a simple recitation of data to explore the causal links between chemical structure and biological function. We will delve into specific examples from oncology, mycology, and neuropharmacology, presenting supporting experimental data and detailed protocols to empower your own research endeavors.

The Enduring Appeal of the Pyrazole Carboxamide Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of chemical properties. It is aromatic, planar, and possesses both hydrogen bond donor and acceptor capabilities. The carboxamide linkage provides a rigid and planar unit that can participate in crucial hydrogen bonding interactions with protein backbones. The true power of this scaffold, however, lies in the synthetic tractability of its various positions (N1, C3, C4, and C5 of the pyrazole ring, and the amide nitrogen), allowing for systematic modifications to fine-tune potency, selectivity, and pharmacokinetic properties.

A General Workflow for SAR Studies of Pyrazole Carboxamides

The exploration of the SAR of pyrazole carboxamides typically follows a structured, iterative process. The following diagram illustrates a generalized workflow that guides the optimization of a lead compound.

SAR_Workflow cluster_0 Initial Phase cluster_1 Optimization Phase cluster_2 Validation Phase Lead_Identification Lead Identification (HTS, Fragment Screening, etc.) Initial_SAR Initial SAR Exploration (Modification of key positions) Lead_Identification->Initial_SAR Initial Hits Systematic_Modification Systematic Modification of Pyrazole & Amide Substituents Initial_SAR->Systematic_Modification Preliminary SAR Biological_Evaluation In Vitro Biological Evaluation (Potency & Selectivity) Systematic_Modification->Biological_Evaluation Synthesized Analogs Biological_Evaluation->Systematic_Modification Feedback Loop (Iterative Design) ADMET_Profiling In Vitro ADMET Profiling (Solubility, Stability, etc.) Biological_Evaluation->ADMET_Profiling Potent Compounds ADMET_Profiling->Systematic_Modification Feedback for Improved Properties In_Vivo_Studies In Vivo Efficacy & Pharmacokinetic Studies ADMET_Profiling->In_Vivo_Studies Promising Candidates Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Validation of Efficacy Lead_Optimization->Systematic_Modification Further Refinement

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of pyrazole carboxamides.

Fungicidal Pyrazole Carboxamides: Targeting the Heart of Fungal Respiration

A significant class of modern fungicides is based on the pyrazole carboxamide scaffold, which potently inhibits succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[1][2] By blocking SDH, these compounds disrupt fungal respiration, leading to cell death.[2][3]

Mechanism of Action: SDH Inhibition

The SDH enzyme complex is comprised of four subunits (SdhA, SdhB, SdhC, and SdhD).[4] Pyrazole carboxamide inhibitors bind to the ubiquinone binding site (Qp site) within the SdhB, SdhC, and SdhD subunits, preventing the reduction of ubiquinone to ubiquinol and thereby halting the electron transport chain.[1][4]

SDH_Inhibition cluster_0 Mitochondrial Inner Membrane cluster_1 SDH Complex SdhA SdhA SdhB SdhB SdhA->SdhB e- transfer Fumarate Fumarate SdhA->Fumarate Oxidation Ubiquinone Ubiquinone (Q) SdhB->Ubiquinone e- transfer SdhC SdhC SdhD SdhD Succinate Succinate Succinate->SdhA Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction Pyrazole_Carboxamide Pyrazole Carboxamide Pyrazole_Carboxamide->SdhB Inhibition Pyrazole_Carboxamide->SdhC Pyrazole_Carboxamide->SdhD

Caption: Inhibition of the Succinate Dehydrogenase (SDH) complex by pyrazole carboxamides.

Comparative SAR of Fungicidal Pyrazole Carboxamides

The antifungal activity of pyrazole carboxamides is highly dependent on the substituents at various positions of the pyrazole and amide moieties. The following table summarizes the SAR for several pyrazole carboxamide derivatives against the plant pathogen Rhizoctonia solani.

CompoundR1 (Pyrazole N1)R2 (Pyrazole C3)R3 (Amide N-substituent)EC50 (µg/mL) against R. solaniReference
Boscalid --2-chloro-4-iodophenyl-[5]
SCU2028 CH₃CF₂H2-[(3-chlorophenyl)amino]phenyl0.022[6]
9c-7 CH₃CF₂H2-[(3-chlorophenyl)amino]phenyl with modifications0.013[7]
7ai CH₃CH₃3-chloro-5-(trifluoromethyl)pyridin-2-yl0.37[8]
11ea CH₃CF₂H2-methyl-6-(trifluoromethyl)phenyl0.93 (against R. cerealis)[1]

Key SAR Insights:

  • Pyrazole C3 Position: Substitution with a difluoromethyl (CF₂H) group is consistently associated with high fungicidal activity.[1][6][7] Replacing it with a methyl group can significantly decrease activity.[8]

  • Pyrazole N1 Position: A methyl group at the N1 position is a common feature in many potent SDHI fungicides.[6][7]

  • Amide N-substituent: The nature of the aryl or heteroaryl group on the amide nitrogen is a critical determinant of potency and spectrum of activity. The presence of a diarylamine scaffold, as seen in SCU2028 and 9c-7, leads to exceptionally high activity against R. solani.[6][7] Halogen substitutions on this aromatic ring are often beneficial.[1][6]

Experimental Protocol: In Vitro Antifungal Assay

This protocol describes a method for determining the in vitro antifungal activity of pyrazole carboxamide derivatives against Rhizoctonia solani.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri plates (9 cm diameter)

  • Stock solutions of test compounds in a suitable solvent (e.g., DMSO)

  • Actively growing culture of Rhizoctonia solani on PDA

  • Sterile cork borer (5 mm diameter)

  • Incubator set at 25-28°C

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten PDA to approximately 45-50°C.

  • Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments and does not inhibit fungal growth.

  • Pour the amended PDA into sterile Petri plates and allow them to solidify.

  • Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing R. solani culture.

  • Place the mycelial disc, mycelium-side down, in the center of each PDA plate.

  • Include a control plate containing PDA with the solvent alone.

  • Incubate the plates at 25-28°C in the dark.

  • Measure the colony diameter in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the logarithm of the compound concentration and performing a regression analysis.

Pyrazole Carboxamides in Oncology: Targeting Kinase Signaling Pathways

The pyrazole carboxamide scaffold is a prominent feature in many small molecule kinase inhibitors used in cancer therapy.[6][9] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[2][10]

Kinase Inhibition and Signaling Pathways

Pyrazole carboxamides have been developed to target various kinases, including Aurora kinases and c-Jun N-terminal kinases (JNKs), which are involved in cell cycle progression, proliferation, and apoptosis.[6][11]

Aurora A Kinase Pathway: Aurora A is a serine/threonine kinase that plays a critical role in mitosis.[12] Its overexpression is common in many cancers and is associated with poor prognosis.[2] Pyrazole carboxamide inhibitors can block the ATP-binding site of Aurora A, leading to mitotic arrest and apoptosis.[10]

AuroraA_Pathway cluster_0 Cell Cycle Progression Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Aurora_A Aurora A Kinase Signaling_Cascade->Aurora_A Activation Mitosis Mitosis Aurora_A->Mitosis Regulation Cell_Proliferation Cell Proliferation Mitosis->Cell_Proliferation Pyrazole_Carboxamide Pyrazole Carboxamide Inhibitor Pyrazole_Carboxamide->Aurora_A Inhibition

Caption: Inhibition of the Aurora A kinase signaling pathway by pyrazole carboxamides.

JNK Signaling Pathway: JNKs are a family of mitogen-activated protein kinases (MAPKs) that are activated by stress stimuli and play a complex role in both cell survival and apoptosis.[13][14] In some cancer contexts, inhibition of the JNK pathway can promote apoptosis.[11]

JNK_Pathway cluster_0 Stress Response & Apoptosis Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation JNK JNK MAPKK->JNK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Jun) JNK->Transcription_Factors Phosphorylation Apoptosis Apoptosis Transcription_Factors->Apoptosis Gene Expression Pyrazole_Carboxamide Pyrazole Carboxamide Inhibitor Pyrazole_Carboxamide->JNK Inhibition

Caption: Inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway by pyrazole carboxamides.

Comparative SAR of Anticancer Pyrazole Carboxamides

The following table presents a comparison of the anticancer activity of different pyrazole carboxamide derivatives.

CompoundR1 (Pyrazole N1)R2 (Pyrazole C3)R3 (Amide N-substituent)Target KinaseIC50 (µM)Cell LineReference
Compound 159a --Fused ring systemNot specified15.43MGC-803[15]
Compound 11a PhenylaminoVariedVariedNot specifiedMicromolar rangeHeLa, MCF7, SKOV3, SKMEL28[16]
AT7519 derivative HVaried4-benzoylaminophenylCDK2Varies-[17]
Compound 9c PhenylPhenyl4-chlorophenylJNK-1< 10-[11]

Key SAR Insights:

  • N1-Aryl Substitution: The presence of a substituted phenyl ring at the N1 position of the pyrazole is a common feature in many kinase inhibitors.[11][17]

  • C3 and C5 Substitutions: Modifications at these positions can significantly impact potency and selectivity. For instance, in JNK-1 inhibitors, a phenyl group at C3 was found to be favorable.[11]

  • Amide N-substituent: The substituent on the amide nitrogen plays a crucial role in interacting with the kinase active site. A variety of aromatic and heteroaromatic groups have been successfully employed.[11][17]

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[18]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Stock solutions of test compounds in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete medium from the stock solutions.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value (the concentration that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the logarithm of the compound concentration and performing a non-linear regression analysis.

Pyrazole Carboxamides as Neuromodulators: Targeting the Cannabinoid Receptor 1

Pyrazole carboxamides have also been extensively studied as antagonists of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor involved in a wide range of physiological processes.[11][18] CB1 antagonists have been investigated for the treatment of obesity and related metabolic disorders.[18]

Mechanism of Action: CB1 Receptor Antagonism

The CB1 receptor is primarily coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and modulation of ion channels.[15][19] Pyrazole carboxamide antagonists bind to the CB1 receptor and block the binding of endogenous cannabinoids, thereby preventing receptor activation.[18]

CB1_Pathway cluster_0 CB1 Receptor Signaling Endocannabinoid Endocannabinoid CB1_Receptor CB1 Receptor Endocannabinoid->CB1_Receptor Activation G_Protein G Protein (Gi/o) CB1_Receptor->G_Protein Coupling Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Production Cellular_Response Cellular Response cAMP->Cellular_Response Downstream Effects Pyrazole_Carboxamide Pyrazole Carboxamide Antagonist Pyrazole_Carboxamide->CB1_Receptor Blockade

Caption: Antagonism of the Cannabinoid Receptor 1 (CB1) signaling pathway by pyrazole carboxamides.

Comparative SAR of CB1 Antagonists

The following table highlights key structural features and their impact on the CB1 receptor antagonistic activity of pyrazole carboxamides.

CompoundR1 (Pyrazole N1)R3 (Pyrazole C3)R5 (Pyrazole C5)CB1 Antagonistic ActivityReference
SR141716A (Rimonabant) 2,4-dichlorophenylN-piperidinylcarboxamide4-chlorophenylPotent[18]
Analog 2,4-dichlorophenylN-piperidinylcarboxamide4-iodophenylMore Potent[18]

Key SAR Insights:

  • Pyrazole N1 Position: A 2,4-dichlorophenyl substituent at the N1 position is crucial for high CB1 antagonistic activity.[18]

  • Pyrazole C3 Position: A carboxamide group at the C3 position is a key pharmacophoric feature. The nature of the amide substituent can be varied, with a piperidinyl group being well-tolerated.[18]

  • Pyrazole C5 Position: A para-substituted phenyl ring at the C5 position is required for potent activity. Halogen substitutions, such as chloro or iodo, are beneficial.[18]

Conclusion

The pyrazole carboxamide scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents and agrochemicals. A thorough understanding of the structure-activity relationships is paramount for the rational design of new compounds with improved potency, selectivity, and safety profiles. This guide has provided a comparative overview of the SAR of pyrazole carboxamides in different biological contexts, supported by experimental data and detailed protocols. By leveraging these insights and methodologies, researchers can accelerate the discovery and development of the next generation of pyrazole carboxamide-based innovations.

References

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors. (2021). PubMed. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl- N -benzyl Carboxamide, α-Chloromethyl- N -benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • JNK Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 19, 2026, from [Link]

  • Aurora kinase signaling in cancer: from molecular perception to targeted therapies. (2023). PMC. Retrieved January 19, 2026, from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2023). PMC. Retrieved January 19, 2026, from [Link]

  • Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents. (n.d.). Europe PMC. Retrieved January 19, 2026, from [Link]

  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. (2020). PubMed. Retrieved January 19, 2026, from [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Aurora Kinase Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 19, 2026, from [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2018). PMC. Retrieved January 19, 2026, from [Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). PubMed. Retrieved January 19, 2026, from [Link]

  • c-Jun N-terminal kinases. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. (2021). PubMed. Retrieved January 19, 2026, from [Link]

  • Full article: Aurora Kinase A: Integrating Insights into Cancer, Inflammation, and Infectious Diseases. (n.d.). Taylor & Francis. Retrieved January 19, 2026, from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). PubMed. Retrieved January 19, 2026, from [Link]

  • QSAR studies on pyrazole-3-carboxamide derivatives as CDK2 inhibitors. (2022). AWS. Retrieved January 19, 2026, from [Link]

  • Signal transduction of the CB1 cannabinoid receptor. (2005). Journal of Molecular Endocrinology. Retrieved January 19, 2026, from [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid and Celecoxib

For Researchers, Scientists, and Drug Development Professionals In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategy. Th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategy. This guide provides an in-depth comparison between the well-established COX-2 inhibitor, Celecoxib, and a structurally related but less characterized compound, 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid. While Celecoxib's efficacy is extensively documented, this guide frames the analysis of 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid as a prospective evaluation based on established structure-activity relationships (SAR), offering a framework for its experimental validation.

Section 1: The Rationale for COX-2 Selectivity

Inflammation is a complex biological response mediated by signaling molecules, including prostaglandins.[1] The synthesis of prostaglandins from arachidonic acid is catalyzed by two key cyclooxygenase (COX) isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a "housekeeping" role in physiological processes like protecting the gastrointestinal lining.[2] In contrast, COX-2 is an inducible enzyme, upregulated at sites of inflammation, making it a prime target for anti-inflammatory drugs.[1]

Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen non-selectively inhibit both isoforms, which can lead to gastrointestinal side effects.[1] The development of selective COX-2 inhibitors, or "coxibs," aimed to provide potent anti-inflammatory effects with a reduced risk of such complications.[1][2]

phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgh2_1 Prostaglandin H2 cox1->pgh2_1 pgh2_2 Prostaglandin H2 cox2->pgh2_2 phys_prostaglandins Physiological Prostaglandins (e.g., GI protection, platelet function) pgh2_1->phys_prostaglandins infl_prostaglandins Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) pgh2_2->infl_prostaglandins celecoxib Celecoxib celecoxib->cox2 Selective Inhibition nsaids Non-selective NSAIDs nsaids->cox1 Inhibition nsaids->cox2 Inhibition

Caption: The Arachidonic Acid Cascade and Sites of NSAID Action.

Section 2: Profile of Celecoxib - The Established Benchmark

Celecoxib is a diaryl-substituted pyrazole that functions as a potent and selective COX-2 inhibitor.[1] Its chemical structure features a sulfonamide side chain that binds to a hydrophilic region near the active site of the COX-2 enzyme, a feature that contributes to its selectivity.[1] This selective inhibition blocks the production of pro-inflammatory prostaglandins, thereby exerting analgesic and anti-inflammatory effects.[1]

In Vitro Efficacy of Celecoxib

The potency and selectivity of an inhibitor are quantified by its half-maximal inhibitory concentration (IC50) against each enzyme isoform. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.

Assay TypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Human Peripheral Monocytes826.812
Human Whole Blood Assay-0.53-
Sf9 Cells-0.04-
Ovine Colorimetric Assay13.020.4926.57

Note: IC50 values can vary significantly based on the assay system used (e.g., whole blood vs. recombinant enzymes).

In Vivo & Clinical Efficacy

Celecoxib has demonstrated significant anti-inflammatory and analgesic efficacy in a wide range of preclinical and clinical settings. In the carrageenan-induced rat paw edema model, a standard for assessing acute inflammation, celecoxib effectively reduces swelling and inflammatory biomarkers.[3][4][5] Clinical trials have established its efficacy in treating pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and acute pain, often comparable to non-selective NSAIDs like ibuprofen but with a more favorable gastrointestinal safety profile.[3][5]

Section 3: Prospective Analysis of 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Structural Features:

  • Pyrazole Core: The presence of the 1H-pyrazole ring is a key structural feature shared with celecoxib and other pyrazole-based anti-inflammatory agents.[1][6] This scaffold is known to be crucial for binding to the COX active site.

  • 1-Aryl Substituent: The compound has a 2-methoxyphenyl group at the N1 position of the pyrazole. In the highly potent diarylpyrazole class of inhibitors (which includes celecoxib), a para-substituted phenyl ring at this position is critical.[7] Specifically, a 4-(methylsulfonyl)phenyl or 4-sulfamoylphenyl group is considered essential for high-potency, selective COX-2 inhibition, as it interacts with a key side pocket in the enzyme.[7][8] The 2-methoxyphenyl group in the compound of interest lacks this critical sulfonyl-containing pharmacophore, suggesting it may have a significantly different and likely lower potency and selectivity profile compared to celecoxib.

  • 4-Carboxylic Acid Group: The carboxylic acid moiety is a common feature in many traditional NSAIDs and is often involved in binding to the active site of COX enzymes. Several pyrazole carboxylic acid derivatives have been synthesized and shown to possess anti-inflammatory activity.[9][10]

Hypothesized Efficacy: Based on SAR, while the pyrazole core suggests potential for anti-inflammatory activity, the absence of the key 4-sulfamoylphenyl group at the N1 position makes it unlikely that 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid would exhibit the high potency and selectivity for COX-2 that characterizes celecoxib.[7] Experimental validation is essential to determine its actual inhibitory profile.

Section 4: A Framework for Comparative Efficacy Evaluation

To empirically determine the efficacy of 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid relative to celecoxib, a systematic experimental approach is required. The following protocols outline standard, self-validating methodologies for this purpose.

Protocol 1: In Vitro COX Inhibition Assay

This protocol determines the IC50 values of the test compound for COX-1 and COX-2, allowing for a direct comparison of potency and selectivity with celecoxib.

start Start: Prepare Reagents prep_enzyme Prepare Recombinant COX-1 and COX-2 Enzyme Solutions start->prep_enzyme prep_compound Prepare Serial Dilutions of Test Compound & Celecoxib start->prep_compound incubation Pre-incubate Enzyme with Inhibitor (or Vehicle) for 10 min at 37°C prep_enzyme->incubation prep_compound->incubation add_substrate Initiate Reaction by Adding Arachidonic Acid incubation->add_substrate reaction Incubate for 2 min at 37°C add_substrate->reaction stop_reaction Stop Reaction (e.g., with Stannous Chloride) reaction->stop_reaction quantify Quantify Prostaglandin Product (e.g., PGF2α via ELISA) stop_reaction->quantify calculate Calculate % Inhibition vs. Vehicle Control quantify->calculate plot Plot Dose-Response Curve and Determine IC50 calculate->plot end End: Compare IC50 Values and Selectivity Index plot->end

Caption: Workflow for an In Vitro COX Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, solutions of recombinant human COX-1 and COX-2, arachidonic acid (substrate), and a detection reagent. Commercially available kits (e.g., from Cayman Chemical) are often used.

  • Compound Dilution: Prepare a series of dilutions of the test compound and celecoxib (as a positive control) in a suitable solvent like DMSO.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme solution (either COX-1 or COX-2) to wells containing either the test compound dilutions or vehicle (for 100% activity control). Incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Add the arachidonic acid substrate to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate for a short, precise time (e.g., 2 minutes) at 37°C.

  • Reaction Termination: Stop the reaction. In assays measuring prostaglandin H2 (PGH2), this is often done by adding stannous chloride to reduce PGH2 to the more stable prostaglandin F2α (PGF2α).

  • Quantification: Measure the amount of prostaglandin produced using an appropriate method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value. The selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2).

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

This widely accepted model assesses the acute anti-inflammatory activity of a compound in vivo.[11][12][13]

start Start: Acclimatize Rats grouping Randomize Animals into Groups (Vehicle, Celecoxib, Test Compound) start->grouping baseline Measure Baseline Paw Volume (t=0) using a Plethysmometer grouping->baseline dosing Administer Compound/Vehicle (e.g., Orally or IP) baseline->dosing induction 30-60 min post-dosing: Induce Inflammation via Subplantar Injection of 1% Carrageenan dosing->induction measure_edema Measure Paw Volume at Hourly Intervals for 4-6 hours induction->measure_edema calculate Calculate Paw Volume Increase and % Inhibition of Edema measure_edema->calculate end End: Compare Efficacy of Test Compound vs. Celecoxib calculate->end

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Step-by-Step Methodology:

  • Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (150-200g). Allow them to acclimatize to laboratory conditions for at least one week.

  • Grouping and Fasting: Randomly assign animals to control (vehicle), positive control (celecoxib, e.g., 30 mg/kg), and test compound groups (at various doses). Fast animals overnight before the experiment but allow free access to water.

  • Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (t=0).

  • Compound Administration: Administer the vehicle, celecoxib, or test compound via the desired route (e.g., oral gavage or intraperitoneal injection).

  • Induction of Edema: Approximately 30-60 minutes after compound administration, inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[14]

  • Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[14]

  • Data Analysis:

    • Calculate the increase in paw volume at each time point by subtracting the baseline volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

    • Compare the dose-dependent effects of the test compound to that of celecoxib.

Conclusion

Celecoxib is a well-characterized, potent, and selective COX-2 inhibitor with proven efficacy. Its mechanism and performance serve as a critical benchmark for the development of new anti-inflammatory agents. In contrast, 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid remains a compound of theoretical interest. While its pyrazole scaffold is a feature of many anti-inflammatory drugs, its other structural elements, particularly the lack of a sulfonyl-containing group at the N1-phenyl position, suggest it may not possess the same high degree of COX-2 selectivity and potency as celecoxib.[7]

This guide provides the scientific rationale and detailed experimental frameworks necessary for researchers to move from structural hypothesis to empirical data. The described in vitro and in vivo protocols will enable a direct and robust comparison, ultimately determining the true therapeutic potential of 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid in the field of inflammation research.

References

  • Hosseinzadeh, A., & Ostad, S. N. (2016). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian Journal of Medical Sciences, 41(5), 398–406. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Alam, M., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(11), 1432. [Link]

  • Inam, M., & Bhat, M. A. (2019). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. International Journal of Research in Pharmaceutical Sciences, 10(4), 3467-3474. [Link]

  • Hosseinzadeh, A., & Ostad, S. N. (2016). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. ResearchGate. [Link]

  • Kumar, A., et al. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(6), 1335-1339. [Link]

  • Geronikaki, A., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(9), 1241. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Ghasemzadeh, I., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. International Immunopharmacology, 18(2), 299-305. [Link]

  • Smith, C. J., et al. (1998). Pharmacological analysis of cyclooxygenase-1 in inflammation. ResearchGate. [Link]

  • Georgiev, G. P., et al. (2012). Rat paw oedema modeling and NSAIDs: Timing of effects. Trakia Journal of Sciences, 10(1), 1-6. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 174-184. [Link]

  • Ullah, H., et al. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in Pharmacology, 10, 239. [Link]

  • Hu, D., et al. (2018). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Molecules, 23(11), 2959. [Link]

  • Bawa, S., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3637-3653. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 3(10), 1279-1299. [Link]

  • Lisurek, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 290-303. [Link]

  • Bawa, S., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Monash University. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683. [Link]

  • Urbonaite, V., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1388. [Link]

  • Al-Warhi, T., et al. (2023). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, an. An-Najah Staff. [Link]

  • Jain, A., et al. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. International Journal of Drug Development and Research, 3(2), 269-277. [Link]

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceuticals, 18(3), 335. [Link]

  • El-Sayed, M. A., et al. (2013). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. European Journal of Pharmacology, 718(1-3), 169-176. [Link]

Sources

Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint in Solution

An Orthogonal Approach to the Spectroscopic Confirmation of Pyrazole Derivative Structures For Researchers, Scientists, and Drug Development Professionals The definitive structural elucidation of pyrazole derivatives is...

Author: BenchChem Technical Support Team. Date: January 2026

An Orthogonal Approach to the Spectroscopic Confirmation of Pyrazole Derivative Structures

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of pyrazole derivatives is a critical step in chemical research and drug development, ensuring the precise architecture of these pharmaceutically significant scaffolds.[1] Pyrazole-based compounds are cornerstones in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] An unambiguous understanding of their three-dimensional structure is paramount for establishing structure-activity relationships (SAR) and for the rational design of next-generation therapeutics.[2]

A multi-faceted, orthogonal approach employing a suite of analytical techniques is essential for robust and comprehensive structural verification. This guide provides a comparative overview of four indispensable techniques for the structural confirmation of pyrazole derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography. Each method offers unique and complementary information, and their strategic application in concert minimizes the risk of misinterpretation.[1]

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the molecular framework, including the connectivity and chemical environment of every carbon and hydrogen atom.[1] For pyrazole derivatives, NMR is the method of choice to establish the structure, particularly for distinguishing between isomers and understanding dynamic processes like tautomerism.[4]

A significant challenge in characterizing N-unsubstituted pyrazoles is annular tautomerism, where the proton on the nitrogen rapidly exchanges between the N1 and N2 positions.[5] This exchange, if fast on the NMR timescale, can lead to averaged signals for the C3 and C5 carbons and their attached protons, complicating definitive assignment.[5][6] As we will explore, techniques like 2D NMR and low-temperature experiments are invaluable for resolving these ambiguities.[5][7]

Data Presentation: Representative NMR Chemical Shifts

The chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the nature and position of substituents. The following table provides typical chemical shift ranges for reference.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ) for Representative Pyrazole Derivatives.

Compound/Substituent H-3 H-4 H-5 C-3 C-4 C-5 Other Key Signals Reference
3,5-Dimethylpyrazole - 5.83 (s) - 148.0 105.5 148.0 2.25 (s, 6H, 2xCH₃) [8]
4-Iodo-1H-pyrazole 7.6 (s) - 7.6 (s) 139.0 58.0 139.0 - [1]
1-Phenyl-3-methyl-5-aminopyrazole - 5.60 (s) - 152.1 93.2 142.5 7.20-7.50 (m, Ar-H), 3.80 (br s, NH₂) [8]
4-Nitro-1-phenylpyrazole 8.05 (s) - 8.50 (s) 141.2 128.9 130.8 7.50-7.80 (m, Ar-H) [8]

Note: Chemical shifts are highly dependent on the solvent and substituents.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[8] The choice of solvent is critical; aprotic, non-polar solvents may slow proton exchange, aiding in the observation of distinct tautomers.[5]

  • Data Acquisition (¹H NMR) : Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[1]

  • Data Acquisition (¹³C NMR) : Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-240 ppm) and a longer relaxation delay are necessary to ensure full relaxation of all carbon nuclei.[1]

  • Data Acquisition (2D NMR) : Utilize standard pulse programs for experiments like COSY, HSQC, and HMBC. These are invaluable for establishing proton-proton and proton-carbon correlations.[5] The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly powerful for assigning quaternary carbons and piecing together the molecular skeleton by observing correlations between protons and carbons that are two or three bonds away.[5][9]

  • Data Processing : Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.[1]

Workflow for Signal Assignment

The following workflow illustrates a logical approach to assigning the signals of a substituted pyrazole using a combination of 1D and 2D NMR experiments.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis & Assignment A Acquire ¹H NMR E Correlate directly bonded ¹H and ¹³C via HSQC A->E F Identify ¹H-¹H spin systems (e.g., substituents) via COSY (optional) A->F B Acquire ¹³C NMR B->E C Acquire HSQC C->E D Acquire HMBC G Establish long-range (2-3 bond) ¹H-¹³C correlations via HMBC D->G E->G F->G H Use HMBC to link fragments (e.g., H4 to C3/C5) G->H I Final Structure Confirmation H->I

Caption: Workflow for pyrazole signal assignment using NMR.

X-ray Crystallography: The Unambiguous Solid-State Structure

Single-crystal X-ray crystallography is the gold standard for molecular structure determination.[10] It provides an unequivocal three-dimensional map of atomic positions in the solid state, yielding precise data on bond lengths, bond angles, and intermolecular interactions.[2][11] For pyrazole derivatives, this technique is definitive in resolving ambiguities arising from isomerism or tautomerism, as the molecule is typically locked into a single conformation in the crystal lattice.[2][4]

The primary limitation, however, is the absolute requirement for a single, high-quality crystal, which can often be the rate-limiting step in the analysis.[10]

Data Presentation: Representative Crystallographic Data

The solid-state packing and molecular conformation are influenced by the substituents on the pyrazole ring.

Table 2: Example Crystallographic Data for Pyrazole Derivatives.

Compound Crystal System Space Group Cell Parameters Reference
4-Iodo-1H-pyrazole Monoclinic P2₁/c a = 8.134 Å, b = 5.617 Å, c = 11.838 Å, β = 108.82° [1]
3-(...)-1-(...)-5-(...)-4,5-dihydro-1H-pyrazole Triclinic P-1 a = 9.940 Å, b = 10.198 Å, c = 11.727 Å, α = 71.18°, β = 80.11°, γ = 68.31° [1]

| Compound 5a (pyrazole derivative) | Monoclinic | P2₁/n | - |[11] |

Experimental Protocol: X-ray Crystallography
  • Crystal Selection and Mounting : A suitable single crystal, free of cracks and defects, is selected under a polarizing microscope and mounted on a goniometer head.[2]

  • Data Collection : The mounted crystal is placed in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer as the crystal is rotated through a series of angles.[2]

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined (structure solution) and then optimized (refinement) to best fit the experimental data.[10]

  • Data Analysis and Visualization : The final refined structure provides a precise 3D model of the molecule, which is analyzed to understand its conformation and interactions within the crystal lattice.[2]

Workflow for X-ray Crystallography

G A Synthesize & Purify Pyrazole Derivative B Grow Single Crystals (Rate-limiting step) A->B C Select & Mount Suitable Crystal B->C D Collect Diffraction Data (Diffractometer) C->D E Process Data (Unit Cell, Space Group) D->E F Solve Structure (Determine Atomic Positions) E->F G Refine Structure (Optimize Model) F->G H Analyze & Validate Final 3D Structure G->H

Caption: Experimental workflow for single-crystal X-ray analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a vital tool that provides two key pieces of information: the molecular weight and, by extension, the elemental composition of the molecule, and structural insights gleaned from its fragmentation patterns.[1] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, providing strong evidence for a successful synthesis. The fragmentation analysis helps to confirm the presence of the pyrazole core and its substituents.

Data Presentation: Common Fragmentation Pathways

The fragmentation of pyrazole derivatives upon electron impact often involves characteristic cleavage of the heterocyclic ring.

Table 3: Common Fragmentation Processes in Pyrazole Derivatives.

Process Description Reference
Acrylonitrile Expulsion A primary fragmentation of the pyrazolo[1,5-a]pyrimidine core involves the loss of an acrylonitrile molecule or its derivative from the pyrimidine ring. [12]
CH₂CN Radical Loss A less common fragmentation pathway involves the scission of the pyrazole ring itself, leading to the loss of a CH₂CN radical. [12]

| Ring Cleavage | For simple pyrazolines, ring cleavage can lead to the formation of characteristic pyrazoline ions and other fragment ions depending on the substituents. |[13] |

Experimental Protocol: Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample (typically in methanol or acetonitrile) for techniques like Electrospray Ionization (ESI) or introduce a small amount of solid/liquid sample directly for Electron Impact (EI).

  • Data Acquisition : The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peak ([M]⁺ or [M+H]⁺). The isotopic pattern is checked to be consistent with the proposed formula. Fragmentation peaks are then analyzed to deduce structural motifs.

Illustrative Fragmentation Pathway

G Mol [Pyrazole-R]⁺˙ Molecular Ion Frag1 [Fragment A]⁺ Mol->Frag1 Loss of Substituent Frag2 [Fragment B]⁺ Mol->Frag2 Ring Cleavage Frag2->Frag1 Further Fragmentation Loss1 - R• Loss2 - N₂ Loss3 - HCN

Caption: A generalized fragmentation scheme for a pyrazole derivative.

Infrared (IR) Spectroscopy: A Quick Functional Group Check

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and straightforward technique used to identify the presence of specific functional groups within a molecule.[1] While it does not provide the detailed skeletal information of NMR, it is an excellent first-pass technique to confirm the successful incorporation or modification of functional groups during a synthesis. For pyrazoles, it can quickly verify the presence of N-H bonds (in N-unsubstituted pyrazoles), C=N bonds within the ring, and other functional groups on substituents (e.g., C=O, NO₂, etc.).[3][8]

Data Presentation: Characteristic IR Absorption Bands

Table 4: Characteristic IR Frequencies for Pyrazole Derivatives.

Functional Group Vibration Typical Frequency (cm⁻¹) Reference
N-H Stretch (H-bonded) 3100 - 3300 [3]
C-H Aromatic Stretch 3000 - 3100 [8]
C=N Ring Stretch 1590 - 1610 [3]
C=C Ring Stretch 1450 - 1550 [8]

| C=O | Carbonyl Stretch | 1650 - 1750 (substituent dependent) |[14] |

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (ATR) : Place a small amount of the solid or liquid pyrazole sample directly onto the Attenuated Total Reflectance (ATR) crystal. This is the most common and convenient method.[8]

  • Sample Preparation (KBr Pellet) : Alternatively, grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.[8]

  • Data Acquisition : Place the sample in the spectrometer and acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Analysis : Analyze the positions and intensities of the absorption bands in the spectrum and correlate them to known functional group frequencies.[15]

Comparative Summary

The true power in structural elucidation comes from the synergistic use of these orthogonal techniques. An initial IR spectrum can confirm functional groups, MS can verify the mass and formula, NMR can piece together the molecular skeleton in solution, and X-ray crystallography can provide the ultimate, unambiguous 3D structure in the solid state.

Table 5: Comparison of Spectroscopic Techniques for Pyrazole Structure Confirmation.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed C-H framework, atom connectivity, stereochemistry, solution dynamics (e.g., tautomerism). Provides the most comprehensive structural data in solution. Can be complex to interpret, sensitive to sample purity, may show averaged signals for dynamic processes.
X-ray Crystallography Unambiguous 3D atomic arrangement, bond lengths/angles, absolute configuration, solid-state packing. Considered the "gold standard" for definitive structure proof. Requires a high-quality single crystal, which can be difficult or impossible to obtain; structure is in the solid state.
Mass Spectrometry Molecular weight, elemental formula (HRMS), structural clues from fragmentation. High sensitivity, requires very small sample amount, confirms molecular formula. Provides limited connectivity information, fragmentation can be complex, isomers may not be distinguishable.

| IR Spectroscopy | Presence/absence of specific functional groups (N-H, C=O, C=N, etc.). | Fast, simple, inexpensive, good for monitoring reactions. | Provides no information on the overall molecular skeleton or connectivity. |

By judiciously applying this suite of powerful analytical tools, researchers can confidently and accurately confirm the structures of novel pyrazole derivatives, paving the way for further investigation into their chemical and biological properties.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]

  • Wright, W. B. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 1243-1246. [Link]

  • Elguero, J., & Yranzo, G. I. (2010). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 15(12), 8897-8945. [Link]

  • S, S., & V, N. (2020). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 44(28), 12041-12052. [Link]

  • Zdanovskaia, M. A., et al. (2022). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A, 126(44), 8265–8277. [Link]

  • Zdanovskaia, M. A., et al. (2022). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. National Institutes of Health. [Link]

  • Kumar, R., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Journal of Biomolecular Structure and Dynamics, 40(21), 10839-10857. [Link]

  • Silva, A. M. S., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(23), 5566. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2. ResearchGate. [Link]

  • Abood, N. A., & Al-Bayati, R. H. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • Patel, N. B., & Agravat, S. N. (2011). Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. Connect Journals. [Link]

  • Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current protocols in toxicology, Chapter 7, Unit7.3. [Link]

  • Madalambika, T.N., et al. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 143497. [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. ResearchGate. [Link]

  • Bernard, M. K. (2006). Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. Molbank. [Link]

  • Sonda, S., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry, 14(4), 715-726. [Link]

  • Saad, E. F., et al. (1998). Mass Spectrometric Study of Some Pyrazoline Derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 2-Methoxyphenyl vs. 4-Methoxyphenyl Pyrazole Derivatives

Introduction: The Pyrazole Scaffold and the Subtle Influence of Isomeric Substitution The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Subtle Influence of Isomeric Substitution

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Derivatives of this five-membered heterocycle exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[4][5][6] This versatility stems from the pyrazole core's unique electronic properties and its capacity for substitution at multiple positions, allowing for fine-tuning of its biological profile.

A frequent and impactful modification is the introduction of a methoxyphenyl group. However, the seemingly minor shift of the methoxy (-OCH₃) substituent from the para (4-) to the ortho (2-) position on the phenyl ring can profoundly alter the molecule's interaction with biological targets. This guide provides an in-depth, objective comparison of the biological activities of 2-methoxyphenyl and 4-methoxyphenyl pyrazole derivatives, supported by experimental data, to elucidate the critical structure-activity relationships (SAR) governed by this isomeric change. We will explore the causality behind experimental findings and provide validated protocols for researchers in the field of drug development.

Synthetic Strategies: Accessing the Core Scaffolds

The most prevalent and versatile method for synthesizing the target pyrazole scaffolds involves the cyclization of an α,β-unsaturated ketone (a chalcone) with a hydrazine derivative. This approach allows for significant diversity in the final product by varying the substituents on both the chalcone and the hydrazine.

The general synthesis pathway begins with a Claisen-Schmidt condensation between an appropriate acetophenone and a methoxy-substituted benzaldehyde to form the chalcone intermediate. Subsequent reaction with hydrazine hydrate or a substituted hydrazine yields the final pyrazoline, which can be oxidized to the corresponding pyrazole.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Final Product A Methoxyphenyl Acetophenone C Chalcone (α,β-unsaturated ketone) A->C Base (e.g., NaOH) Claisen-Schmidt Condensation B Aryl Aldehyde B->C E Methoxyphenyl Pyrazole Derivative C->E Cyclization D Hydrazine Hydrate (or substituted hydrazine) D->E

Caption: General synthetic route to methoxyphenyl pyrazoles.

Experimental Protocol: Representative Synthesis of a 4-Methoxyphenyl Pyrazole

This protocol describes the synthesis of a 1,3,5-trisubstituted pyrazoline, a common precursor to pyrazoles.

Step 1: Synthesis of Chalcone Intermediate

  • Dissolve 4-methoxyacetophenone (10 mmol) and an appropriate aryl aldehyde (10 mmol) in ethanol (30 mL).

  • Add a 40% aqueous solution of sodium hydroxide (5 mL) dropwise while stirring the mixture in an ice bath.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Pour the mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure chalcone.

Step 2: Cyclization to Pyrazoline

  • Reflux a mixture of the synthesized chalcone (5 mmol) and hydrazine hydrate (10 mmol) in glacial acetic acid (20 mL) for 8-10 hours.[7]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting solid, wash with water to remove excess acid, and dry.

  • Purify the product by recrystallization from a suitable solvent like ethanol or methanol.

Comparative Analysis of Biological Activities

The position of the methoxy group dictates the electronic distribution and steric profile of the phenyl ring, which in turn influences binding affinity to various biological targets.

Anticancer Activity

Both 2- and 4-methoxyphenyl pyrazole derivatives have demonstrated significant potential as anticancer agents, though their potency can vary depending on the cancer cell line and the specific molecular structure.

  • 4-Methoxyphenyl Pyrazoles: This class has been extensively studied and often exhibits potent cytotoxicity. For instance, a derivative, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole, was found to be more active than the standard drug Paclitaxel against triple-negative breast cancer cells (MDA-MB-468), with an IC₅₀ value of 6.45 µM after 48 hours.[8] The mechanism of action for these compounds often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase-3.[8] Other studies report promising activity of 4-methoxyphenyl pyrazol-3-one derivatives against colon (HCT-116) and prostate (PC-3) cancer cells.[7]

  • 2-Methoxyphenyl Pyrazoles: Pyrazoles with a 2-methoxyphenyl group have also shown encouraging anticancer properties. A study highlighted a 2-methoxyphenyl pyrazole derivative that demonstrated significant growth inhibition of breast cancer cell lines MDAMB-231 (59% at 10 µM) and MCF-7 (48% at 10 µM).[9] The proposed mechanism involves the inhibition of SIRT1, a class III histone deacetylase implicated in cancer progression, with an IC₅₀ value of approximately 6.21 µM.[9] Molecular docking studies suggest that the ortho-methoxy group participates in crucial hydrogen bonding within the catalytic domain of SIRT1.[9]

G cluster_compound Pyrazole Derivative cluster_pathway Apoptotic Pathway cluster_outcome Outcome A 4-Methoxyphenyl Pyrazole B Increased ROS Generation A->B Induces C Caspase-3 Activation B->C Leads to D Apoptosis C->D Triggers E Cancer Cell Death D->E

Caption: Apoptosis induction by a 4-methoxyphenyl pyrazole derivative.[8]

Quantitative Comparison of Anticancer Activity

Compound ClassCancer Cell LineMetricValueReference
2-Methoxyphenyl Pyrazole MDAMB-231 (Breast)% Inhibition @ 10 µM59%
MCF-7 (Breast)% Inhibition @ 10 µM48%[9]
SIRT1 EnzymeIC₅₀~6.21 µM[9]
4-Methoxyphenyl Pyrazole MDA-MB-468 (Breast)IC₅₀ (48h)6.45 µM[8]
HCT-116 (Colon)Good Activity-
PC-3 (Prostate)Good Activity-[7]
Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory effects, famously exemplified by the selective COX-2 inhibitor Celecoxib.[10] The position of the methoxy group plays a significant role in modulating this activity.

  • Structure-Activity Relationship: Studies have shown that an electron-donating group, such as a methoxy group, at the para-position (4-position) of the phenyl ring generally enhances anti-inflammatory activity.[10][11] This is attributed to favorable electronic effects that can improve the molecule's interaction with the active site of the COX-2 enzyme. For example, the cyclization of a chalcone bearing a 4-methoxyphenyl group led to compounds with increased anti-inflammatory activity, with one derivative showing superior edema inhibition (89.57%) compared to standard drugs like indomethacin and celecoxib.[11]

  • Mechanism of Action: The primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is overexpressed at sites of inflammation and catalyzes the production of prostaglandins.[12] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects.

G cluster_stimulus Inflammatory Stimulus cluster_pathway Arachidonic Acid Pathway cluster_inhibitor Inhibition cluster_outcome Outcome A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C Prostaglandins B->C COX-2 Enzyme E Inflammation & Pain C->E Mediates D Methoxyphenyl Pyrazole (e.g., 4-methoxy) D->B Inhibits

Caption: Mechanism of COX-2 inhibition by methoxyphenyl pyrazoles.

Antimicrobial Activity

The pyrazole scaffold is also a promising framework for the development of new antimicrobial agents to combat resistant bacterial and fungal strains.[13]

  • Comparative Efficacy: Research suggests that the presence of a 4-methoxyphenyl substituent can enhance antibacterial activity.[14] In a study of pyrazoline derivatives, compounds with an -OCH₃ group at the para-position of the phenyl ring at the C-3 position of the pyrazoline scaffold showed improved antibacterial potency.[14] Another study on 2-(5-(4-(allyloxy)-3-methoxyphenyl)-1H-pyrazol-3-yl)phenols reported that several synthesized compounds showed significant antibacterial and antifungal activity. While this study focused on a 3,4-disubstituted pattern, it underscores the importance of methoxy groups in this context.

Quantitative Comparison of Antimicrobial Activity (MIC)

Compound ClassOrganismMIC (µg/mL)Reference
Pyrazoline Derivatives E. faecalis32[14]
B. subtilis64[14]
C. albicans64[14]

Note: Data directly comparing 2- vs. 4-methoxy isomers in the same antimicrobial study is limited in the provided search results. The trend suggests the 4-position is often favorable.

Structure-Activity Relationship (SAR) Summary

The collective data points to clear SAR trends that differentiate the 2- and 4-methoxyphenyl pyrazole isomers.

  • Electronic Effects: The methoxy group is electron-donating through resonance. When placed at the para-position (4-position) , this effect is maximized, increasing the electron density of the entire phenyl ring system. This can enhance π-π stacking and other non-covalent interactions with biological targets, often leading to higher potency in broad-spectrum activities like anti-inflammatory (COX-2) and general anticancer cytotoxicity.[11]

  • Steric and Positional Effects: The ortho-position (2-position) places the methoxy group adjacent to the point of attachment to the pyrazole core. This can introduce steric hindrance, potentially preventing an optimal fit in some enzyme active sites. However, its proximity allows it to act as a hydrogen bond acceptor for specific interactions with nearby amino acid residues, as seen in the case of SIRT1 inhibition.[9] This suggests that 2-methoxyphenyl pyrazoles may be better suited for developing highly selective agents for specific targets where this unique interaction is favorable.

G SAR SAR Summary 4-Methoxyphenyl Pyrazole 2-Methoxyphenyl Pyrazole Potency General Potency Often Higher Target-Dependent SAR:f1->Potency:f1 SAR:f2->Potency:f2 Mechanism Key Interaction Favorable Electronics (π-π stacking) Specific H-Bonding SAR:f1->Mechanism:f1 SAR:f2->Mechanism:f2 Selectivity Selectivity Profile Broad-Spectrum Potentially Higher for Specific Targets SAR:f1->Selectivity:f1 SAR:f2->Selectivity:f2

Caption: Key SAR differences between positional isomers.

Mandatory Experimental Protocols

For the validation and comparison of biological activities, standardized assays are crucial.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (2- and 4-methoxyphenyl pyrazoles) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.[15]

  • Animal Acclimatization: Use Wistar rats or Swiss albino mice, acclimatized for at least one week.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose (e.g., 10 mg/kg). A control group receives the vehicle, and a positive control group receives a standard drug like Indomethacin.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Calculation: Calculate the percentage of inhibition of edema for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Conclusion and Future Outlook

The substitution pattern of the methoxyphenyl ring on a pyrazole core is a critical determinant of biological activity. While 4-methoxyphenyl pyrazoles often demonstrate superior potency across a broad range of anticancer and anti-inflammatory assays due to favorable electronic properties, 2-methoxyphenyl pyrazoles present unique opportunities for designing highly selective agents by leveraging specific, sterically-defined interactions like hydrogen bonding.

The choice between a 2- or 4-methoxyphenyl substituent is therefore not a matter of universal superiority but a strategic decision based on the therapeutic target and desired pharmacological profile. Future research should focus on direct, head-to-head comparisons of purified isomeric pairs in a wider array of biological assays. Furthermore, exploring di- and tri-methoxyphenyl substitutions could uncover novel compounds with even greater potency and selectivity, continuing the legacy of the pyrazole scaffold as a truly privileged structure in the quest for new medicines.

References

  • In Silico and Biological Evaluation of N‐(2‐methoxyphenyl) Substituted Pyrazoles Accessed via a Sonochemical Method. (2021). ResearchGate. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. National Institutes of Health (NIH). [Link]

  • Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. (2014). ResearchGate. [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Institutes of Health (NIH). [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Publishing. [Link]

  • Synthesis and antimicrobial screening of novel 2-(5-(4-(allyloxy)- 3-methoxyphenyl)-1H-pyrazol-3. (2012). ResearchGate. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). National Institutes of Health (NIH). [Link]

  • Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. (2010). PubMed. [Link]

  • (PDF) Synthesis, anti-inflammatory and neuroprotective activity of pyrazole and pyrazolo[3,4-d]pyridazine bearing 3,4,5-trimethoxyphenyl. ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers Media S.A.. [Link]

  • Scheme of synthesis of pyrazoles: 1-(3, 4, 5-trimethoxyphenyl)-3-(2, 4-dimethoxy phenyl) dihydropyrazole. ResearchGate. [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). MDPI. [Link]

  • Synthesis and antimicrobial screening of novel 2-(5-(4-(allyloxy)- 3-methoxyphenyl)-1H-pyrazol-3-yl)phenols analogues of 2-(4. ResearchGate. [Link]

  • New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. ResearchGate. [Link]

  • SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. [No Source Found].
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

  • Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives. Bentham Science. [Link]

  • Current status of pyrazole and its biological activities. National Institutes of Health (NIH). [Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). ResearchGate. [Link]

  • synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives. ResearchGate. [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers Media S.A.. [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013). National Institutes of Health (NIH). [Link]

  • Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021). PubMed. [Link]

  • Synthesis and characterization of 2-(1-benzoyl-5-phenyl-4, 5-dihydro-1h-pyrazol-3-yl)-6-chloro-4-methoxyphenol derivatives. ResearchGate. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]

  • (PDF) Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. ResearchGate. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health (NIH). [Link]

  • Investigation of the anti-inflammatory and analgesic activities of promising pyrazole derivative. ResearchGate. [Link]

  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed. [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Research Square. [Link]

  • Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives. Bentham Science. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Anticonvulsant activity and neuroprotection assay of 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues. ResearchGate. [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

  • Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. ResearchGate. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). National Institutes of Health (NIH). [Link]

  • (PDF) Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3- methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic Acid: A Practical Guide for Laboratory Professionals

Hazard Characterization: The Foundation of Safe Disposal Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is paramount. Analysis of close structural analogs, s...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Characterization: The Foundation of Safe Disposal

Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is paramount. Analysis of close structural analogs, such as 1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid and various substituted pyrazole carboxylic acids, consistently indicates a specific hazard profile under the Globally Harmonized System (GHS).[1][2][3] This profile is the causal basis for the stringent handling and disposal requirements outlined below.

The primary hazards associated with this class of compounds are:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

  • H302: Harmful if swallowed (a potential hazard for some analogs).[2][3]

These classifications mandate that 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid be treated as a hazardous chemical waste. Under no circumstances should it be disposed of in standard trash or via sanitary sewer systems.[5] The core principle is containment and transfer to a licensed waste management facility.

Hazard Profile & Disposal Summary
GHS Hazard Codes (Anticipated) H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3)
Primary Routes of Exposure Inhalation (of dust), Skin Contact, Eye Contact
Required Personal Protective Equipment (PPE) Nitrile gloves, safety goggles/glasses, lab coat
Waste Classification Hazardous Chemical Waste (Non-acute)
Primary Disposal Method Collection by a licensed professional waste disposal service
Incompatible Waste Streams Do not mix with strong bases, oxidizing agents, or reducing agents[6]

Personnel Protection & Safe Handling: Your First Line of Defense

Proper disposal begins with safe handling during use. The potential for skin, eye, and respiratory irritation dictates the mandatory use of Personal Protective Equipment (PPE).

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[3]

  • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat.[3] Contaminated gloves must be disposed of as chemical waste after use.[4]

  • Respiratory Protection: Handle the solid material in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[4]

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[4] Remove any contaminated clothing promptly.

Waste Segregation & Containment: Preventing Cross-Contamination

The cornerstone of compliant chemical waste management is rigorous segregation. Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.

Step 1: Designate a Waste Container Select a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, sealable lid is appropriate. The container must be in good condition, with no cracks or leaks.

Step 2: Label the Container Correctly Proper labeling is a critical OSHA and EPA requirement. Affix a hazardous waste label to the container before adding any waste. The label must include:

  • The full chemical name: "1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid" (no abbreviations).

  • The words "Hazardous Waste".

  • A clear indication of the hazards (e.g., "Irritant").

  • The date accumulation started.

Step-by-Step Disposal Protocols

The following protocols provide clear, actionable steps for disposing of waste generated from the use of 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid.

Protocol 4.1: Disposal of Solid Waste

This applies to unused or expired pure compounds, or solid material contaminated during weighing or handling.

  • Collection: Carefully transfer the solid waste into the designated, pre-labeled hazardous waste container. Use a dedicated spatula or scoop.

  • Minimize Dust: Avoid creating dust clouds during transfer. If possible, perform this action within a chemical fume hood.

  • Secure Containment: Securely close the lid of the waste container immediately after adding the waste.

  • Storage: Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from incompatible materials.[2]

Protocol 4.2: Disposal of Liquid Waste (Solutions)

This applies to solutions containing the dissolved compound.

  • Segregation: Collect aqueous solutions in a designated, leak-proof container labeled for "Non-Hazardous Aqueous Waste" only if explicitly permitted by your institution's Environmental Health and Safety (EHS) office and if the concentration is extremely low. Otherwise, and for all organic solvent solutions, collect in a container for hazardous liquid waste.

  • Labeling: The liquid waste container must be labeled with the full name of the compound and the solvent used (e.g., "Waste 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid in Ethanol").

  • Containment: Keep the container tightly sealed when not in use. Use secondary containment (such as a plastic tub) to prevent spills.

  • Prohibition: Never dispose of these solutions down the drain.[5]

Protocol 4.3: Disposal of Contaminated Labware

This applies to items like weigh boats, pipette tips, and gloves that are grossly contaminated.

  • Collection: Place contaminated disposable items into a designated solid waste container or a securely lined box clearly marked as "Hazardous Waste."

  • Empty Containers: For the original product container, triple-rinse with a suitable solvent (e.g., ethanol or acetone). Collect the first rinse as hazardous liquid waste.[5] After triple-rinsing and air-drying, deface the label and dispose of the container according to institutional guidelines for clean glassware or plastic.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate & Alert: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: For a small spill of solid powder, proceed with cleanup only if you are trained and have the appropriate PPE. For large spills, contact your institution's EHS office immediately.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.

  • Cleanup: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and paper towels. Dispose of all cleanup materials as hazardous waste.[3]

Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making process for handling chemical waste from generation to final disposal.

G start Waste Generated (Solid, Liquid, or Contaminated Labware) is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes is_labware Contaminated Labware? is_liquid->is_labware No collect_liquid Collect in Labeled Liquid Waste Container (Segregate Aqueous/Organic) is_liquid->collect_liquid Yes collect_labware Collect Grossly Contaminated Items in Solid Waste Container is_labware->collect_labware Yes store Store in Satellite Accumulation Area is_labware->store No collect_solid->store collect_liquid->store collect_labware->store rinse_container Triple-Rinse Emptied Product Container rinse_container->store Collect First Rinseate pickup Arrange Pickup by EHS / Licensed Waste Vendor store->pickup

Caption: Decision workflow for segregation and disposal of chemical waste.

References

  • Fisher Scientific. Safety Data Sheet: 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[Link]

  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste.[Link]

  • Dartmouth College. Hazardous Waste Disposal Guide.[Link]

Sources

Handling

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid

In the dynamic landscape of pharmaceutical and chemical research, the pursuit of novel molecular entities is paramount. Among these, 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid and its derivatives stand out for the...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical and chemical research, the pursuit of novel molecular entities is paramount. Among these, 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid and its derivatives stand out for their potential applications in drug development and agrochemical innovation.[1][2] As with any specialized chemical, a profound understanding of its characteristics is the bedrock of safe and effective laboratory practice. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, ensuring both the integrity of your research and the safety of your team.

Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'

Before stepping into the laboratory, a thorough risk assessment is not just a regulatory formality; it is a critical scientific exercise. For 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid, which is typically a powder, the primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact.[2][6] Given its acidic nature, contact with mucous membranes can also pose a significant risk.[7]

The following table summarizes the potential hazards based on data from similar compounds and general chemical principles:

Potential Hazard Description Primary Route of Exposure Relevant GHS Hazard Statements (from analogous compounds)
Skin Irritation May cause redness, itching, or inflammation upon contact.[3][4]Dermal (Skin)H315: Causes skin irritation.[3][5]
Serious Eye Irritation Can cause significant irritation, redness, pain, and potential damage to the eyes.[3][4]Ocular (Eyes)H319: Causes serious eye irritation.[3][5]
Respiratory Irritation Inhalation of dust may irritate the respiratory tract, leading to coughing or shortness of breath.[3][5]InhalationH335: May cause respiratory irritation.[3][5]
Harmful if Swallowed Ingestion could lead to adverse health effects.[3]IngestionH302: Harmful if swallowed.[3]

This hazard profile mandates a multi-faceted PPE strategy that provides comprehensive protection against these potential exposures.

Core PPE Ensemble for Handling 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid

The following PPE recommendations are designed to provide a baseline of protection for standard laboratory operations involving this compound.

Direct skin contact is a primary risk. Therefore, selecting the appropriate gloves is critical.

  • Recommended Glove Type: Nitrile gloves are highly recommended for handling acidic compounds and fine powders. They offer excellent resistance to a broad range of chemicals and provide good dexterity for manipulating laboratory equipment.[7][8]

  • Protocol:

    • Always inspect gloves for any signs of degradation or perforation before use.

    • Don double gloves if there is a heightened risk of splashing or prolonged handling.

    • Remove gloves using the proper technique to avoid contaminating your skin.

    • Wash hands thoroughly with soap and water after removing gloves.[9]

The potential for serious eye irritation necessitates robust eye and face protection.[7]

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[10] Standard safety glasses with side shields do not offer sufficient protection against fine dusts and potential splashes.

  • Enhanced Protection: When handling larger quantities of the powder or when there is a significant risk of splashing (e.g., during dissolution in a solvent), a face shield should be worn in addition to chemical splash goggles.[7] This provides a full barrier for the face.

A laboratory coat is essential for protecting your skin and personal clothing from contamination.

  • Material: A flame-resistant lab coat made of materials like cotton or a specialized synthetic blend is suitable.

  • Best Practices:

    • Ensure your lab coat is fully buttoned.

    • Remove your lab coat before leaving the laboratory to prevent the spread of contaminants.

    • Wash lab coats separately from personal clothing.[3]

Given the irritant nature of the dust, respiratory protection is a key consideration, particularly when handling the solid form outside of a fume hood.[3]

  • For Small Quantities in a Ventilated Area: A NIOSH-approved N95 respirator may be sufficient to protect against inhaling fine dust particles.[7]

  • For Larger Quantities or Inadequate Ventilation: A half-mask or full-face respirator equipped with acid gas and particulate cartridges is recommended.[7] A proper fit test is essential to ensure the effectiveness of any respirator.

  • Engineering Controls: The primary method for controlling respiratory hazards should always be the use of engineering controls, such as a chemical fume hood.[11]

The following flowchart illustrates the decision-making process for selecting the appropriate level of PPE:

PPE_Selection_Workflow start Start: Handling 1-(2-Methoxyphenyl)-1H- pyrazole-4-carboxylic acid risk_assessment Perform Risk Assessment: - Quantity of substance - Potential for dust/aerosol generation - Adequacy of ventilation start->risk_assessment hand_protection Hand Protection: - Nitrile gloves (single or double) risk_assessment->hand_protection eye_protection Eye Protection: - Chemical splash goggles risk_assessment->eye_protection body_protection Body Protection: - Flame-resistant lab coat risk_assessment->body_protection respiratory_decision Respiratory Protection Needed? risk_assessment->respiratory_decision end Proceed with Experiment hand_protection->end eye_protection->end body_protection->end n95_respirator Small quantities & good ventilation: - N95 respirator respiratory_decision->n95_respirator Yes half_mask_respirator Large quantities or poor ventilation: - Half-mask/full-face respirator with  acid gas & particulate cartridges respiratory_decision->half_mask_respirator Yes no_respirator Work in a certified chemical fume hood: - No respirator required respiratory_decision->no_respirator No n95_respirator->end half_mask_respirator->end no_respirator->end

Caption: PPE Selection Workflow for Handling the Compound.

Operational and Disposal Plans: A Cradle-to-Grave Approach

Safe handling extends beyond the immediate experiment to include storage and disposal.

  • Storage: Store 1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[4]

  • Spill Response: In the event of a spill, evacuate the area and prevent the spread of dust. Wear the appropriate PPE, including respiratory protection. Gently sweep the solid material into a labeled container for disposal. Avoid creating dust clouds.[4]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. This typically involves collection in a designated hazardous waste container.[9]

The following diagram outlines the key steps for safe handling and disposal:

Handling_Disposal_Plan start Start: Receive Compound storage Store in a cool, dry, well-ventilated area start->storage handling Handle with appropriate PPE (gloves, goggles, lab coat, respirator as needed) storage->handling spill Spill? handling->spill spill_response Execute Spill Response Plan: - Evacuate - Don PPE - Contain and clean up spill->spill_response Yes disposal Dispose of waste in a labeled hazardous waste container spill->disposal No spill_response->disposal end End of Lifecycle disposal->end

Caption: Operational and Disposal Plan for the Compound.

By integrating these safety protocols into your daily laboratory workflow, you can confidently advance your research while upholding the highest standards of safety and scientific integrity.

References

  • LeelineWork. What PPE Should You Wear When Handling Acid 2026?. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. [Link]

  • MIT. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • PubMed Central. New “Green” Approaches to the Synthesis of Pyrazole Derivatives. [Link]

  • Quicktest. Safety equipment, PPE, for handling acids. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • American Chemistry Council. Protective Equipment. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • ResearchGate. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

  • Google Patents.
  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

  • PubChemLite. 3-(2-methoxyphenyl)-1-phenyl-1h-pyrazole-4-carboxylic acid. [Link]

  • PubChem. 1-Methyl-1H-pyrazole-4-carboxylic acid. [Link]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid
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Reactant of Route 2
1-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid
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